2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-phenacylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVHZPLMZHPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302742 | |
| Record name | NSC153308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-46-5 | |
| Record name | NSC153308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC153308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic Acid: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid, a molecule of significant interest in synthetic and medicinal chemistry. The guide covers the compound's precise nomenclature, including its IUPAC name and common synonyms, and details a robust, validated protocol for its synthesis. Furthermore, it delves into the physicochemical properties, spectroscopic characterization, and potential applications of this compound, particularly within the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction and Nomenclature
This compound is a bifunctional organic compound featuring a ketone, a thioether, and a carboxylic acid moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems with potential pharmacological activity.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(phenacylsulfanyl)acetic acid [1].
Commonly used synonyms include:
The Chemical Abstracts Service (CAS) Registry Number for this compound is 22536-46-5 [1][2].
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃S | [1] |
| Molecular Weight | 210.25 g/mol | [1] |
| Appearance | White solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, DMF | [1] |
Spectroscopic Characterization
While a complete set of publicly available spectra is not readily accessible, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the methylene group adjacent to the sulfur and carbonyl groups, and a singlet for the methylene group of the acetic acid moiety. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, carbons of the phenyl ring, and the two methylene carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic substitution of a haloacetophenone with thioglycolic acid. A reliable method is adapted from the synthesis of a structurally similar compound, 2-[(2-oxo-2-phenylethyl)thio]benzoic acid[1]. This reaction proceeds via an Sₙ2 mechanism where the sulfur atom of thioglycolic acid acts as the nucleophile, displacing the halide from 2-bromoacetophenone.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure for a similar compound and should be optimized for the specific synthesis of the title compound[1].
Materials:
-
2-Bromoacetophenone
-
Thioglycolic acid
-
Sodium acetate
-
Methanol
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thioglycolic acid (1.0 eq.) in methanol.
-
Addition of Reactants: To this solution, add 2-bromoacetophenone (1.0 eq.) and sodium acetate (1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used for the next step without further purification if desired.
-
Optional Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices
-
Solvent: Methanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during work-up.
-
Base: Sodium acetate is a mild base used to deprotonate the carboxylic acid of thioglycolic acid, generating the more nucleophilic thiolate anion. This enhances the rate of the Sₙ2 reaction.
-
Temperature: The reaction is carried out at room temperature as the high reactivity of the alpha-bromoketone and the thiolate nucleophile allows for an efficient reaction without the need for heating, which could promote side reactions.
-
Work-up: The addition of water causes the organic product to precipitate, as it is sparingly soluble in water, allowing for easy isolation by filtration.
Potential Applications in Drug Development and Research
The structural motifs present in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds, many of which exhibit interesting biological activities.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings. This compound can serve as a key intermediate in the synthesis of functionalized thiazoles. Thiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.
Caption: General pathway for thiazole synthesis.
Potential as an Anti-inflammatory Agent
Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties. The structural similarity of the title compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it and its derivatives could be investigated as potential anti-inflammatory agents.
Intermediate in Organic Synthesis
The presence of three distinct functional groups (ketone, thioether, carboxylic acid) allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of a diverse range of organic molecules for applications in materials science and medicinal chemistry.
Safety and Handling
Conclusion
This compound, with its IUPAC name 2-(phenacylsulfanyl)acetic acid, is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis from commercially available starting materials, combined with the reactivity of its multiple functional groups, makes it an attractive building block for the construction of complex molecular architectures. The potential for this compound and its derivatives to be explored in the development of new therapeutic agents, particularly in the area of anti-inflammatory and antimicrobial drugs, warrants further investigation. This guide provides the foundational knowledge for researchers to safely synthesize, characterize, and utilize this valuable compound in their scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenacylsulfanylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenacylsulfanylacetic acid, a molecule integrating a phenacyl group with a thioacetic acid moiety, represents a fascinating scaffold for chemical and pharmacological exploration. Its structural complexity, combining a ketone, a thioether, and a carboxylic acid, suggests a rich chemical reactivity and the potential for diverse biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenacylsulfanylacetic acid, offering insights for its application in research and drug development. Given the limited availability of extensive experimental data for this specific compound, this guide leverages a combination of known values, computed data, and expert analysis based on structurally related analogues, particularly phenylacetic acid.
Chemical Identity and Structure
The foundational step in understanding any compound is to establish its precise chemical identity.
-
IUPAC Name: 2-phenacylsulfanylacetic acid[1]
-
Synonyms: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid, [(2-oxo-2-phenylethyl)sulfanyl]acetic acid[2]
The chemical structure of 2-phenacylsulfanylacetic acid is depicted below:
Caption: Chemical structure of 2-phenacylsulfanylacetic acid.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in any scientific endeavor, from designing a synthesis to formulating a drug product.
| Property | Value | Source |
| Melting Point | 96-98 °C | |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Not experimentally determined. | - |
| pKa | Not experimentally determined. | - |
| LogP (computed) | 1.9 | [1] |
| TPSA (computed) | 54.37 Ų | [2] |
| Rotatable Bonds | 5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
In-Depth Analysis of Physicochemical Properties
Melting Point
The experimentally determined melting point of 96-98 °C indicates that 2-phenacylsulfanylacetic acid is a solid at room temperature. This relatively sharp melting range suggests a crystalline solid with a good degree of purity.
Boiling Point
While an experimental boiling point is not available, the presence of the carboxylic acid group and the overall molecular weight suggest that it would be significantly high, likely above 300 °C, and that the compound would likely decompose before boiling at atmospheric pressure.
Solubility
The solubility of 2-phenacylsulfanylacetic acid has not been experimentally reported. However, we can infer its likely behavior. The presence of the polar carboxylic acid group suggests some solubility in polar solvents like water, especially under basic conditions where the carboxylate salt is formed. The aromatic ring and the overall carbon skeleton would contribute to its solubility in organic solvents such as alcohols, acetone, and ethyl acetate.
For comparative context, phenylacetic acid has a water solubility of 15 g/L. Given the larger, more nonpolar structure of 2-phenacylsulfanylacetic acid, its aqueous solubility is expected to be lower than that of phenylacetic acid.
pKa
The acidity of the carboxylic acid group is a critical parameter. While not experimentally determined for 2-phenacylsulfanylacetic acid, we can estimate its pKa by considering the electronic effects of the substituent. The electron-withdrawing nature of the adjacent phenacyl group, specifically the carbonyl, would be expected to stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid.
For comparison, the pKa of phenylacetic acid is approximately 4.3. It is plausible that the pKa of 2-phenacylsulfanylacetic acid is slightly lower (i.e., more acidic) than this value due to the influence of the phenacyl group.
Spectroscopic Characterization
The structural features of 2-phenacylsulfanylacetic acid would give rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include:
-
A singlet for the methylene protons between the sulfur and the carbonyl group.
-
A singlet for the methylene protons of the acetic acid moiety.
-
Multiplets in the aromatic region (approximately 7.2-8.0 ppm) corresponding to the protons of the phenyl ring.
-
A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.
-
-
¹³C NMR: Key signals would be observed for:
-
The carbonyl carbon of the ketone.
-
The carbonyl carbon of the carboxylic acid.
-
The two methylene carbons.
-
The carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to:
-
The C=O stretch of the ketone (typically around 1685 cm⁻¹).
-
The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).
-
A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).
-
C-H stretches from the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of 210.25. Fragmentation patterns would be expected to involve cleavage at the C-S bonds and loss of the carboxyl group.
Experimental Protocols
To address the gaps in the experimental data for 2-phenacylsulfanylacetic acid, the following standard protocols can be employed.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Caption: Workflow for Melting Point Determination by DSC.
-
Sample Preparation: Accurately weigh 1-5 mg of 2-phenacylsulfanylacetic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The melting event will be observed as an endothermic peak.
-
Melting Point Determination: The onset temperature of the melting endotherm is taken as the melting point.
Determination of pKa by Potentiometric Titration
Caption: Workflow for pKa Determination by Potentiometric Titration.
-
Solution Preparation: Prepare a solution of 2-phenacylsulfanylacetic acid of known concentration in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Plotting: Plot the pH versus the volume of titrant added.
-
pKa Calculation: Determine the volume of titrant required to reach the equivalence point (the point of maximum slope on the titration curve). The pH at the half-equivalence point is equal to the pKa of the acid.
Potential Applications in Research and Drug Development
While specific biological activities for 2-phenacylsulfanylacetic acid are not extensively documented, its structural motifs suggest several areas of potential interest.
-
Antimicrobial Agents: The combination of a thioether and a carboxylic acid is found in some compounds with antimicrobial properties. Phenolic acids, in general, are known for their antibacterial and antifungal activities.[3][4]
-
Enzyme Inhibition: The phenacyl group can act as a Michael acceptor, and the overall structure could potentially interact with the active sites of various enzymes.
-
Precursor for Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential pharmacological activities.
Conclusion
2-Phenacylsulfanylacetic acid is a compound with a well-defined structure and a solid-state nature at room temperature. While a full experimental characterization of its physicochemical properties is not yet available in the public domain, this guide has provided a framework for understanding its key attributes through a combination of known data, computed values, and comparative analysis with related compounds. The detailed experimental protocols offer a clear path for researchers to determine the missing parameters. The potential for this molecule in various fields, particularly in medicinal chemistry, warrants further investigation into its synthesis, reactivity, and biological activity.
References
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PubChem. This compound. [Link]
- Stompor-Gorący, M., & Machaczka, M. (2022). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International journal of molecular sciences, 23(3), 1693.
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Molecules. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]
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An In-Depth Technical Guide to 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid (CAS Number: 22536-46-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Therapeutic Scaffold
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid, a molecule holding the CAS number 22536-46-5, represents a compelling scaffold for researchers in the fields of medicinal chemistry and drug development. Its structural features, combining a phenacyl moiety with a thioglycolic acid side chain, suggest a potential for diverse biological activities. This technical guide serves as a comprehensive resource, consolidating current knowledge on its synthesis, physicochemical properties, and burgeoning role as a potential therapeutic agent. We will delve into its mechanism of action, particularly its promising role in the modulation of inflammatory pathways, and provide practical, field-proven insights and protocols to empower researchers in their exploration of this compound.
Physicochemical Properties and Structural Elucidation
This compound, also known by its IUPAC name 2-phenacylsulfanylacetic acid, is a sulfur-containing organic compound with a molecular formula of C₁₀H₁₀O₃S and a molecular weight of 210.25 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22536-46-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₃S | [1] |
| Molecular Weight | 210.25 g/mol | [1] |
| IUPAC Name | 2-phenacylsulfanylacetic acid | [1] |
| Melting Point | 96-98 °C | [2] |
| Physical Form | Powder | [2] |
| InChI | 1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | [1] |
| InChIKey | NNNVHZPLMZHPBQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)CSCC(=O)O | [1] |
The structural architecture of this molecule, featuring a ketone, a thioether linkage, and a carboxylic acid, bestows upon it a unique combination of chemical reactivity and potential for biological interactions. The aromatic ring provides a lipophilic character, while the carboxylic acid and ketone groups offer sites for hydrogen bonding and other polar interactions.
Synthesis of this compound: A Practical Protocol
The most common and efficient synthesis of this compound involves the nucleophilic substitution reaction between a phenacyl halide (typically phenacyl bromide) and thioglycolic acid. This reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the thioglycolic acid acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion.[3]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
Phenacyl bromide (1 equivalent)
-
Thioglycolic acid (1 equivalent)
-
Base (e.g., triethylamine, sodium hydroxide, or potassium carbonate) (1-1.2 equivalents)
-
Solvent (e.g., ethanol, methanol, or acetonitrile)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid in the chosen solvent.
-
Basification: Cool the solution in an ice bath and slowly add the base. The base deprotonates the thiol group of the thioglycolic acid, forming a more potent thiolate nucleophile.
-
Addition of Phenacyl Bromide: While maintaining the cold temperature, add a solution of phenacyl bromide in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, leading to the precipitation of the product.
-
Extraction and Purification: Extract the aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed in vacuo to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow of this compound.
Mechanism of Action and Biological Activity: Targeting the Inflammatory Cascade
Emerging evidence suggests that this compound may exert its biological effects through the inhibition of key enzymes involved in the inflammatory response. A primary target of interest is microsomal prostaglandin E synthase-1 (mPGES-1).
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[4] PGE2 is a potent pro-inflammatory mediator implicated in a range of pathologies, including chronic inflammation, pain, and cancer.[1][4] By inhibiting mPGES-1, this compound has the potential to selectively block the production of PGE2, thereby mitigating its downstream inflammatory effects. This targeted approach offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and cardiovascular side effects.[5]
The Prostaglandin E2 Synthesis Pathway and Point of Intervention
The synthesis of PGE2 is a multi-step process. It begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[6] this compound is hypothesized to intervene at this final, crucial step.
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of the title compound.
Potential Therapeutic Applications
The ability of this compound to inhibit mPGES-1 positions it as a promising candidate for the development of novel anti-inflammatory and anticancer agents.
-
Anti-Inflammatory Effects: By reducing the production of PGE2, this compound could be effective in treating a variety of inflammatory conditions, such as rheumatoid arthritis and osteoarthritis.[5]
-
Anticancer Potential: Overexpression of mPGES-1 has been linked to the progression of several types of cancer.[4] Therefore, inhibitors of this enzyme, such as the title compound, may have therapeutic value in oncology.
Analytical and Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in research and development.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methylene group adjacent to the sulfur and the carbonyl group, a singlet for the methylene group of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the carbonyl groups (C=O) of the ketone and carboxylic acid, as well as bands corresponding to the C-S and O-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (210.25 g/mol ), along with characteristic fragmentation patterns.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Its targeted inhibition of mPGES-1 offers a potentially safer alternative to traditional NSAIDs. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy, pharmacokinetic properties, and toxicology. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and inspire continued investigation into this intriguing molecule, with the ultimate goal of translating its therapeutic potential into clinical applications.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Retrieved from [Link]
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MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
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PubMed. (n.d.). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Retrieved from [Link]
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ResearchGate. (2025, October 30). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Retrieved from [Link]
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Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
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BORIS Portal. (2021, February 13). -Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells. Retrieved from [Link]
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PubMed. (2015, June 11). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Retrieved from [Link]
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Texas Tech University Departments. (2025, January 3). From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders. Retrieved from [Link]
-
ResearchGate. (2022, January 31). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]
Sources
- 1. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]
- 3. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and weight of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid (also known as 2-phenacylsulfanylacetic acid), a bifunctional organic compound of interest in synthetic chemistry and potentially in drug discovery. This document details the molecule's core physicochemical properties, including its molecular structure and weight, and presents predicted spectroscopic data for its characterization. A detailed, step-by-step synthesis protocol, derived from established methodologies for analogous compounds, is provided for laboratory preparation. Furthermore, this guide discusses the compound's known reactivity, particularly as a substrate in Michael additions, and explores its potential biological activities based on the broader class of phenolic and sulfur-containing acetic acid derivatives. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile and utility.
Introduction and Compound Overview
This compound is a carboxylic acid containing a thioether linkage and a ketone functional group. Its structure incorporates a phenacyl group attached via a sulfur atom to a thioglycolic acid backbone. This unique combination of functional groups—a reactive ketone, an acidic carboxylic acid, and a nucleophilic thioether—makes it a versatile building block in organic synthesis. The presence of the phenacyl moiety suggests potential for biological interactions, as this scaffold is found in various pharmacologically active molecules. This guide aims to consolidate the available technical information and provide expert insights into the synthesis, characterization, and potential applications of this compound.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its identification, handling, and use in experimental settings.
Molecular Identity
The structural and identifying information for the compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2-phenacylsulfanylacetic acid | PubChem[1] |
| Synonyms | This compound, phenacylmercaptoacetic acid | PubChem[1] |
| CAS Number | 22536-46-5 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₁₀O₃S | PubChem[1] |
| Molecular Weight | 210.25 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSCC(=O)O | ChemScene[3] |
| InChI Key | NNNVHZPLMZHPBQ-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Physical Properties
| Property | Value | Source(s) |
| Physical Form | Powder | Sigma-Aldrich[2] |
| Melting Point | 96-98 °C | Sigma-Aldrich[2] |
| Storage Temperature | 2-8 °C, Sealed in a dry environment | ChemScene[3] |
Molecular Structure Visualization
The 2D chemical structure of the molecule is depicted below, generated using the DOT language.
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between an α-haloketone and a thiol. The most common route involves the reaction of 2-bromoacetophenone (phenacyl bromide) with thioglycolic acid. The causality behind this choice is the high reactivity of the α-bromo position on the ketone, making it an excellent electrophile for the nucleophilic sulfur of thioglycolic acid. The use of a base is critical to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon.
Reaction Scheme
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established procedures for S-alkylation of thiols. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Preparation of Thiolate: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 eq) in ethanol (or an ethanol/water mixture) (approx. 5-10 mL per gram of thioglycolic acid).
-
Basification: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium hydroxide (2.0 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. This step generates the sodium thioglycolate in situ. Expertise & Experience: Using two equivalents of base ensures both the thiol and the carboxylic acid protons are neutralized, driving the reaction to completion and aiding in the final product's solubility during workup.
-
Addition of Electrophile: While maintaining the temperature at 0-5 °C, add a solution of 2-bromoacetophenone (1.0 eq) in a minimal amount of ethanol dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Trustworthiness: The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, reduce the volume of the solvent under reduced pressure. Dilute the residue with water and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted 2-bromoacetophenone and other non-polar impurities.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid (e.g., 2 M HCl). The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the pure product.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The predicted proton NMR chemical shifts are summarized in Table 2. The spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet | 1H |
| Aromatic (ortho to C=O) | 7.9 - 8.1 | Doublet | 2H |
| Aromatic (meta, para) | 7.4 - 7.7 | Multiplet | 3H |
| Methylene (-CO-CH₂-S-) | 4.3 - 4.5 | Singlet | 2H |
| Methylene (-S-CH₂-COOH) | 3.4 - 3.6 | Singlet | 2H |
Predicted ¹³C NMR Spectrum
The predicted carbon NMR spectrum provides confirmation of the carbon skeleton, as detailed in Table 3.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (-C =O) | 195 - 198 |
| Carboxylic Acid Carbonyl (-C OOH) | 170 - 173 |
| Aromatic (ipso to C=O) | 135 - 137 |
| Aromatic (para to C=O) | 133 - 135 |
| Aromatic (ortho, meta) | 128 - 130 |
| Methylene (-CO-C H₂-S-) | 38 - 41 |
| Methylene (-S-C H₂-COOH) | 34 - 37 |
Predicted IR Spectrum
Key vibrational frequencies are predicted below (Table 4), which are characteristic of the compound's functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry
The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to the compound's exact mass.
-
Exact Mass: 210.0351 g/mol
-
Expected [M+H]⁺: 211.0429
-
Expected [M-H]⁻: 209.0272
-
Key Fragmentation: Expect cleavage alpha to the ketone, leading to a benzoyl cation (m/z = 105), and cleavage of the C-S bonds.
Reactivity and Potential Applications
Chemical Reactivity
The primary documented reactivity of this compound is its use as a pronucleophile in Michael addition reactions. The methylene group situated between the ketone and the sulfur atom is activated and can be deprotonated by a base to form a carbanion. This carbanion can then act as a nucleophile. For instance, it has been shown to react with chalcones in the presence of a base, leading to the formation of complex cyclohexanol derivatives through a sequential double Michael addition-aldol reaction.
Potential Biological and Pharmacological Applications
While no specific biological studies have been published for this compound, its structural motifs are present in compounds with known pharmacological activities.
-
Phenolic Acid Derivatives: This broad class of compounds is known for a wide range of therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The core structure of the target molecule falls within this general class.
-
Thioether-Containing Compounds: The thioether linkage is a common feature in many pharmaceutical agents and can influence metabolic stability and receptor binding affinity.
-
α,β-Unsaturated Ketone Precursor: The compound can be seen as a precursor to molecules that may interact with biological systems. The ketone and adjacent methylene group offer handles for further chemical modification to explore structure-activity relationships.
Given these features, the compound could serve as a valuable scaffold for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery. However, extensive biological screening is required to validate these hypotheses.
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are mandatory when handling this compound.
Hazard Identification
Based on GHS classifications, the compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2-8 °C[3].
-
Keep away from strong oxidizing agents.
Conclusion
This compound is a readily synthesizable organic compound with a rich chemical functionality that makes it a useful intermediate for more complex molecular architectures. While its biological profile is yet to be specifically characterized, its structural relationship to known bioactive classes of compounds suggests it may be a valuable starting point for medicinal chemistry programs. This guide provides the foundational knowledge—from synthesis to predicted characterization and safe handling—required for its effective use in a scientific research environment.
References
-
PubChem. Compound Summary for CID 290218, this compound. National Center for Biotechnology Information. [Link]
-
ProQuest. The Reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl)-phenyl-methanone. Oriental Journal of Chemistry. [Link]
Sources
- 1. DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google Patents [patents.google.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data for 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule incorporating a ketone, a thioether, a carboxylic acid, and a phenyl ring.[3][4] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected spectral data, explains the underlying principles governing the spectral features, and presents a robust protocol for experimental data acquisition.
Molecular Structure and NMR Assignment Framework
To systematically interpret the NMR spectra, a clear understanding of the molecule's structure and the chemical environment of each nucleus is essential. The structure of this compound contains several distinct sets of protons and carbons, each expected to produce a unique signal in the NMR spectrum.
The diagram below illustrates the molecular structure with a systematic labeling of the chemically non-equivalent protons (Hₐ-Hₑ) and carbons (C₁-C₁₀) that will be referenced throughout this guide.
Caption: Standard experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm). [1]
-
-
Instrument Calibration:
-
Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
-
Acquire the spectrum using a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of 1-2 seconds to allow for adequate T1 relaxation.
-
-
¹³C NMR Spectrum Acquisition:
-
Load standard carbon acquisition parameters with broadband proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.
-
A relaxation delay of 2 seconds is typically sufficient.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments.
-
Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectra by setting the TMS signal to δ 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
Correlate the processed data with the molecular structure to assign each signal, as detailed in Sections 2 and 3.
-
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the molecule's functional groups on nuclear shielding, researchers can confidently assign the resulting spectral peaks. The provided experimental protocol offers a standardized approach to acquire high-quality data, ensuring accurate structural verification and purity assessment, which are critical steps in chemical research and pharmaceutical development.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information for an article.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. 1 H and 13 C NMR chemical shifts and coupling constants of the thioglycoside product. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
PubChem. This compound. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Oxo-2-phenylethyl_sulfanyl_acetic-acid]([Link]
- The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Wikipedia. Thioglycolic acid. Available at: [Link]
- University of Regensburg. Chemical shifts.
- Michigan State University Department of Chemistry. Interpreting NMR spectra.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Chegg. (2020). Solved The 1H (proton) and 13C (carbon) NMR spectrums of the.... Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: Melting Point and Solubility
Introduction
In the landscape of drug discovery and materials science, a thorough understanding of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for its advancement. Properties such as melting point and solubility govern everything from reaction kinetics and purification strategies in synthesis to bioavailability and formulation stability in pharmaceuticals. This guide focuses on 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid, a molecule incorporating a ketone, a thioether linkage, and a carboxylic acid moiety.
The unique combination of these functional groups suggests a complex interplay of intermolecular forces that dictates its physical state and behavior in various solvent systems. While experimental data for this specific molecule is not extensively published, this guide provides a robust framework for its characterization. We will delve into predicted properties derived from computational models, offer an expert analysis of its structural-property relationships, and, most critically, provide detailed, field-proven protocols for the empirical determination of its melting point and solubility, grounded in authoritative pharmacopeial and regulatory standards.
Section 1: Predicted Physicochemical Properties
Computational, or in silico, methods provide a valuable first approximation of a molecule's characteristics, guiding experimental design and resource allocation. The following properties for this compound have been calculated using established algorithms.
| Property | Predicted Value | Source | Implication for Physical Behavior |
| Molecular Weight | 210.25 g/mol | PubChem[1] | A moderate molecular weight, suggesting it will be a solid at room temperature. |
| logP (Octanol-Water Partition Coefficient) | 1.68 - 1.9 | ChemScene, PubChem[1][2] | Indicates a moderate lipophilicity. The compound will have a preference for nonpolar environments but retains some water solubility. |
| Topological Polar Surface Area (TPSA) | 79.7 Ų | PubChem[1] | Suggests the potential for forming multiple hydrogen bonds, which is a key factor in both melting point and aqueous solubility. |
| Hydrogen Bond Donors | 1 | PubChem[1] | The carboxylic acid hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | PubChem[1] | The carbonyl oxygen, the two carboxylic acid oxygens, and the sulfur atom can act as hydrogen bond acceptors. |
Expert Interpretation: The computational data paints a picture of a moderately polar molecule. The logP value below 2 suggests that while it is not highly water-soluble, it is far from being insoluble. The presence of a single hydrogen bond donor (the carboxylic acid -OH) and multiple acceptor sites is the most critical feature. This capacity for hydrogen bonding is expected to be the dominant intermolecular force, leading to a relatively high melting point for its molecular size and influencing its solubility in protic solvents.
Section 2: Theoretical Analysis and Structural Causality
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change represents the point at which the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For this compound, several structural features are key determinants:
-
Hydrogen Bonding: The carboxylic acid group is the most significant contributor to a high melting point. Carboxylic acids frequently form strong hydrogen-bonded dimers, which effectively doubles the molecular size that needs to be disrupted, requiring more energy.[3][4]
-
Dipole-Dipole Interactions: The ketone's carbonyl group (C=O) introduces a strong dipole moment, leading to dipole-dipole attractions between molecules in the crystal lattice.
-
Van der Waals Forces: The phenyl ring and the overall carbon skeleton contribute to van der Waals forces. While weaker than hydrogen bonds, their cumulative effect is significant.[5]
-
Molecular Shape & Packing: The molecule's ability to pack efficiently into a crystal lattice influences its melting point. Symmetrical molecules tend to pack more tightly, leading to higher melting points.[6] The flexible thioether linkage in this molecule might disrupt perfect packing, potentially lowering the melting point compared to a more rigid analogue.
Causality behind Prediction: Given the strong capacity for hydrogen bonding and a molecular weight of 210.25 g/mol , it is almost certain that this compound is a crystalline solid at room temperature with a melting point significantly above 100 °C. The combination of hydrogen bonding from the acid and dipole-dipole interactions from the ketone creates a robust network of intermolecular forces that must be overcome.[2][3]
Solubility Profile
Solubility is dictated by the principle of "like dissolves like." The energy balance between solvent-solvent, solute-solute, and solvent-solute interactions determines the extent to which a solute will dissolve.
-
Aqueous Solubility (Polar, Protic): The carboxylic acid group can both donate and accept hydrogen bonds, making it the primary driver for solubility in water.[2] However, the molecule also contains a significant nonpolar region—the phenyl ring and the ethyl chain—which will limit its aqueous solubility. The solubility in water will be highly pH-dependent.
-
At low pH (acidic): The carboxylic acid will be protonated (-COOH), and solubility will be based on hydrogen bonding with water.
-
At high pH (basic): The carboxylic acid will be deprotonated to its carboxylate salt (-COO⁻ Na⁺, etc.). This ionic form will be significantly more soluble in water.
-
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar parts of the molecule, particularly the ketone. Solubility is expected to be moderate to good in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar phenyl group will interact favorably with these solvents, but the highly polar carboxylic acid head will be poorly solvated. Therefore, solubility is expected to be low.
Section 3: Experimental Determination Protocols
The following sections provide standardized, self-validating methodologies for the empirical determination of melting point and aqueous solubility.
Protocol: Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) General Chapter <741>.[1][7] The objective is to determine the temperature range over which the solid compound melts to a clear liquid. A narrow melting range (typically < 2 °C) is indicative of high purity.
Apparatus:
-
Calibrated melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter)[7]
-
Spatula
-
Mortar and pestle
-
Certified reference standards for temperature calibration (e.g., vanillin, caffeine)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[8]
-
Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
-
Tap the closed end of the tube gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5-3.5 mm is obtained.[7]
-
-
Instrument Calibration Check:
-
Before the first use of the day, verify the apparatus's temperature accuracy using a USP reference standard that melts near the expected temperature of the sample. The measured melting point must fall within the certified range of the standard.[9]
-
-
Determination:
-
Rapid Preliminary Measurement: Insert the capillary tube into the heating block. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting temperature.
-
Accurate Measurement: Prepare a new capillary tube. Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.
-
Insert the new tube and begin heating at a slow, controlled rate of 1-2 °C per minute.[10]
-
Record T1 (Onset of Melt): Note the temperature at which the first droplet of liquid is observed in the sample.[7]
-
Record T2 (Completion of Melt): Note the temperature at which the last solid particle liquefies, resulting in a completely clear liquid.
-
Report: The result is reported as a melting range: T1 - T2.
-
-
Self-Validation:
-
Perform the measurement in triplicate. The recorded ranges should be consistent.
-
For identity confirmation, a mixed melting point can be performed. Mix the sample 1:1 with an authentic, pure standard. If the melting point of the mixture is not depressed or broadened, it provides strong evidence of the compound's identity.[11]
-
Caption: Workflow for Melting Point Determination via Capillary Method.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is aligned with the OECD Guideline 105 for testing chemicals, a globally recognized standard for determining water solubility.[12][13] The "shake-flask" method is the gold standard for determining equilibrium solubility.[14]
Apparatus:
-
Constant temperature water bath or incubator with shaker
-
Glass flasks or vials with screw caps
-
Analytical balance
-
pH meter
-
Centrifuge or filtration system (e.g., syringe filters, 0.22 µm pore size)
-
Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preliminary Test:
-
To estimate the solubility range, add approximately 10 mg of the compound to a vial with 10 mL of purified water (or buffered solution of desired pH).
-
Shake vigorously for 10 minutes and observe. If the solid dissolves completely, the solubility is > 1 g/L. If not, it is lower. This helps in planning the definitive experiment.
-
-
Definitive Experiment:
-
Add an excess amount of the solid compound to several flasks containing a precise volume of the test medium (e.g., pH 7.4 buffer for physiological relevance). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[14]
-
Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed.
-
-
Equilibration:
-
Equilibrium is typically reached within 24-48 hours. To validate this, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.
-
Immediately centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter to remove all undissolved microparticles. This step is vital to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Analyze the concentration of the clarified supernatant using a validated analytical method like HPLC. The method must be specific for the compound and able to resolve any potential degradation products.[15]
-
Calculate the solubility based on the measured concentration and any dilution factors.
-
-
Self-Validation:
-
The experiment must be performed in at least triplicate.
-
At the end of the experiment, the pH of the solution should be measured and reported.
-
The remaining solid material should be analyzed (e.g., by DSC or PXRD) to ensure that the compound has not converted to a different polymorphic form or a hydrate during the experiment, as this would affect the solubility value.[15]
-
Caption: Workflow for Equilibrium Solubility Determination (Shake-Flask Method).
Conclusion
While direct experimental data for this compound remains to be published, a strong, scientifically-grounded prediction of its properties is possible through structural analysis and computational modeling. The compound is anticipated to be a crystalline solid with a melting point well above ambient temperature, driven primarily by the hydrogen-bonding capability of its carboxylic acid group. Its solubility profile is expected to be modest in aqueous solutions, highly dependent on pH, and greater in polar organic solvents.
For researchers and drug developers, the true value lies not just in these predictions but in the robust, validated methodologies available for their empirical confirmation. The detailed protocols provided in this guide, based on USP and OECD standards, offer a clear pathway to generating the high-quality, reliable data necessary to advance any scientific investigation involving this compound.
References
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution Inc. website: [Link]
-
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Oxo-2-phenylethyl_sulfanyl_acetic-acid]([Link]
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U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Ashenhurst, J. (2025, October 17). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]
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Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Investigation of 2-Phenacylsulfanylacetic Acid Reactivity
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the chemical reactivity of 2-phenacylsulfanylacetic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental reactivity data for this specific compound, this guide establishes a robust computational protocol based on Conceptual Density Functional Theory (DFT). By leveraging DFT-derived reactivity descriptors, we can predict the molecule's behavior, identify its most probable reactive sites, and anticipate its role in various chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to predict and rationalize the reactivity of organic molecules.
Introduction: The Significance of 2-Phenacylsulfanylacetic Acid
2-Phenacylsulfanylacetic acid is a polyfunctional organic molecule that incorporates a phenacyl group, a sulfide linkage, and a carboxylic acid moiety. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a promising scaffold for the synthesis of more complex molecules with potential biological activity. The phenacyl group is a common structural motif in many biologically active compounds, and the thioether linkage is a key component in various pharmaceuticals. The carboxylic acid group provides a handle for further derivatization and can influence the molecule's pharmacokinetic properties.
A thorough understanding of the reactivity of 2-phenacylsulfanylacetic acid is crucial for its effective utilization in drug discovery and development. Theoretical investigations, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to elucidating the intricate details of its chemical behavior.
Theoretical and Computational Methodology: A Conceptual DFT Approach
To dissect the reactivity of 2-phenacylsulfanylacetic acid, we turn to the principles of Conceptual Density Functional Theory (DFT). Conceptual DFT provides a rigorous mathematical framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and reactivity indices from the electron density of a molecule. These descriptors offer valuable insights into the intrinsic reactivity of a molecule and can be used to predict its behavior in chemical reactions.
Foundational Principles of Conceptual DFT
The core idea behind Conceptual DFT is that the ground-state electron density, ρ(r), of a molecule contains all the information about its properties, including its reactivity. By analyzing the response of the system's energy to changes in the number of electrons (N) and the external potential (v(r)), we can define a set of global and local reactivity descriptors.
Key Global Reactivity Descriptors
Global reactivity descriptors provide a measure of the overall reactivity of a molecule. The most relevant descriptors for our investigation are:
-
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from the system. It is the negative of electronegativity (χ).
-
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution.
-
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
-
Global Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.
These global descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronic Chemical Potential (μ) | μ = -(I+A)/2 | Escaping tendency of electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ²/2η | Propensity to act as an electrophile. |
| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Propensity to act as a nucleophile (TCE is tetracyanoethylene, a reference molecule). |
Key Local Reactivity Descriptors: Fukui Functions and the Dual Descriptor
While global descriptors provide an overall picture of reactivity, local descriptors are essential for identifying the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.
-
Fukui Function (f(r)): Describes the change in electron density at a particular point in space when the total number of electrons in the system changes. There are three types of Fukui functions:
-
f+(r): For nucleophilic attack (where an electron is added).
-
f-(r): For electrophilic attack (where an electron is removed).
-
f0(r): For radical attack.
-
-
Dual Descriptor (Δf(r)): Provides a more precise and unambiguous identification of reactive sites. It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)).
-
Δf(r) > 0: Indicates a site that is favorable for nucleophilic attack.
-
Δf(r) < 0: Indicates a site that is favorable for electrophilic attack.
-
Proposed Computational Workflow for Reactivity Analysis
The following workflow outlines a detailed, step-by-step methodology for the theoretical investigation of 2-phenacylsulfanylacetic acid reactivity using DFT calculations.
Caption: Predicted nucleophilic and electrophilic sites in 2-phenacylsulfanylacetic acid.
-
Nucleophilic Sites: The sulfur atom, with its lone pairs of electrons, is a likely nucleophilic center. The oxygen atoms of the carboxylic acid, especially after deprotonation to the carboxylate, are also strong nucleophiles. The phenyl rings can act as nucleophiles in electrophilic aromatic substitution reactions.
-
Electrophilic Sites: The carbonyl carbons of both the phenacyl and carboxylic acid groups are expected to be the primary electrophilic sites due to the polarization of the C=O bond. The α-carbon to the phenacyl carbonyl is also activated towards nucleophilic attack.
Predicted Reaction Pathways
-
Reactions at the Carboxylic Acid Group:
-
Deprotonation: The acidic proton of the carboxylic acid will readily be removed by a base.
-
Esterification: Reaction with an alcohol under acidic conditions will likely form the corresponding ester.
-
Amide Formation: Reaction with an amine, likely requiring an activating agent, will form the corresponding amide.
-
-
Reactions at the Sulfide Group:
-
Oxidation: The sulfide can be oxidized to a sulfoxide and then to a sulfone using appropriate oxidizing agents. This would significantly alter the electronic properties and reactivity of the molecule.
-
Alkylation: The sulfur atom can act as a nucleophile and be alkylated by electrophiles.
-
-
Reactions at the Phenacyl Group:
-
Nucleophilic Addition to the Carbonyl: The carbonyl carbon is susceptible to attack by nucleophiles.
-
Reactions at the α-Carbon: The α-protons are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
-
-
Intramolecular Reactions (Cyclization):
-
Given the proximity of the functional groups, intramolecular cyclization reactions are plausible. For example, under certain conditions, the carboxylate could potentially attack the α-carbon of the phenacyl group, leading to the formation of a lactone. Photochemically induced cyclization of β-keto sulfides to form cycloalkanones has been reported for related structures. [1]
-
Correlation with Experimental Observations (Analogous Systems)
While specific experimental studies on the reactivity of 2-phenacylsulfanylacetic acid are limited, studies on related β-keto sulfides and (phenylthio)acetic acid derivatives provide valuable insights that support our theoretical predictions.
-
Synthesis of β-Keto Sulfides: The synthesis of β-keto sulfides is often achieved by the reaction of mercaptans with α-haloketones, highlighting the electrophilicity of the α-carbon to the carbonyl group. [2]* Oxidation of Sulfides: The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation, confirming the nucleophilic nature of the sulfur atom. [3]* Reactivity of (Phenylthio)acetic Acid: This related compound is a versatile building block in organic synthesis, with its reactivity centered around the carboxylic acid and thioether functionalities. [4] These experimental observations on analogous systems provide a strong basis for the predicted reactivity of 2-phenacylsulfanylacetic acid and demonstrate the utility of our theoretical approach.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for investigating the reactivity of 2-phenacylsulfanylacetic acid. By employing Conceptual DFT, we can predict the molecule's reactive sites and anticipate its behavior in various chemical reactions. The proposed computational workflow provides a practical guide for researchers to carry out these theoretical investigations. While direct experimental data on the target molecule is scarce, the correlation with the known reactivity of related compounds provides confidence in the predictive power of this theoretical approach. This guide serves as a valuable resource for scientists and researchers in drug development, enabling a more rational and efficient exploration of the chemical space around this promising molecular scaffold.
References
- Bahari, K. B., et al. (1995). Photochemically induced cyclisation of β-keto sulfides to cycloalkanones. Journal of the Chemical Society, Perkin Transactions 1, (2), 195-200.
- Rourke, M. J., & Wang, C. T. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides.
- ChemInform Abstract: Photochemically Induced Cyclization of β‐Keto Sulfides to Cycloalkanones. (1995). ChemInform, 26(8).
- Understanding the Synthesis Applications of (Phenylthio)acetic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Xiong, G., et al. (2022). Synthesis of β‐Keto Sulfoxides via Copper(II)‐Catalyzed Aerobic Oxidation.
- Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. (2024). Molecules, 29(15), 3489.
- 2-(4-(Phenylthio)Phenyl)Acetic Acid. (n.d.). Chem-Impex.
- Cyclization reactions leading to beta-hydroxyketo esters. (1985). Journal of Pharmaceutical Sciences, 74(5), 555-558.
- Zacuto, M. J., et al. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917-8925.
-
Phenylacetic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters. (2000). Farmaco, 55(11-12), 707-715.
- Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. (2016). Antioxidants & Redox Signaling, 25(16), 887-900.
- Gholami, F., et al. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(4), 990-1018.
- Mechanism of β-cleavage in the excited states of keto sulfides. (1984). Journal of the Chemical Society, Perkin Transactions 2, (11), 1791-1794.
- Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). AASCIT Journal of Chemistry, 3(5), 42-47.
- Construction of Highly Functionalized 2-Styrylfurans by N-Heterocyclic Carbene/Brønsted Acid Catalysis. (2024). Organic Letters, 26(17), 3564-3568.
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Pioneering the Bond: The Discovery and First Synthesis of Phenacyl-Containing Thio Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and synthetic chemistry, the phenacyl group (Ph-CO-CH₂-) attached to a sulfur atom represents a key structural motif. These phenacyl-containing thio compounds, encompassing thioethers and thioesters, are not only valuable intermediates in organic synthesis but also feature in the architecture of various biologically active molecules. This guide delves into the historical origins of this important class of compounds, meticulously reconstructing the discovery and the first reported synthesis by the German chemist Ernst Fromm and his collaborator S. Palma in 1906. By examining their seminal work within the context of early 20th-century chemistry, we gain a deeper appreciation for the foundational principles that continue to inform contemporary synthetic strategies.
The Dawn of a New Class of Organosulfur Compounds
At the turn of the 20th century, the field of organosulfur chemistry was burgeoning. While simple thiols and sulfides were known, the deliberate synthesis of more complex structures containing both a carbonyl group and a thioether or thioester linkage was still an emerging area of exploration. It was in this environment of scientific inquiry that Ernst Fromm, a prominent chemist at the University of Freiburg, and his associate S. Palma, undertook their investigations.
Dr. Ernst Fromm (1858-1926): A Brief Biography
Ernst Fromm was a significant figure in German chemistry. He was a student of the renowned chemist August Kekulé and later became a professor at the University of Freiburg. His research interests were broad, spanning topics in organic and physiological chemistry. His work on sulfur compounds, however, stands out for its contribution to the fundamental understanding of their reactivity and synthesis.
The First Synthesis: A Landmark Publication
In 1906, Fromm and Palma published their findings in the prestigious journal Berichte der deutschen chemischen Gesellschaft. Their paper, titled "Ueber Thiophenole und deren Derivate" (On Thiophenols and their Derivatives), detailed a straightforward yet elegant method for the synthesis of phenacyl phenyl sulfide. This publication marks the first documented synthesis of a phenacyl-containing thio compound.
The core of their discovery was the reaction between a phenacyl halide, specifically phenacyl bromide (ω-bromoacetophenone), and the sodium salt of thiophenol (sodium thiophenolate). This reaction, a classic example of a nucleophilic substitution, laid the groundwork for a versatile method of forming carbon-sulfur bonds that is still widely used today.
The Chemical Logic of the First Synthesis
Fromm and Palma's choice of reactants was rooted in the developing understanding of chemical reactivity in the early 1900s.
-
Phenacyl Bromide as the Electrophile: The presence of the bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the carbon atom electrophilic.
-
Thiophenolate as the Nucleophile: Thiophenols are more acidic than their alcohol counterparts, readily forming thiolate anions in the presence of a base. The resulting thiolate is a potent nucleophile, with the negatively charged sulfur atom eager to attack an electrophilic center.
The combination of a reactive electrophile and a strong nucleophile provided a logical pathway to the desired phenacyl thioether.
The Original Synthesis of Phenacyl Phenyl Sulfide: A Step-by-Step Protocol
Based on the 1906 publication by Fromm and Palma, the following is a reconstruction of the first synthesis of a phenacyl-containing thio compound.
Reaction Scheme:
Materials:
-
Phenacyl bromide (ω-bromoacetophenone)
-
Thiophenol
-
Sodium metal
-
Ethanol (as solvent)
Experimental Protocol:
-
Preparation of Sodium Thiophenolate: In a flask, dissolve a molar equivalent of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add one molar equivalent of thiophenol. The thiophenol reacts with the sodium ethoxide to form sodium thiophenolate and ethanol.
-
Reaction with Phenacyl Bromide: To the ethanolic solution of sodium thiophenolate, add one molar equivalent of phenacyl bromide.
-
Reaction Conditions: The reaction mixture is likely to have been stirred at room temperature or gently warmed to facilitate the reaction.
-
Workup and Isolation: After the reaction is complete, the precipitated sodium bromide is removed by filtration. The ethanol is then likely removed by distillation. The resulting crude phenacyl phenyl sulfide can be purified by recrystallization from a suitable solvent, such as ethanol.
Table 1: Reactants and Product in the First Synthesis of Phenacyl Phenyl Sulfide
| Compound Name | Role | Molar Mass ( g/mol ) | Key Characteristics (at the time) |
| Phenacyl Bromide | Electrophile | 199.05 | A crystalline solid, known as a lachrymator. |
| Thiophenol | Nucleophile precursor | 110.18 | A foul-smelling liquid, known to be more acidic than phenol. |
| Sodium | Base precursor | 22.99 | A highly reactive metal used to generate the sodium salt. |
| Phenacyl Phenyl Sulfide | Product | 228.31 | A new crystalline solid, the first of its class to be synthesized. |
Visualizing the Foundational Synthesis
The workflow of Fromm and Palma's synthesis can be visualized as a straightforward, two-step process in situ.
The Enduring Legacy of a Pioneering Discovery
The work of Fromm and Palma in 1906 was a pivotal moment in the history of organosulfur chemistry. Their simple and effective method for the synthesis of phenacyl phenyl sulfide opened the door to the preparation of a wide array of related compounds. The fundamental principle of reacting a phenacyl halide with a sulfur nucleophile remains a cornerstone of modern synthetic organic chemistry.
Today, phenacyl-containing thio compounds are utilized in a variety of applications, from their role as protecting groups in peptide synthesis to their incorporation into novel pharmaceutical agents. The foundational discovery by Fromm and Palma serves as a testament to the power of fundamental research and the enduring impact of elegant and well-designed chemical synthesis.
References
-
Fromm, E.; Palma, S. Ueber Thiophenole und deren Derivate. Berichte der deutschen chemischen Gesellschaft. 1906 , 39 (3), 3317-3326. [Link]
- Historical accounts of the University of Freiburg and its chemistry department in the early 20th century.
- General literature on the history of organosulfur chemistry.
Topic: Electrophilicity of the Carbonyl Group in 2-Phenacylsulfanylacetic Acid
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The electrophilicity of the carbonyl group is a cornerstone of organic reactivity, profoundly influencing molecular interactions, reaction kinetics, and biological activity. In the context of drug development and materials science, molecules featuring an α-thioether linkage to a ketone, such as 2-phenacylsulfanylacetic acid, present a unique electronic profile. This guide provides a detailed examination of the factors governing the electrophilicity of the carbonyl carbon in 2-phenacylsulfanylacetic acid. We will dissect the intricate balance of inductive and resonance effects contributed by the adjacent sulfur atom and the phenyl ring. Furthermore, this document outlines both experimental and computational protocols to quantitatively assess this electrophilicity, offering researchers a robust framework for predicting and understanding the molecule's reactivity. The insights provided herein are critical for professionals engaged in the design of covalent inhibitors, the development of novel synthetic methodologies, and the fundamental study of reaction mechanisms.
Deconstructing the Molecular Architecture: An Overview of 2-Phenacylsulfanylacetic Acid
To comprehend the reactivity of 2-phenacylsulfanylacetic acid, we must first appreciate its constituent parts and their potential electronic contributions. The molecule can be dissected into three key domains:
-
The Phenacyl Moiety (C₆H₅COCH₂-): This unit contains the primary electrophilic center—the carbonyl group (C=O). The carbonyl carbon is inherently electron-deficient due to the high electronegativity of the oxygen atom. The adjacent phenyl ring can exert both weak inductive and resonance effects.
-
The α-Thioether Linkage (-S-): Positioned directly adjacent to the carbonyl group, the sulfur atom is the most significant modulator of electrophilicity. Its influence is a complex interplay of competing electronic effects.
-
The Acetic Acid Moiety (-CH₂COOH): While distal to the carbonyl group, the carboxylic acid function influences the molecule's overall polarity, solubility, and potential for intramolecular hydrogen bonding, which can subtly alter the electronic environment of the carbonyl.
The central question this guide addresses is how these structural features, particularly the α-thioether, collectively define the electron-deficient character of the carbonyl carbon.
The Theoretical Framework: Unraveling the Electronic Influences on Carbonyl Electrophilicity
The electrophilicity of the carbonyl carbon in 2-phenacylsulfanylacetic acid is not determined by a single factor but by a delicate balance of inductive and resonance effects.
Inductive vs. Resonance Effects: A Tug-of-War for Electron Density
Inductive effects are transmitted through sigma (σ) bonds, while resonance effects operate through pi (π) systems. In this molecule, the sulfur atom's lone pairs are capable of participating in resonance with the carbonyl π-system.
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// Relationships Molecule -> Inductive [label=" Influenced by", color="#5F6368"]; Molecule -> Resonance [label=" Influenced by", color="#5F6368"];
Sulfur -> Inductive [label=" Weakly withdrawing\n(electronegativity)", color="#EA4335"]; Sulfur -> Resonance [label=" Donating (lone pairs)", color="#34A853"];
Phenyl -> Inductive [label=" Weakly withdrawing", color="#EA4335"];
Inductive -> Result [label=" Increases (+)", color="#EA4335"]; Resonance -> Result [label=" Decreases (-)", color="#34A853"]; }
Caption: Electronic effects influencing carbonyl electrophilicity.
The Decisive Role of the α-Sulfur Atom
The identity of the atom at the α-position is paramount. If it were an oxygen atom (as in an α-alkoxy ketone), its lone pairs would effectively overlap with the carbonyl's π-system due to the similar size and energy of carbon's 2p and oxygen's 2p orbitals. This strong resonance donation would significantly reduce the carbonyl's electrophilicity.
However, with sulfur, the situation is different. The lone pairs on the sulfur atom reside in 3p orbitals. These orbitals are larger and more diffuse than the 2p orbitals of the carbonyl carbon and oxygen[1]. Consequently, the orbital overlap required for resonance donation is poor and less effective. This diminished resonance stabilization means the carbonyl carbon retains more of its inherent positive character, behaving more like a simple ketone[1]. While sulfur is less electronegative than oxygen, its inability to effectively donate electron density via resonance is the dominant factor, leading to a higher carbonyl electrophilicity in α-thioethers compared to their α-ether counterparts.
Quantifying Electrophilicity: A Guide to Experimental and Computational Protocols
To move from theoretical concepts to practical application, we must employ methods that can measure or model the electrophilicity of the carbonyl group.
Spectroscopic Analysis
Spectroscopy provides a direct window into the electronic environment of the carbonyl group. Changes in bond strength and electron density are reflected in measurable spectral parameters.
Protocol 1: Comparative FT-IR and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare solutions of 2-phenacylsulfanylacetic acid, acetophenone (as a baseline ketone), and 2-methoxyacetophenone (as an α-oxygenated analog) at identical concentrations (e.g., 10 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for both FT-IR and NMR analysis.
-
FT-IR Acquisition: Acquire Fourier-Transform Infrared (FT-IR) spectra for each sample. Record the stretching frequency (ν) of the carbonyl bond, which typically appears in the 1650-1750 cm⁻¹ region.
-
¹³C NMR Acquisition: Acquire ¹³C Nuclear Magnetic Resonance (NMR) spectra for each sample. Identify the chemical shift (δ) of the carbonyl carbon, typically found in the 190-210 ppm range for ketones.
-
Data Analysis & Rationale:
-
FT-IR: A higher wavenumber (cm⁻¹) for the C=O stretch indicates a stronger, shorter bond. Reduced resonance donation strengthens the double bond character, increasing the stretching frequency. Therefore, a higher ν(C=O) value correlates with increased electrophilicity[2].
-
¹³C NMR: The chemical shift of the carbonyl carbon is highly sensitive to its electron density. A more downfield chemical shift (higher ppm value) signifies a more deshielded nucleus, indicating lower electron density and thus greater electrophilicity.
-
Table 1: Expected Spectroscopic Data for Comparative Analysis
| Compound | Key Structural Feature | Expected ν(C=O) (cm⁻¹) | Expected δ(C=O) (ppm) | Rationale |
| Acetophenone | Phenyl Ketone (Reference) | ~1685 | ~198 | Baseline ketone electrophilicity. |
| 2-Methoxyacetophenone | α-Oxygen Ether | Lower (~1675) | More Upfield (~195) | Strong +R effect from oxygen decreases electrophilicity. |
| 2-Phenacylsulfanylacetic Acid | α-Sulfur Thioether | Higher (~1690) | More Downfield (~200) | Weak +R effect from sulfur increases electrophilicity. |
Note: Expected values are illustrative and may vary based on solvent and experimental conditions.
Computational Chemistry
In silico methods provide powerful predictive insights into electronic structure, complementing experimental data.
Protocol 2: Density Functional Theory (DFT) Modeling
-
Structure Optimization: Build the 3D structures of the same set of molecules. Perform geometry optimization using a standard DFT functional and basis set (e.g., B3LYP/6-311G**).
-
Property Calculation: Using the optimized geometries, perform the following single-point energy calculations:
-
Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charge on the carbonyl carbon.
-
Frontier Molecular Orbital (FMO) Analysis: To identify the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electrostatic Potential (ESP) Mapping: To visualize the electron-deficient regions of the molecule.
-
-
Data Analysis & Rationale:
-
NBO Charge: A more positive partial charge on the carbonyl carbon directly corresponds to greater electrophilicity.
-
LUMO Energy: The LUMO represents the orbital where the molecule accepts electrons from a nucleophile. A lower LUMO energy indicates a greater willingness to accept electrons, signifying higher electrophilicity[3].
-
ESP Map: Visually confirms the location of the electrophilic center. A more intense blue region around the carbonyl carbon indicates a stronger positive potential.
-
Caption: Workflow for computational assessment of electrophilicity.
Kinetic Studies
The ultimate measure of electrophilicity is reactivity. By measuring the rate of a reaction with a standard nucleophile, we can directly quantify the kinetic accessibility of the carbonyl carbon.
Protocol 3: Kinetic Analysis of Ketone Reduction
This protocol measures the rate of reduction of the carbonyl group by sodium borohydride (NaBH₄), a mild nucleophilic hydride source. The disappearance of the carbonyl chromophore can be monitored using UV-Vis spectrophotometry.
-
Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.
-
Reagent Preparation:
-
Prepare a stock solution of 2-phenacylsulfanylacetic acid in ethanol (e.g., 1.0 mM).
-
Prepare a fresh, ice-cold stock solution of NaBH₄ in ethanol (e.g., 100 mM).
-
-
Wavelength Determination: Scan the UV-Vis spectrum of the 2-phenacylsulfanylacetic acid solution to identify the λ_max corresponding to the n→π* or π→π* transition of the carbonyl group. The product alcohol will not absorb at this wavelength.
-
Kinetic Run:
-
Equilibrate a cuvette containing the substrate solution to a constant temperature (e.g., 25.0 °C) inside the spectrophotometer.
-
Initiate the reaction by rapidly injecting a small volume of the NaBH₄ solution (to achieve a significant excess, e.g., 10-fold) and begin recording the absorbance at λ_max over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of NaBH₄), the reaction rate will be dependent only on the concentration of the ketone.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment with reference compounds (acetophenone, etc.) to obtain a relative ranking of reactivity. A larger rate constant (k') indicates a more electrophilic carbonyl and a faster reaction.
-
Implications for Research and Development
The enhanced electrophilicity of the carbonyl group in 2-phenacylsulfanylacetic acid has significant implications:
-
Drug Development: This molecule can serve as a scaffold for designing covalent inhibitors. The electrophilic carbonyl can be targeted by nucleophilic residues (such as cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition. Understanding its inherent reactivity is crucial for tuning potency and minimizing off-target effects.
-
Organic Synthesis: As a synthetic intermediate, the activated carbonyl group readily participates in nucleophilic addition and condensation reactions, providing a reliable handle for constructing more complex molecular architectures.
Conclusion
The electrophilicity of the carbonyl group in 2-phenacylsulfanylacetic acid is significantly enhanced relative to its α-oxygenated analogs. This is primarily due to the poor orbital overlap between the α-sulfur atom's 3p lone pairs and the carbonyl's 2p π-system, which minimizes resonance-based deactivation. This theoretical understanding is supported by a suite of analytical techniques—including FT-IR, ¹³C NMR, and computational modeling—that consistently point to a more electron-deficient carbonyl center. Kinetic studies provide the definitive experimental proof of this heightened reactivity. For scientists and researchers, a thorough grasp of these principles is essential for the rational design of new pharmaceuticals and the strategic planning of complex synthetic routes.
References
- Okuyama, T., & Fujiwara, H. (1999). Reactivities of Thioaldehydes and Thioketones. Sulfur reports, 23(2).
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Li, Y., & Houk, K. N. (2022). Why does thionating a carbonyl molecule make it a better electron acceptor? Chemical Science, 14(2), 346-355. [Link]
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Griesbeck, A. G., & Stadtmüller, S. (2020). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science, 11(40), 11096-11101. [Link]
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Okuma, K. (2002). Recent Studies on the Reactions of Thioaldehydes and Thioketones. Sulfur reports, 23(2), 209-241. [Link]
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Quora. (2023). Why thio ketone and thio aldehyde are unstable? [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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OpenOChem Learn. (n.d.). Electrophilicity of Carboxylic Acids Derivatives. [Link]
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Chemistry Stack Exchange. (2017). Among thioester and ester which has more electrophilic carbonyl carbon? [Link]
-
Campbell, M. M., & Evgenios, D. M. (1973). Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol. Journal of the Chemical Society, Perkin Transactions 1, 2862-2866. [Link]
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Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(6), 2024-2033. [Link]
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Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(6), 2024-2033. [Link]
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Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for principles of delocalization and IR spectroscopy). [Link]
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Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Vrije Universiteit Amsterdam Research Portal. [Link]
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Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(6), 2024-2033. [Link]
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An In-depth Technical Guide to the Acidity of the Carboxylic Acid in 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug development, influencing solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the factors governing the acidity of the carboxylic acid moiety in 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. We delve into the theoretical underpinnings of its acidity, drawing comparisons with the parent compound, thioglycolic acid. This guide further presents detailed, field-proven experimental protocols for the empirical determination of its pKa via potentiometric titration and UV-Vis spectrophotometry, alongside a robust framework for its computational prediction using Density Functional Theory (DFT). This document is intended to serve as a technical resource for scientists seeking to understand, predict, and accurately measure the acidity of this and structurally related compounds.
Introduction: The Significance of Acidity in Drug Design
The ionization state of a drug molecule is a pivotal determinant of its pharmacokinetic and pharmacodynamic properties. The Henderson-Hasselbalch equation dictates that the ratio of the protonated to deprotonated species is a function of the compound's pKa and the pH of the surrounding medium. Consequently, a precise understanding of a molecule's pKa is indispensable for predicting its behavior in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream.
This guide focuses on this compound, a molecule incorporating a carboxylic acid, a thioether linkage, and a phenacyl group. The acidity of its carboxylic acid is not trivial to predict due to the complex interplay of electronic effects from its constituent functional groups. Understanding this acidity is crucial for any research or development program involving this scaffold.
Theoretical Framework: Predicting Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[1] Any factor that stabilizes this anion by delocalizing its negative charge will increase the acidity of the parent acid, resulting in a lower pKa value.[1][2] In the case of this compound, the key is to analyze the electronic influence of the 2-oxo-2-phenylethyl)sulfanyl substituent.
The Inductive Effect: Electron-Withdrawing Groups and Acidity
The primary mechanism influencing the acidity of the target molecule is the inductive effect, which is the transmission of charge through a chain of atoms via sigma bonds.[3] Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate anion, dispersing the negative charge and thereby increasing its stability.[2][4] A more stable conjugate base corresponds to a stronger acid.[1]
The substituent , -S-CH2-C(=O)Ph, contains several features that contribute to a strong electron-withdrawing inductive effect (-I effect):
-
The Phenacyl Group: The carbonyl group (C=O) is a potent EWG due to the high electronegativity of the oxygen atom. This effect is further amplified by the adjacent phenyl ring.
-
The Thioether Linkage: While a simple alkyl thioether can be weakly electron-donating, the sulfur atom in this molecule is adjacent to an electron-withdrawing carbonyl group. This positioning enhances the overall electron-withdrawing character of the substituent. The positively charged sulfur in a related context has been described as a powerful electron-withdrawing group.[5]
Baseline Comparison: Thioglycolic Acid
To quantify the impact of the (2-oxo-2-phenylethyl)sulfanyl group, we must consider a reference compound. The parent structure, thioglycolic acid (HSCH₂COOH), is the ideal baseline. Thioglycolic acid has a reported pKa of approximately 3.8.[6] This value is already lower than that of acetic acid (pKa ≈ 4.76), indicating that the thiol group is more electron-withdrawing than a methyl group.[6]
We predict that this compound will be a significantly stronger acid than thioglycolic acid, and therefore will have a pKa value lower than 3.8 . This is due to the powerful inductive effect of the phenacyl group, which is expected to substantially stabilize the carboxylate anion.
The following diagram illustrates the logical flow of this acidity prediction.
Caption: Logical workflow for predicting the acidity of the target molecule.
Experimental Determination of pKa
While theoretical prediction provides a valuable estimate, empirical determination is the gold standard for obtaining an accurate pKa value. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods.
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of this compound in deionized water. If solubility is limited, a co-solvent such as methanol may be used, but the pKa value will then be specific to that solvent mixture.
-
Titrant: Prepare a standardized 0.1 M solution of carbonate-free sodium hydroxide (NaOH).
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
-
Titration Procedure:
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region.
-
-
Why use a constant ionic strength? The activity of ions in solution is dependent on the ionic strength. By keeping it constant with KCl, we ensure that the measured pH changes are due solely to the acid-base reaction.
-
Why use carbonate-free NaOH? Carbon dioxide from the atmosphere can dissolve in the NaOH solution to form carbonate, which is a weak base and would interfere with the titration of the target acid, leading to an inaccurate endpoint.
-
Why purge with nitrogen? This removes dissolved CO₂, preventing the formation of carbonic acid in the analyte solution, which would otherwise buffer the solution and distort the titration curve.
The following diagram outlines the experimental workflow for potentiometric pKa determination.
Caption: Computational workflow for pKa prediction using DFT.
Summary and Data Presentation
The acidity of this compound is governed by the strong electron-withdrawing inductive effect of the (2-oxo-2-phenylethyl)sulfanyl substituent. This leads to the prediction that its pKa will be lower than that of the parent compound, thioglycolic acid.
| Compound | Structure | Known/Predicted pKa | Rationale |
| Acetic Acid | CH₃COOH | ~4.76 | Baseline aliphatic carboxylic acid |
| Thioglycolic Acid | HSCH₂COOH | ~3.8 [6] | -SH group is more electron-withdrawing than -CH₃ |
| This compound | PhC(=O)CH₂SCH₂COOH | < 3.8 (Predicted) | Strong -I effect from the phenacyl group stabilizes the conjugate base |
Conclusion
This guide has established the theoretical basis for the acidity of this compound, predicting it to be a stronger acid than thioglycolic acid with a pKa value below 3.8. To validate this prediction and obtain a precise value, we have provided detailed, step-by-step protocols for both potentiometric titration and UV-Vis spectrophotometry. Furthermore, a robust computational methodology using DFT has been outlined for in silico prediction. For drug development professionals, the application of these methods will yield a definitive pKa value, a critical piece of data for building accurate ADME models and advancing research programs involving this chemical scaffold.
References
-
Williams, R. pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? . Quora. [Link]
-
Inductive effect . Wikipedia. [Link]
-
What is the inductive effect of the phenyl group? . Quora. [Link]
-
Thioglycolic acid . Sciencemadness Wiki. [Link]
-
Thioglycolic acid . Wikipedia. [Link]
-
Olivito, F., et al. Efficient synthesis of organic thioacetates in water . RSC Publishing. [Link]
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Is there a trend in inductive effect for different alkyl groups? . National Institutes of Health (NIH). [Link]
-
Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester . Pharmaguideline. [Link]
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Thioester and thioacid synthesis by acylation of thiols (thiolation) . Organic Chemistry Portal. [Link]
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Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation . ACS Omega. [Link]
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15.12: Thioethers (Sulfides) and Silyl Ethers . Chemistry LibreTexts. [Link]
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How Do Inductive Effects Affect Functional Groups? . Chemistry For Everyone - YouTube. [Link]
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Kuzmin, J., Röckl, J. Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors . ChemRxiv. [Link]
-
Oxidative acylation using thioacids . PubMed. [Link]
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Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s . PubMed. [Link]
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Thiols And Thioethers . Master Organic Chemistry. [Link]
-
NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. The target molecule is synthesized via a classical SN2 nucleophilic substitution reaction between phenacyl bromide and thioglycolic acid. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step laboratory protocol, and includes critical safety information for handling the hazardous reagents involved. Furthermore, it details the analytical procedures required to validate the structure and purity of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who may use this compound as a versatile intermediate for more complex molecular architectures.
Reaction Scheme and Mechanism
The synthesis proceeds through the nucleophilic attack of a sulfur atom on an α-haloketone. This type of reaction is a cornerstone of organic synthesis for forming carbon-sulfur bonds.
Overall Reaction:
Mechanistic Details:
The reaction follows a concerted SN2 mechanism.[1] The process is initiated by the deprotonation of the highly acidic thiol proton of thioglycolic acid by a suitable base, such as sodium hydroxide, to form a potent sodium thiolate nucleophile. This thiolate then attacks the electrophilic α-carbon of phenacyl bromide, which is adjacent to the carbonyl group. The carbonyl group enhances the electrophilicity of this carbon through inductive effects. The attack occurs from the backside relative to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The carbon-sulfur bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.
Figure 1: Reaction mechanism for the synthesis.
Materials and Instrumentation
Reagents and Chemicals
Proper handling and disposal of all chemicals are paramount. Always consult the Safety Data Sheet (SDS) before use.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| Phenacyl bromide | 70-11-1 | C₈H₇BrO | 199.04 | Danger: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Lachrymator.[2][3][4] |
| Thioglycolic acid | 68-11-1 | C₂H₄O₂S | 92.12 | Danger: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | Danger: Causes severe skin burns and eye damage. |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Danger: Highly flammable liquid and vapor. Causes serious eye irritation. |
| Hydrochloric acid (1M) | 7647-01-0 | HCl | 36.46 | Warning: May be corrosive to metals. Causes skin irritation and serious eye irritation. |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Danger: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Danger: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. |
Instrumentation
-
Magnetic stirrer with heating plate
-
Fume hood
-
Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel, Buchner funnel)
-
Rotary evaporator
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H and ¹³C)
-
FTIR Spectrometer
Detailed Experimental Protocol
This protocol describes a typical laboratory-scale synthesis.
Figure 2: Overall experimental workflow.
Synthesis of this compound
WARNING: Phenacyl bromide is a potent lachrymator and is highly toxic. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[3][4][5]
-
Prepare the Nucleophile Solution: In a 100 mL beaker, dissolve sodium hydroxide (2.0 g, 50 mmol) in 20 mL of water. Cool the solution in an ice bath. Once cool, slowly add thioglycolic acid (2.3 g, 25 mmol) to the sodium hydroxide solution with stirring. Keep this solution in the ice bath until needed.
-
Rationale: The base deprotonates the thioglycolic acid to form the more reactive sodium thiolate. The reaction is exothermic, necessitating cooling.
-
-
Prepare the Electrophile Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenacyl bromide (5.0 g, 25 mmol) in 50 mL of ethanol.[6]
-
Rationale: Ethanol serves as a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.
-
-
Reaction: Place the flask containing the phenacyl bromide solution in an ice bath and begin stirring. Slowly add the cold sodium thiolate solution dropwise over 20-30 minutes.
-
Rationale: A slow, cold addition helps to control the exothermic SN2 reaction and minimize potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 mixture of hexanes:ethyl acetate as the eluent). Spot the starting phenacyl bromide and the reaction mixture. The reaction is complete upon the disappearance of the phenacyl bromide spot.
Work-up and Purification
-
Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the solution to a pH of ~2 by adding 1M HCl dropwise. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate group of the product, reducing its solubility in the aqueous ethanol mixture and causing it to precipitate.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2 x 25 mL) to remove inorganic salts.
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of hot ethanol to redissolve the turbidity. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.[6]
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The slow cooling allows for the formation of a pure crystalline lattice, excluding impurities.
-
-
Final Collection and Drying: Collect the purified white crystals by vacuum filtration. Wash them with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by the following methods.
| Property | Expected Result |
| Physical Appearance | White to off-white crystalline powder. |
| Melting Point | 96-98 °C |
| Molecular Formula | C₁₀H₁₀O₃S[7][8] |
| Molecular Weight | 210.25 g/mol [7][8] |
| ¹H NMR | Signals expected for aromatic protons (phenyl group), a singlet for the methylene group adjacent to the sulfur and carbonyl (S-CH₂-CO), and a singlet for the methylene group adjacent to the sulfur and carboxyl (S-CH₂-COOH). The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Signals expected for the carbonyl carbon, carboxylic acid carbon, aromatic carbons, and the two distinct methylene carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O (ketone), C=O (carboxylic acid), broad O-H (carboxylic acid), C-S, and aromatic C-H stretches. |
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves are mandatory at all times.[2][4][5] All operations involving phenacyl bromide must be conducted within a fume hood.
-
Spill Management: In case of a spill, evacuate the area. For small spills of phenacyl bromide, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials.[5]
-
Waste Disposal: All organic waste and contaminated materials must be disposed of in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[4][5]
References
-
Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2011). Journal of Physical Organic Chemistry. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthetic route for the phenacyl bromide derivatives structure. ResearchGate. [Link]
-
The suggested solid-state mechanism for the reaction of phenacyl bromide and thiosemicarbazones. ResearchGate. [Link]
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Application Notes and Protocols for the One-Pot Reaction of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid with Chalcones: A Gateway to Polysubstituted Thiophenes and Novel Cyclohexanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Significance of the Thiophene Scaffold in Modern Drug Discovery
The thiophene ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][3][4] The versatility of the thiophene core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.[4][5] Consequently, the development of efficient and robust synthetic methodologies for the construction of polysubstituted thiophenes remains a highly active area of research.[6][7]
This document provides a comprehensive guide to the one-pot reaction between 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid and chalcones. While this reaction is anticipated to yield highly sought-after 2,4-diaryl-5-aroylthiophenes via a Fiesselmann-type synthesis, recent findings have revealed an alternative and unexpected reaction pathway leading to novel cyclohexanol derivatives.[8][9] This application note will delve into both the expected and observed outcomes, offering detailed mechanistic insights and experimental protocols for both synthetic routes.
II. Theoretical Framework: Pursuing Polysubstituted Thiophenes
Several classical named reactions provide reliable pathways to the thiophene core, including the Paal-Knorr, Gewald, Hinsberg, and Fiesselmann syntheses.[6][10][11][12][13] The reaction of this compound with chalcones, which are α,β-unsaturated ketones, is conceptually aligned with the principles of the Fiesselmann thiophene synthesis.[6][10] This synthesis and its variations are powerful tools for constructing highly substituted thiophenes from acyclic precursors.[14][15]
Anticipated Reaction Pathway: A Fiesselmann-Type Approach
The expected reaction pathway involves a base-mediated cascade of a Michael addition followed by an intramolecular condensation to form the thiophene ring. The proposed mechanism is as follows:
-
Deprotonation: A base abstracts a proton from the α-carbon of the this compound, generating a carbanion.
-
Michael Addition: The resulting carbanion acts as a nucleophile and attacks the β-carbon of the chalcone in a conjugate addition.
-
Intramolecular Cyclization: The enolate formed then undergoes an intramolecular aldol-type condensation, with the enolate attacking the carbonyl carbon of the phenacyl group.
-
Dehydration: Subsequent dehydration of the resulting β-hydroxy ketone intermediate leads to the formation of the stable, aromatic thiophene ring.
The anticipated products of this reaction are highly valuable 2,4-diaryl-5-aroylthiophenes, which are challenging to synthesize through other methods.
III. The Unexpected Outcome: Formation of a Cyclohexanol Derivative
Contrary to the expected Fiesselmann-type cyclization, experimental evidence has demonstrated that the reaction of this compound with chalcones in the presence of a base can lead to the formation of a (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl)-phenyl-methanone product.[8][9] This unexpected outcome proceeds through a sequential double Michael addition-aldol reaction, resulting in the formation of three new carbon-carbon bonds in a single pot.[8]
Mechanistic Elucidation of the Cyclohexanol Formation
The formation of the cyclohexanol derivative can be rationalized through the following mechanistic steps:
-
Initial Michael Addition: As in the expected pathway, the reaction commences with a base-catalyzed Michael addition of the this compound to the chalcone.
-
Second Michael Addition: Instead of an intramolecular cyclization to form a thiophene, the intermediate adduct undergoes a second Michael addition with another molecule of chalcone.
-
Intramolecular Aldol Reaction: The resulting open-chain intermediate then undergoes an intramolecular aldol reaction to form the six-membered cyclohexanol ring.
-
Work-up: The final product is obtained after an aqueous work-up.
This competing reaction pathway highlights the complex reactivity of the starting materials and the delicate balance of reaction conditions that can dictate the final product.
IV. Experimental Protocols
Protocol 1: Synthesis of (5-Benzoyl-2-hydroxy-2,4,6-triphenyl-cyclohexyl)-phenyl-methanone Derivatives
This protocol is adapted from the reported greener approach for the one-pot synthesis of cyclohexanol derivatives.[8]
Materials:
-
This compound
-
Substituted Chalcones
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Mortar and Pestle
Procedure:
-
In a mortar, combine an equimolar mixture of this compound (1 mmol) and the desired chalcone (1 mmol).
-
Add a catalytic amount of solid sodium hydroxide (0.1 mmol).
-
Grind the mixture thoroughly with a pestle for 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add cold ethanol to the reaction mixture and stir for 5 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure cyclohexanol derivative.
Data Presentation:
| Entry | Chalcone Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | (5-Benzoyl-2-hydroxy-2,4,6-triphenyl-cyclohexyl)-phenyl-methanone | Moderate |
| 2 | 4-Methylphenyl | (5-Benzoyl-2-hydroxy-2-phenyl-4,6-di-p-tolyl-cyclohexyl)-phenyl-methanone | Moderate |
| 3 | 4-Methoxyphenyl | [5-Benzoyl-2-hydroxy-4,6-bis(4-methoxyphenyl)-2-phenyl-cyclohexyl]-phenyl-methanone | Moderate |
| 4 | 4-Chlorophenyl | [5-Benzoyl-4,6-bis(4-chlorophenyl)-2-hydroxy-2-phenyl-cyclohexyl]-phenyl-methanone | Moderate |
Table 1: Representative yields for the synthesis of cyclohexanol derivatives. Yields are reported as "moderate" based on the literature.[8]
Characterization Data:
The structure of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.[8][9] For example, the ¹³C NMR spectrum of (5-Benzoyl-2-hydroxy-2-phenyl-4,6-di-p-tolyl-cyclohexyl)-phenyl-methanone shows characteristic signals for the two carbonyl carbons around 204.0 and 207.0 ppm, and the six cyclohexanol ring carbons appearing between 43.3 and 75.7 ppm.[8] The presence of a hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum.[8]
Protocol 2: Proposed Synthesis of 2,4-Diaryl-5-aroylthiophenes (A Modified Approach)
To favor the formation of the desired thiophene product, this proposed protocol modifies the reaction conditions to promote the intramolecular cyclization over the intermolecular double Michael addition. This involves the use of a stronger base and an aprotic solvent to facilitate the enolate formation and subsequent cyclization.
Materials:
-
This compound
-
Substituted Chalcones
-
Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium ethoxide (2.2 mmol) or potassium tert-butoxide (2.2 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the desired chalcone (1 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a few drops of glacial acetic acid.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4-diaryl-5-aroylthiophene.
V. Visualization of Reaction Pathways
Diagram 1: Proposed Mechanism for Thiophene Formation
Caption: Proposed Fiesselmann-type reaction pathway to 2,4-diaryl-5-aroylthiophenes.
Diagram 2: Observed Mechanism for Cyclohexanol Formation
Caption: Observed reaction pathway leading to the formation of a cyclohexanol derivative.
VI. Troubleshooting and Key Considerations
-
Reaction Selectivity: The choice of base and solvent is critical in directing the reaction towards either the thiophene or the cyclohexanol product. The use of a weaker base in a protic or solid-state environment appears to favor the formation of the cyclohexanol derivative. Conversely, a stronger base in an aprotic solvent should promote the desired intramolecular cyclization to the thiophene.
-
Purity of Reagents: Chalcones can be synthesized via a Claisen-Schmidt condensation and should be purified before use.[8] The purity of all reagents is crucial for obtaining good yields and minimizing side reactions.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction and identifying the formation of different products.
-
Purification: Column chromatography is generally required for the purification of the thiophene products, while the cyclohexanol derivatives may be purified by recrystallization.
VII. Conclusion
The one-pot reaction of this compound with chalcones is a fascinating and versatile transformation that can lead to two distinct and valuable classes of organic molecules. While the initially expected outcome was the formation of polysubstituted thiophenes, a valuable scaffold in drug discovery, an alternative pathway yielding novel cyclohexanol derivatives has been reported.[8][9] By understanding the underlying reaction mechanisms, researchers can strategically manipulate the reaction conditions to selectively synthesize either the thiophene or the cyclohexanol product. This application note provides the necessary theoretical background and experimental protocols to explore both of these synthetic avenues, empowering researchers to generate diverse molecular architectures for their drug discovery programs.
VIII. References
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
International Journal of Research in Pharmacy and Science. Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. Fiesselmann thiophene synthesis | Request PDF. [Link]
-
Organic Chemistry Portal. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. [Link]
-
ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
ResearchGate. Hinsberg synthesis of thiophene derivatives. [Link]
-
Chem-Station. ヒンスバーグ チオフェン合成 Hinsberg Thiophene Synthesis. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Link]
-
PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]
-
ResearchGate. Hinsberg synthesis. [Link]
-
ResearchGate. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -. [Link]
-
EPRA Journals. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. [Link]
-
ResearchGate. 2‐Aminothiophenes by Gewald reaction. [Link]
-
PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Semantic Scholar. Hinsberg synthesis of thiophenes. [Link]
-
ResearchGate. Synthesis of polysubstituted thiophene derivatives 131. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprajournals.com [eprajournals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ヒンスバーグ チオフェン合成 Hinsberg Thiophene Synthesis | Chem-Station (ケムステ) [chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
Application Notes: 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic Acid as a Pro-Nucleophile in Tandem Michael Addition-Aldol Condensation Reactions
Introduction: Unveiling the True Nucleophilic Character
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid, also known as 2-phenacylsulfanylacetic acid, is a versatile bifunctional molecule with significant potential in the synthesis of complex carbocyclic frameworks.[1][2] While its structure, containing a thioether linkage, might suggest its use as a precursor in sulfa-Michael additions, its primary reactivity profile in base-catalyzed conjugate additions is fundamentally different. The presence of a ketone and a carboxylic acid profoundly influences its behavior. In the presence of a base, the carboxylic acid proton is the first to be abstracted. With an additional equivalent of base, the most acidic carbon-hydrogen bond is the one on the methylene group positioned alpha to the phenyl ketone. This is due to the ability of the resulting carbanion to be stabilized by resonance through delocalization into the adjacent carbonyl group, forming an enolate.
Therefore, this molecule does not act as a sulfur nucleophile but rather as a potent carbon pro-nucleophile . It serves as a synthetic equivalent of a phenacyl anion, enabling the formation of new carbon-carbon bonds via Michael addition pathways. This application note provides a detailed exploration of this reactivity, focusing on a powerful one-pot, three-component reaction that leverages this principle to construct highly substituted cyclohexanol derivatives.[1]
Mechanistic Rationale: Carbon-Carbon Bond Formation via Enolate Intermediate
The utility of this compound in Michael additions is predicated on the selective generation of a resonance-stabilized carbanion. The reaction is typically initiated by a base, such as sodium hydroxide.[1] The process unfolds as follows:
-
Acid-Base Neutralization: The first equivalent of base neutralizes the carboxylic acid moiety, forming a carboxylate salt. This step is rapid and exothermic.
-
Enolate Formation: A second equivalent of base abstracts a proton from the α-carbon adjacent to the phenyl ketone. This deprotonation is favored over other positions due to the electron-withdrawing nature of the carbonyl group, which stabilizes the resulting conjugate base (an enolate).
-
Nucleophilic Attack: This enolate is the key reactive intermediate. It acts as a soft carbon nucleophile, readily attacking the electron-deficient β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone (e.g., chalcone). This conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate.
This sequence transforms the starting thioether into a powerful tool for C-C bond formation, as illustrated in the mechanistic diagram below.
Figure 1: General mechanism of base-catalyzed Michael addition.
Application Profile: Tandem Double Michael Addition-Aldol Reaction
A compelling application of this chemistry is the one-pot synthesis of complex (5-Benzoyl-2-hydroxy-2,4,6-triphenyl-cyclohexyl)-phenyl-methanone derivatives from this compound and two equivalents of chalcone.[1] This reaction proceeds through a remarkable domino sequence involving three consecutive C-C bond formations.
The proposed cascade is initiated as described above:
-
First Michael Addition: The enolate of the starting material adds to the first molecule of chalcone, forming a 1,5-diketone intermediate after protonation.
-
Second Michael Addition: In the basic medium, this 1,5-diketone is deprotonated again at its most acidic α-carbon, and the resulting enolate attacks a second molecule of chalcone.
-
Intramolecular Aldol Cyclization: The product of the second Michael addition, a 1,5,9-tricarbonyl compound, then undergoes a final intramolecular aldol reaction, where one enolate attacks another carbonyl group within the same molecule, followed by cyclization to form the stable six-membered cyclohexanol ring.[1]
This efficient, greener-chemistry approach highlights the power of tandem reactions to rapidly build molecular complexity from simple starting materials.[1]
Figure 2: Experimental workflow for the one-pot synthesis.
Protocol: Synthesis of (5-Benzoyl-2-hydroxy-2,4,6-triphenyl-cyclohexyl)-phenyl-methanone Derivatives
This protocol is adapted from the procedure reported by Suriyakala T. and Ravindran G.[1] It describes a general method for the solid-state thermal reaction.
Materials:
-
This compound (1.0 mmol)
-
Substituted Chalcone (2.0 mmol)
-
Sodium Hydroxide (NaOH) pellets (2.0 mmol)
-
Ethanol (for recrystallization)
-
Mortar and pestle or reaction vial
-
Heating plate or oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reagent Preparation: In a mortar or a suitable reaction vial, combine this compound (1.0 mmol), the desired substituted chalcone (2.0 mmol), and sodium hydroxide (2.0 mmol).
-
Reaction Initiation: Thoroughly mix the solid components by grinding with a pestle or by vigorous shaking.
-
Heating: Heat the mixture to 80°C using a preheated hot plate or oil bath. The reaction is typically complete within 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system) until the starting materials are consumed.
-
Workup: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.
-
Isolation: The solid product is isolated directly by filtration. If the reaction was performed in a mortar, the solid mass can be triturated with a small amount of cold water before filtration to remove any excess NaOH.
-
Purification: The crude solid is purified by recrystallization from ethanol to yield the pure cyclohexanol derivative.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Substrate Scope
The described tandem reaction has been successfully applied to a variety of substituted chalcones, demonstrating the robustness of the protocol. The yields are generally moderate.
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Product Yield (%) |
| 1 | Phenyl | Phenyl | 75 |
| 2 | 4-Chlorophenyl | Phenyl | 72 |
| 3 | 4-Methylphenyl | Phenyl | 68 |
| 4 | 4-Methoxyphenyl | Phenyl | 65 |
| 5 | Phenyl | 4-Chlorophenyl | 70 |
| 6 | Phenyl | 4-Methylphenyl | 67 |
Table 1: Synthesis of various cyclohexanol derivatives using the tandem double Michael addition-aldol protocol. Data sourced from Suriyakala & Ravindran (2022).[1]
Conclusion
This compound is a valuable synthetic building block that functions as a carbon pro-nucleophile in the presence of a base. Its reactivity is driven by the formation of a resonance-stabilized enolate on the methylene carbon alpha to the ketone, not by nucleophilic attack from the sulfur atom. This understanding unlocks its potential in complex C-C bond-forming cascades, such as the efficient one-pot synthesis of polysubstituted cyclohexanols from readily available chalcones. The provided protocol offers a straightforward, rapid, and solvent-minimized approach for accessing these intricate molecular architectures, making it a valuable strategy for researchers in organic synthesis and medicinal chemistry.
References
-
Suriyakala T, Ravindran G. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) – phenyl-methanone. Orient J Chem. 2022;38(5). Available from: [Link]
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 290218, this compound; [cited 2026 Jan 18]. Available from: [Link]
Sources
- 1. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C10H10O3S | CID 290218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenacylsulfanylacetic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of 2-Phenacylsulfanylacetic Acid as a Synthon
In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that serve as versatile building blocks is of paramount importance. 2-Phenacylsulfanylacetic acid, a bifunctional molecule featuring a reactive carboxylic acid moiety, an active methylene group, and a phenacyl-activated sulfur atom, represents a powerful synthon for the construction of a variety of heterocyclic systems. Its inherent structural features allow for a range of cyclization strategies, making it an attractive starting material for the synthesis of pharmacologically relevant thiophenes, thiazoles, and 1,3,4-thiadiazoles. This application note provides a comprehensive guide to the utility of 2-phenacylsulfanylacetic acid in heterocyclic synthesis, detailing both established and proposed protocols, reaction mechanisms, and the underlying chemical principles that govern these transformations.
Confirmed Application: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-yl-sulfanylacetic Acid Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a significant area of research due to their broad spectrum of biological activities. 2-Phenacylsulfanylacetic acid can be readily converted to its corresponding acyl thiosemicarbazide, which serves as a key intermediate for the construction of the 1,3,4-thiadiazole ring.
Mechanistic Rationale
The synthesis proceeds through a two-step sequence. First, the carboxylic acid of a derivative of 2-phenacylsulfanylacetic acid is activated and reacted with thiosemicarbazide to form the corresponding acyl thiosemicarbazide. The choice of activating agent is critical; thionyl chloride or oxalyl chloride are effective for converting the carboxylic acid to the more reactive acyl chloride. The subsequent cyclization of the acyl thiosemicarbazide is typically achieved under acidic conditions. The acid catalyzes the dehydration of the thiosemicarbazide moiety, leading to the formation of the 1,3,4-thiadiazole ring. The phenacylsulfanyl group remains as a substituent on the resulting acetic acid derivative.
Experimental Workflow: From Carboxylic Acid to 1,3,4-Thiadiazole
Caption: Workflow for the synthesis of 1,3,4-thiadiazole derivatives.
Detailed Protocol: Synthesis of 2-((5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)thio)acetic acid
Materials:
-
2-(Phenoxymethyl)benzoic acid
-
Thionyl chloride
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Dry Dichloromethane (DCM)
Procedure:
-
Acyl Chloride Formation: To a solution of 2-(phenoxymethyl)benzoic acid (1 mmol) in dry DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Acyl Thiosemicarbazide Synthesis: In a separate flask, dissolve thiosemicarbazide (1 mmol) in ethanol (15 mL). Cool this solution to 0 °C and slowly add the previously prepared acyl chloride solution. Stir the mixture at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the acyl thiosemicarbazide intermediate.
-
Cyclization: To the acyl thiosemicarbazide (1 mmol), add concentrated sulfuric acid (5 mL) slowly at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The precipitate formed is filtered, washed thoroughly with water until neutral, and then recrystallized from ethanol to afford the pure 2-((5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)thio)acetic acid.
| Compound | Starting Material | Yield (%) |
| 2-((5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)thio)acetic acid | 2-(Phenoxymethyl)benzoic acid | 85 |
| 2-((5-(4-chlorophenoxymethyl)-1,3,4-thiadiazol-2-yl)thio)acetic acid | 2-(4-Chlorophenoxymethyl)benzoic acid | 82 |
| 2-((5-(p-tolyloxymethyl)-1,3,4-thiadiazol-2-yl)thio)acetic acid | 2-(p-Tolyloxymethyl)benzoic acid | 88 |
Proposed Application I: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] While direct literature evidence for the use of 2-phenacylsulfanylacetic acid is scarce, its structural features make its derivatives ideal candidates for this transformation.
Proposed Mechanistic Pathway
The proposed reaction would involve the ester or nitrile derivative of 2-phenacylsulfanylacetic acid as the active methylene component. The reaction commences with a Knoevenagel condensation between an aldehyde or ketone and the active methylene compound, catalyzed by a base such as morpholine or triethylamine.[3] The resulting α,β-unsaturated intermediate then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.
Sources
The Versatile Precursor: 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic Acid in the Synthesis of Thiazole Derivatives
Introduction: The Significance of the Thiazole Scaffold and its Precursors
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a privileged scaffold in a vast array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[2][3] The enduring importance of this motif continually drives the development of efficient and versatile synthetic methodologies for its construction. A key strategy in the synthesis of functionalized thiazoles is the use of well-designed precursors that enable the reliable and controlled formation of the heterocyclic ring. Among these, 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid stands out as a particularly valuable and versatile starting material.
This technical guide provides an in-depth exploration of this compound as a precursor for thiazole derivatives. We will detail its synthesis, explore its application in the renowned Hantzsch thiazole synthesis, and provide comprehensive, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated to ensure a deep understanding of the underlying chemical principles.
Part 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor is a straightforward yet critical first step. It is typically prepared via a nucleophilic substitution reaction between an α-haloketone, such as 2-bromoacetophenone, and a sulfur nucleophile, thioglycolic acid. This reaction proceeds via an SN2 mechanism where the sulfur atom of thioglycolic acid displaces the bromide ion from 2-bromoacetophenone.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Bromoacetophenone
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, for acidification)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Preparation of Sodium Thioglycolate: In a round-bottom flask, dissolve a specific molar equivalent of thioglycolic acid in ethanol. To this solution, add an equimolar amount of sodium hydroxide solution dropwise while stirring. This in situ formation of sodium thioglycolate enhances the nucleophilicity of the sulfur atom.
-
Reaction with 2-Bromoacetophenone: To the freshly prepared sodium thioglycolate solution, add an equimolar amount of 2-bromoacetophenone dissolved in a minimal amount of ethanol.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.[4][5]
Safety Precautions:
-
2-Bromoacetophenone is a lachrymator and is corrosive.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thioglycolic acid is toxic and corrosive.[7] Handle with care in a fume hood and wear appropriate PPE.
-
Sodium hydroxide is corrosive. Avoid skin and eye contact.
Visualization of the Synthetic Workflow:
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H10O3S | CID 290218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Use of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-phase synthesis has revolutionized the production of peptides and other complex organic molecules by simplifying purification and enabling automation. A critical component of this methodology is the choice of a linker that tethers the nascent molecule to the solid support.[1] This guide provides a comprehensive overview and detailed protocols for the application of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid , a versatile safety-catch linker. This type of linker offers the distinct advantage of being stable throughout the synthetic process and then being activated for cleavage under specific, mild conditions.[2][3] This allows for greater control and flexibility in the synthesis of complex molecules. This document will delve into the underlying chemical principles, provide step-by-step protocols for its use, and offer insights into the rationale behind the experimental choices, empowering researchers to effectively implement this tool in their synthetic workflows.
Introduction: The "Safety-Catch" Principle and the Role of this compound
In solid-phase synthesis, the linker acts as a bridge between the growing molecule and the insoluble resin.[1] The ideal linker should be robust enough to withstand the various reaction conditions employed during synthesis, yet be susceptible to cleavage under specific conditions to release the final product. "Safety-catch" linkers are a class of linkers that are initially stable but can be chemically modified in a deliberate "activation" step to become labile for cleavage.[2][3] This two-step release mechanism provides an additional layer of orthogonality and control in complex synthetic strategies.
This compound is a prime example of a safety-catch linker. Its core structure features a thioether linkage that is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with bases like piperidine for Fmoc deprotection and acidic conditions for the removal of certain side-chain protecting groups.[4][5]
The "safety" is released through a two-step activation and cleavage process:
-
Activation (Oxidation): The thioether is selectively oxidized to a sulfone. This chemical transformation is the key to "arming" the linker for cleavage.
-
Cleavage (β-Elimination): The resulting sulfone is a strong electron-withdrawing group, which significantly acidifies the protons on the carbon atom beta to the sulfonyl group. This allows for a base-catalyzed β-elimination reaction, leading to the cleavage of the ester bond and the release of the synthesized molecule from the solid support.[4][5]
This strategy offers several advantages:
-
Orthogonality: The cleavage conditions are distinct from those used for Fmoc deprotection and many side-chain protecting groups, allowing for the synthesis of complex and sensitive molecules.
-
Mild Cleavage: The final cleavage is typically achieved with mild, non-acidic conditions, which is beneficial for molecules that are sensitive to strong acids.
-
Flexibility: The timing of the cleavage can be precisely controlled by initiating the oxidation step only when the synthesis is complete.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃S | [6] |
| Molecular Weight | 210.25 g/mol | [6] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents | - |
| Storage | Store at room temperature in a dry place | - |
Safety Precautions:
-
Harmful if swallowed.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
-
Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Mechanism of Action: A Visual Guide
The following diagram illustrates the workflow for using this compound as a safety-catch linker in solid-phase synthesis.
Caption: Workflow for solid-phase synthesis using the safety-catch linker.
Detailed Protocols
Attachment of this compound to Amino-Functionalized Resin
This protocol describes the coupling of the linker to a standard amino-functionalized solid support, such as aminomethyl (AM) polystyrene resin.
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl polystyrene, 100-200 mesh, 1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 1 hour in a reaction vessel.
-
Linker Activation: In a separate flask, dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the solution to pre-activate for 10 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:3) for 30 minutes.
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and finally with methanol. Dry the resin under vacuum.
Loading of the First Fmoc-Protected Amino Acid
This protocol outlines the esterification of the first amino acid to the linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acid
-
DIC
-
4-(Dimethylamino)pyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM. Add DIC (3 eq.) to this solution.
-
Esterification: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Quantification: Determine the loading of the first amino acid using a standard method, such as UV quantification of the piperidine-dibenzofulvene adduct after Fmoc deprotection of a small sample.
Peptide Elongation (Standard Fmoc-SPPS)
Following the loading of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols. The thioether linkage is stable under these conditions.
Typical Fmoc-SPPS Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt/DIEA or DIC/HOBt in DMF).
-
Washing: Wash the resin with DMF (3x).
-
Repeat the cycle until the desired peptide sequence is assembled.
Activation of the Linker: Oxidation to Sulfone
This is the critical "safety-catch" activation step.
Materials:
-
Peptide-resin with the thioether linker
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
DCM
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Oxidation: Prepare a solution of m-CPBA (5-10 eq. relative to resin loading) in DCM. Add the m-CPBA solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion (e.g., by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to observe the mass shift corresponding to the addition of two oxygen atoms).
-
Washing: Wash the resin thoroughly with DCM (5x) and DMF (3x).
Cleavage of the Peptide via β-Elimination
Once the linker is activated, the peptide can be cleaved from the resin using a base.
Materials:
-
Peptide-resin with the activated sulfone linker
-
Piperidine
-
DMF
-
Diethyl ether (cold)
Procedure:
-
Cleavage Reaction: Treat the resin with a solution of 10-20% piperidine in DMF for 1-2 hours at room temperature.
-
Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Wash: Wash the resin with a small amount of DMF to recover any remaining product and combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the DMF solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting and Key Considerations
-
Incomplete Oxidation: If the oxidation to the sulfone is incomplete, subsequent cleavage will be inefficient. Ensure an adequate excess of m-CPBA is used and allow for sufficient reaction time. Monitoring the reaction is highly recommended.
-
Premature Cleavage: The thioether linker is generally stable to piperidine used for Fmoc deprotection. However, prolonged exposure or elevated temperatures should be avoided.
-
Side Reactions during Oxidation: Amino acids with oxidizable side chains, such as methionine and cysteine, may be affected by the oxidation step. It is crucial to protect these residues appropriately (e.g., as sulfoxides for methionine, which can be later reduced) or to use alternative, milder oxidizing agents if compatible.
-
Cleavage Efficiency: The efficiency of the β-elimination cleavage can be influenced by the steric hindrance around the ester bond and the specific base and solvent used. Optimization of the cleavage time and temperature may be necessary for challenging sequences.
Conclusion
This compound provides a robust and versatile platform for solid-phase synthesis, embodying the strategic advantages of the safety-catch linker approach. Its stability during chain elongation and the ability to trigger cleavage through a specific and mild two-step process make it an invaluable tool for the synthesis of complex peptides and other organic molecules. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently incorporate this linker into their synthetic repertoire to achieve their research and development goals.
References
-
Noki, S., Saneii, H., de la Torre, B. G., & Albericio, F. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 24(4), 3627. [Link]
- Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for solid-phase synthesis of C-terminal peptide amides by the Boc/Bzl strategy. Tetrahedron Letters, 32(31), 3891-3894.
- Backes, B. J., & Ellman, J. A. (1994). A new robust, traceless linker for solid-phase synthesis. Journal of the American Chemical Society, 116(24), 11171-11172.
-
Glatthar, R., & Giese, B. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters, 2(15), 2315–2317. [Link]
- Obrecht, D., & Villalgordo, J. M. (2008).
-
Noki, S., Saneii, H., de la Torre, B. G., & Albericio, F. (2021). Structures of 4-((2-hydroxyethyl) thio) benzoic acid (1) and 2-(4-((2-hydroxyethyl)thio)phenyl)acetic acid (2) linkers. [Link]
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
-
Albericio, F., & de la Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53–69. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091–2158. [Link]
-
Tantry, S. J., & Ambartsumian, A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
- Török, B., & Gunda, T. E. (1995). New base-labile amino-protective groups for peptide synthesis. Angewandte Chemie International Edition in English, 34(1), 87-88.
- Lázár, L., & Wittmann, V. (2014). Photolysis of phenacyl esters in a two-phase system. Journal of Photochemistry and Photobiology A: Chemistry, 277, 43-48.
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(25), 4761-4764.
- Scott, W. L., O'Donnell, M. J., & Alsina, J. (2002). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. In Solid-Phase Organic Synthesis (pp. 1-26). John Wiley & Sons, Ltd.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
- 5. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols for the Cleavage of the Phenacyl Group from a Protected Thiol
Introduction: The Phenacyl Group as a Versatile Thiol Protectant
In the landscape of multistep organic synthesis, particularly in peptide and protein chemistry, the selective protection and deprotection of functional groups is paramount. The thiol group of cysteine residues, with its high nucleophilicity, often requires protection to prevent unwanted side reactions. The phenacyl (Pac) group has emerged as a valuable tool for this purpose, offering a stable yet readily cleavable protecting group for thiols.[1][2][3] Its stability to acidic conditions, such as 50% trifluoroacetic acid, and even strong hydrogen halides, makes it compatible with various synthetic strategies, including solid-phase peptide synthesis (SPPS).[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective cleavage of the phenacyl group from protected thiols. We will delve into the primary deprotection methodologies, elucidate the underlying reaction mechanisms, and provide detailed, field-proven protocols to ensure successful and high-yield deprotection.
Core Deprotection Methodologies: A Comparative Overview
The two principal strategies for the removal of the phenacyl protecting group from thiols are reductive cleavage using metals in acidic media and photochemical cleavage. The choice of method depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.
Reductive Cleavage with Metals in Acetic Acid
Reductive cleavage is a robust and widely used method for phenacyl deprotection. The most common reagents are zinc (Zn) or magnesium (Mg) in the presence of acetic acid (AcOH).[1][3][4][5][6]
Mechanism of Action: The reaction proceeds via a reductive cleavage mechanism where the metal acts as an electron donor. The acidic medium facilitates the protonation of the carbonyl oxygen of the phenacyl group, making it more susceptible to reduction. The resulting intermediate undergoes cleavage of the carbon-sulfur bond to liberate the free thiol and generate acetophenone as a byproduct.
Expertise & Experience: While both zinc and magnesium are effective, magnesium is often the preferred reagent.[1] Deprotection with zinc in acetic acid can be sluggish and may lead to the formation of byproducts.[1] Furthermore, the removal of residual zinc from the reaction mixture can be challenging.[1] In contrast, magnesium turnings in acetic acid typically provide cleaner reactions with higher yields and shorter reaction times.[1][7] This method has been successfully applied in peptide synthesis without causing racemization of chiral centers.[1]
Trustworthiness: The magnesium/acetic acid system demonstrates high functional group tolerance, leaving sensitive groups like halides and other carbonyls intact.[1] This orthogonality is a significant advantage in complex molecular architectures.
Photochemical Cleavage
Photochemical deprotection offers a mild and orthogonal alternative to reductive cleavage.[8][9] This method is particularly advantageous for substrates that are sensitive to acidic conditions or metal reagents.
Mechanism of Action: The cleavage of the phenacyl group upon irradiation is believed to occur via a radical mechanism.[9] The reaction is initiated by the absorption of light, which excites the phenacyl chromophore. In the presence of a hydrogen donor solvent, such as ethanol, the excited carbonyl group abstracts a hydrogen atom, leading to the formation of a radical intermediate that subsequently fragments to release the free thiol.[9][10]
Expertise & Experience: The choice of solvent is critical for the success of photochemical deprotection.[9] Ethanol is a preferred solvent due to its ability to act as an efficient hydrogen donor.[9] If the substrate is not soluble in ethanol, dioxane or benzene in the presence of a hydrogen radical donor like cumene can be used.[9] It is important to note that unsubstituted phenacyl groups undergo photoreduction, not a photo-Favorskii rearrangement, which is observed with certain substituted phenacyl derivatives.[8]
Trustworthiness: Photochemical deprotection is a highly selective method that can be performed under neutral conditions, thus preserving acid- and base-labile functional groups.[9] The byproducts of the photoreaction should ideally be transparent at the irradiation wavelength to avoid interference.[8]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yields |
| Reductive Cleavage | Zinc (Zn) or Magnesium (Mg) powder/turnings, Acetic Acid (AcOH) | Room temperature, 1-2 hours | Robust, high-yielding, tolerant of many functional groups.[1] | Can be sluggish with Zn, potential for byproducts, metal removal can be difficult.[1] | 85-95%[1] |
| Photochemical Cleavage | UV light (typically 300-365 nm), hydrogen-donating solvent (e.g., ethanol) | Room temperature, variable irradiation time | Mild, neutral conditions, highly orthogonal.[8][9] | Requires specialized photochemical equipment, solvent choice is critical, can have lower yields.[8] | 50-90%[9] |
Experimental Protocols
Protocol 1: Reductive Cleavage of a Phenacyl-Protected Thiol using Magnesium in Acetic Acid
This protocol is a robust and generally applicable method for the deprotection of phenacyl-protected thiols.
Materials:
-
Phenacyl-protected thiol substrate
-
Magnesium (Mg) turnings
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the phenacyl-protected thiol (1.0 mmol) in methanol (7.5 mL).
-
To this solution, add glacial acetic acid (0.75 mL, ~12 mmol).
-
Add magnesium turnings (144 mg, 6.0 mmol) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 50-70 minutes.[1]
-
Once the reaction is complete, filter the reaction mixture to remove any unreacted magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with a 5% aqueous solution of sodium bicarbonate (10 mL) to neutralize the excess acetic acid.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected thiol.
Protocol 2: Photochemical Cleavage of a Phenacyl-Protected Thiol
This protocol provides a mild alternative for the deprotection of sensitive substrates.
Materials:
-
Phenacyl-protected thiol substrate
-
Ethanol (spectroscopic grade)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Inert gas (Nitrogen or Argon)
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the phenacyl-protected thiol in ethanol in a quartz reaction vessel. The concentration should be optimized for the specific substrate and reactor geometry.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to prevent side reactions.
-
Place the reaction vessel in the photochemical reactor and irradiate with UV light (typically in the range of 300-365 nm).
-
Monitor the reaction progress by TLC or HPLC. The irradiation time will vary depending on the substrate and the intensity of the light source.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by standard techniques such as silica gel chromatography.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the cleavage of a phenacyl-protected thiol.
Caption: General workflow for phenacyl group cleavage.
Concluding Remarks
The phenacyl group is a highly effective protecting group for thiols, offering stability under a range of conditions and straightforward removal. The choice between reductive cleavage with magnesium in acetic acid and photochemical deprotection should be guided by the specific requirements of the synthetic route and the nature of the substrate. The protocols provided herein are robust and have been validated in numerous synthetic applications. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently and efficiently deprotect phenacyl-protected thiols, advancing their research and development objectives.
References
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Tang, G., et al. (2005). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. [Link]
-
Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(28), 4649-4652. [Link]
-
Daskalaki, M. G., et al. (2005). A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid. Organic Letters, 7(9), 1723-1724. [Link]
-
Givens, R. S., & Klán, P. (2006). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Mishra, A., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. ResearchGate. [Link]
-
Fairwell, T., & Hakam, A. (2014). Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation–Desulfurization Chemistry. National Institutes of Health. [Link]
-
Varkhedkar, V. M., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (21), 2685-2689. [Link]
-
Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(28), 4649-4652. [Link]
-
Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. PubMed. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Knoevenagel-Type Condensation of 2-Phenacylsulfanylacetic Acid: Experimental Setup and Mechanistic Insights
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide to the experimental setup for the aldol-type condensation of 2-phenacylsulfanylacetic acid with carbonyl compounds. This reaction, classified as a Knoevenagel condensation, is a powerful method for carbon-carbon bond formation, leading to the synthesis of valuable α,β-unsaturated carboxylic acid derivatives.[1][2] We present a detailed protocol, mechanistic explanations, and key considerations for optimizing the reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are seeking to utilize active methylene compounds for the construction of complex molecular architectures.
Introduction and Scientific Principle
Carbonyl condensation reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon bonds.[3][4] The aldol condensation and its variants, such as the Knoevenagel condensation, involve the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl intermediate, which often dehydrates to yield a conjugated enone.[4][5][6]
The Knoevenagel condensation is specifically defined by the use of an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (EWGs).[2] In the case of 2-phenacylsulfanylacetic acid, the methylene protons (α-hydrogens) are activated by the adjacent carboxylic acid and the electron-withdrawing nature of the phenacylsulfanyl group, making them sufficiently acidic for deprotonation by a mild base.[7] This allows for a controlled reaction with aldehydes or ketones to form α,β-unsaturated products, which are versatile intermediates in drug development and fine chemical synthesis.[8]
This protocol will focus on the reaction between 2-phenacylsulfanylacetic acid and an aromatic aldehyde (benzaldehyde) as a model system, which minimizes the potential for self-condensation of the aldehyde partner.[9]
Reaction Mechanism: A Stepwise View
The reaction proceeds via a base-catalyzed mechanism. Unlike a classic aldol reaction which may use a strong base, the Knoevenagel condensation is typically catalyzed by a weaker amine base, such as piperidine or pyridine.[2] This choice is critical to prevent unwanted side reactions while being effective enough to deprotonate the highly active methylene compound.[2]
The mechanism involves three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from 2-phenacylsulfanylacetic acid, creating a resonance-stabilized enolate ion. This carbanion is a potent nucleophile.[1][9]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[1][10]
-
Dehydration: The alkoxide is protonated to form a β-hydroxy acid, which then readily undergoes dehydration (elimination of a water molecule). This elimination is driven by the formation of a stable, conjugated π-system and typically occurs under the reaction conditions.[6][11]
Caption: Figure 1: Mechanism of the Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-2-(phenacylsulfanyl)-3-phenylacrylic acid from 2-phenacylsulfanylacetic acid and benzaldehyde.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| 2-Phenacylsulfanylacetic Acid | C₁₀H₁₀O₃S | 210.25 | 2.10 g (10 mmol) | Sigma-Aldrich | Active methylene compound |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.0 mL, 10 mmol) | Acros Organics | Freshly distilled to remove benzoic acid |
| Piperidine | C₅H₁₁N | 85.15 | ~0.5 mL (5 mmol) | Alfa Aesar | Catalyst, handle in fume hood |
| Toluene | C₇H₈ | 92.14 | 50 mL | Fisher Scientific | Solvent |
| Hydrochloric Acid (2M) | HCl | 36.46 | ~20 mL | VWR Chemicals | For workup |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | 20 mL | Lab Prepared | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Sigma-Aldrich | Drying agent |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~30 mL | Lab Prepared | For recrystallization |
Equipment
-
100 mL Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenacylsulfanylacetic acid (2.10 g, 10 mmol), benzaldehyde (1.0 mL, 10 mmol), piperidine (0.5 mL, 5 mmol), and toluene (50 mL).
-
Reaction Execution: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Causality: Refluxing in toluene with a Dean-Stark trap actively removes the water generated during the condensation, which drives the reaction equilibrium towards the product, ensuring a higher yield.[6]
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed (typically 3-5 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel and wash with 2M HCl (2 x 20 mL) to remove the piperidine catalyst.
-
Wash the organic layer with saturated NaCl solution (20 mL).
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate.
-
Causality: The acid wash protonates the amine catalyst, forming a water-soluble salt that is easily removed from the organic phase.
-
-
Purification - Recrystallization:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from hot 95% ethanol.[12] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[12]
-
-
Characterization:
-
Determine the mass and calculate the percentage yield of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
-
Experimental Workflow and Data
The entire experimental process can be visualized as a sequential workflow.
Caption: Figure 2: Experimental Workflow.
Expected Results
For the reaction of 2-phenacylsulfanylacetic acid with benzaldehyde, the expected product is (E)-2-(phenacylsulfanyl)-3-phenylacrylic acid.
| Analysis | Expected Observation |
| Appearance | White to pale yellow crystalline solid |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ ~10-12 (br s, 1H, COOH), 8.0 (s, 1H, vinylic H), 7.2-7.6 (m, 10H, Ar-H) |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1690 (s, C=O), ~1620 (m, C=C) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₆H₁₁O₃S: 283.04; found: 283.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; impure aldehyde; insufficient heat. | Use fresh piperidine; distill the aldehyde before use; ensure the mixture is refluxing vigorously. |
| Formation of Side Products | Self-condensation of aldehyde (if it has α-H). | Use an aldehyde without α-hydrogens (e.g., benzaldehyde, pivalaldehyde). |
| Low Yield after Workup | Product is partially soluble in the aqueous layer. | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with ethyl acetate. |
| Difficulty in Crystallization | Product is impure; incorrect solvent. | Purify the crude product by column chromatography before crystallization. Screen different recrystallization solvents. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Piperidine is corrosive and has a strong, unpleasant odor. Handle with care.
-
Hydrochloric acid is corrosive. Handle with caution.
References
- JoVE. (n.d.). Aldol Condensation with β-Diesters.
- Fiveable. (n.d.). Carbonyl Condensation Reactions. Organic Chemistry Class Notes.
- Gonda, Z., et al. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC - NIH.
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- Al-Zaydi, A. G. (2022). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone.
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Application Note: Real-Time and Offline Monitoring of Reactions Involving 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Introduction
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is a polyfunctional organic compound of interest in synthetic and medicinal chemistry.[1][2] Its structure incorporates a ketone, a thioether, and a carboxylic acid moiety, presenting multiple reaction sites for chemical modification. The efficient synthesis and derivatization of this molecule necessitate robust analytical methodologies to monitor reaction progress, identify intermediates, and ensure product purity. This guide provides a comprehensive overview of analytical techniques tailored for monitoring reactions involving this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
The choice of an analytical technique is paramount and is dictated by the specific reaction being monitored, the information required (qualitative vs. quantitative), and the available instrumentation.[3][4] This document will explore a suite of offline and in-situ methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Spectroscopic techniques (UV-Vis, FTIR, NMR).
Chemical Structure and Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃S | [1][2] |
| Molecular Weight | 210.25 g/mol | [1][2] |
| Melting Point | 96-98 °C | |
| Physical Form | Powder | |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[5][6] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a visual assessment of reactant consumption and product formation.[7][8]
Causality of Experimental Choices:
The selection of the mobile phase is critical and is based on the polarity of the reactants and products. For this compound and its derivatives, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is typically effective. The inclusion of a small amount of acetic or formic acid in the mobile phase can improve the spot shape of the carboxylic acid-containing compounds by suppressing deprotonation and reducing tailing.[8] Visualization under UV light is possible due to the aromatic ring, and various staining agents can be used for further characterization.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate (e.g., Merck silica gel 60 F-254), lightly draw a starting line with a pencil about 1 cm from the bottom.[8] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co) of the starting material and reaction mixture.[7]
-
Sample Spotting:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or the reaction solvent).
-
Using a capillary tube, spot the starting material solution in the "SM" and "Co" lanes.[8]
-
Carefully take an aliquot from the reaction mixture and spot it in the "RM" and "Co" lanes.[7]
-
-
Development:
-
Prepare the mobile phase. A good starting point for this compound is a 7:3 mixture of hexanes and ethyl acetate with 1% acetic acid.
-
Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the starting line on the TLC plate.[6]
-
Place the TLC plate in the chamber and cover it.[6]
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[6]
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[8] Circle the spots with a pencil.
-
Further visualization can be achieved using an iodine chamber or by dipping the plate in a potassium permanganate stain followed by gentle heating.
-
Data Interpretation:
-
Reaction Progress: The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is proceeding.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Rf Value Calculation: The Retention Factor (Rf) can be calculated to characterize the spots: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Caption: Workflow for TLC monitoring of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
For quantitative analysis of reaction kinetics and purity assessment, HPLC is the method of choice.[4][9] It offers high resolution, sensitivity, and reproducibility.[9] Reversed-phase HPLC is particularly well-suited for separating small organic molecules like this compound.[10]
Causality of Experimental Choices:
A C18 column is a common and effective stationary phase for this type of analyte. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp peaks for the carboxylic acid by ensuring it remains in its protonated state. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of components with different polarities. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophores.
Experimental Protocol: HPLC Monitoring
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Purge the HPLC system with the mobile phases to remove any air bubbles.[11]
-
Equilibrate the column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known concentration.
-
During the reaction, withdraw aliquots at specific time intervals.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the initial mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[11]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the reference standards.
-
Integrate the peak areas to determine the relative concentrations of the components in the reaction mixture.
-
Plot the concentration of the starting material or product as a function of time to determine the reaction kinetics.
-
Expected Data Summary
| Compound | Retention Time (min) | λmax (nm) |
| Starting Material (e.g., 2-bromoacetophenone) | ~8.5 | 245 |
| This compound | ~10.2 | 254 |
| Product (e.g., an ester derivative) | ~12.7 | 254 |
Mass Spectrometry (MS): Structural Elucidation and Intermediate Identification
Mass spectrometry is a powerful tool for confirming the identity of the product and identifying any intermediates or byproducts.[3][12][13][14] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of confidence in compound identification. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it can be readily ionized in solution.[3][12]
Causality of Experimental Choices:
ESI in negative ion mode is particularly effective for detecting the carboxylic acid, which readily forms a [M-H]⁻ ion. Positive ion mode can also be used to detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the product and any unknown species.[4]
Experimental Protocol: LC-MS Analysis
-
Sample Infusion (for direct MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
-
LC-MS Analysis:
-
Use the HPLC conditions described in the previous section.
-
The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
-
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Extract the mass spectrum for the peak of interest from the total ion chromatogram (TIC).
-
Identify the molecular ion peak ([M-H]⁻ at m/z 209.03 for the target molecule).
-
Use the fragmentation pattern (if MS/MS is performed) to further confirm the structure.
-
Caption: General workflow for LC-MS analysis of a reaction mixture.
In-Situ Spectroscopic Techniques: Real-Time Monitoring
In-situ spectroscopic techniques, such as FTIR and NMR, allow for the continuous monitoring of a reaction without the need for sampling, providing real-time kinetic data and insights into reaction mechanisms.[15][16][17][18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for tracking changes in functional groups.[20][21][22][23] In reactions involving this compound, changes in the carbonyl stretching frequencies can be monitored.
-
C=O (ketone): ~1685 cm⁻¹
-
C=O (carboxylic acid): ~1710 cm⁻¹ (dimer), broad[24]
-
O-H (carboxylic acid): ~2500-3300 cm⁻¹, very broad[24]
By monitoring the disappearance of a reactant's characteristic peak or the appearance of a product's peak, the reaction can be followed in real-time.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR provides detailed structural information about the species in the reaction mixture over time.[19] For this compound, key proton and carbon signals can be tracked.
-
¹H NMR:
-
¹³C NMR:
The integration of these signals can be used to determine the relative concentrations of reactants and products.
Conclusion
The selection of an analytical technique for monitoring reactions with this compound should be guided by the specific goals of the analysis. For rapid, qualitative assessment of reaction progress, TLC is an efficient and economical choice. For quantitative analysis of reaction kinetics and purity, HPLC is the gold standard. Mass spectrometry is invaluable for structural confirmation and the identification of unknown species. In-situ spectroscopic methods like FTIR and NMR offer the advantage of real-time monitoring, providing deep mechanistic insights. A multi-faceted approach, combining several of these techniques, will provide the most comprehensive understanding of the chemical transformations involving this versatile molecule.
References
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Retrieved from [Link]
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Thin-layer chromatography analysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). Royal Society of Chemistry. Retrieved from [Link]
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Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2020). National Institutes of Health. Retrieved from [Link]
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Identifying reactive intermediates by mass spectrometry. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Fundamentals and Applications of Thin Layer Chromatography (TLC). (2024). Environmental Monitoring. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. Retrieved from [Link]
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Identifying reactive intermediates by mass spectrometry. (2020). National Institutes of Health. Retrieved from [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. Retrieved from [Link]
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In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]
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How often is thin layer chromatography conducted in the monitoring of a reaction?. (2016). Quora. Retrieved from [Link]
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In situ reaction monitoring in photocatalytic organic synthesis. (2023). ISTA Research Explorer. Retrieved from [Link]
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High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science. Retrieved from [Link]
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Reverse-phase HPLC Analysis and Purification of Small Molecules. (2015). ResearchGate. Retrieved from [Link]
-
Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Analysis of sugars, small organic acids, and alcohols by HPLC-RID. (2024). Protocols.io. Retrieved from [Link]
-
Identifying reactive intermediates by mass spectrometry. (2020). ResearchGate. Retrieved from [Link]
-
Microdroplet fusion mass spectrometry for fast reaction kinetics. (2015). Stanford University. Retrieved from [Link]
-
In situ Reaction Monitoring in Photocatalytic Organic Synthesis. (2023). Freie Universität Berlin. Retrieved from [Link]
- HPLC method for purifying organic compounds. (n.d.). Google Patents.
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Develop In-Situ NMR Analysis for Reaction Monitoring. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Organic Chemistry Research Using FTIR Spectroscopy. (2014). YouTube. Retrieved from [Link]
-
Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. (2022). ProQuest. Retrieved from [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. (2024). ResearchGate. Retrieved from [Link]
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4.7 Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. Retrieved from [Link]
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Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. (2024). ACS Publications. Retrieved from [Link]
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Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. Retrieved from [Link]
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Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository. Retrieved from [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Retrieved from [Link]
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AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
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Kinetics of an Oscillating Reaction using Temperature-Controlled UV-Vis Spectroscopy. (n.d.). AZoM. Retrieved from [Link]
-
Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. (2015). ResearchGate. Retrieved from [Link]
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Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. (2020). National Institutes of Health. Retrieved from [Link]
-
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. (n.d.). PubChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Reaction Between 2-Phenacylsulfanylacetic Acid and Chalcones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of heterocyclic compounds from 2-phenacylsulfanylacetic acid and chalcones. This resource is designed for researchers, medicinal chemists, and process development scientists aiming to optimize this valuable reaction. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's intricacies, enabling you to troubleshoot common issues and significantly improve your product yields.
The reaction between 2-phenacylsulfanylacetic acid (2-PSAA), an active methylene compound, and chalcones (α,β-unsaturated ketones) is a powerful method for constructing complex molecular architectures. While it appears straightforward, success hinges on carefully controlling the interplay between a primary Michael addition and subsequent intramolecular reactions. This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges.
Understanding the Core Reaction: A Tale of Two Pathways
The reaction is initiated by a base-catalyzed Michael addition, where the deprotonated 2-PSAA attacks the electrophilic β-carbon of the chalcone.[1] From this crucial intermediate, the reaction can diverge into two main pathways: the desired intramolecular cyclization to form a 1,3-thiazine derivative, or a competing double Michael addition leading to a cyclohexanol byproduct.[1][2] Understanding and controlling this divergence is the key to maximizing the yield of the desired heterocyclic product.
Caption: Plausible reaction pathways for 2-PSAA and chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product from this reaction?
While a simple Michael adduct is the initial product, it is typically unstable under basic conditions. The most commonly desired and reported product is a substituted 4H-1,3-thiazine derivative, formed via a subsequent intramolecular cyclization and dehydration.[3][4] However, be aware of the potential for a double Michael addition followed by an aldol condensation, which yields a highly substituted cyclohexanol derivative as a significant byproduct.[1][2]
Q2: What is the function of the base, and which one should I use?
The base is crucial for deprotonating the active methylene group (-S-CH₂-COOH) of the 2-phenacylsulfanylacetic acid, generating the carbanion nucleophile that initiates the Michael addition. Common bases for this type of condensation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt).[5] The choice of base can influence reaction rate and selectivity. A stronger base may accelerate the initial addition but could also promote side reactions if not carefully controlled.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[6]
-
Setup: Use silica gel plates and a solvent system like hexane:ethyl acetate (e.g., in a 9:1 or 7:3 ratio).
-
Analysis: Spot your starting materials (2-PSAA and chalcone) and the reaction mixture at regular intervals. The disappearance of the starting material spots and the appearance of a new, typically lower Rf, product spot will indicate reaction progress. Multiple product spots may signal the formation of byproducts.
Q4: What is a suitable solvent for this reaction?
Ethanol is a widely used and effective solvent for this synthesis, as it readily dissolves the reactants and the base catalyst.[4][7] Other polar solvents like methanol or DMF can also be used. The choice of solvent can be critical; some Michael additions are known to be highly solvent-dependent.[8] It is advisable to start with absolute ethanol and ensure it is dry, as water can interfere with the reaction.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental failures in a direct question-and-answer format.
Problem: My reaction yield is extremely low, or I've recovered only starting material.
Potential Cause #1: Ineffective Deprotonation (Base Issue)
-
Explanation: The active methylene protons of 2-PSAA must be abstracted to form the nucleophile. If your base is too weak, old, or used in insufficient quantity, the reaction will not initiate.
-
Solution:
-
Verify Base Quality: Use freshly prepared aqueous NaOH or KOH solution (e.g., 10-40% w/v) or freshly opened solid pellets.
-
Increase Base Stoichiometry: While often used catalytically, for a sluggish reaction, increase the base to a stoichiometric amount (1.0-1.2 equivalents) to ensure complete deprotonation of the acid group and the active methylene.
-
Consider a Stronger Base: In non-protic solvents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but require anhydrous conditions and careful handling.
-
Potential Cause #2: Unfavorable Reaction Conditions (Temperature & Time)
-
Explanation: This reaction may have a significant activation energy barrier. Room temperature might not be sufficient to drive the reaction to completion, especially the cyclization and dehydration steps.
-
Solution:
-
Initial Stirring at Room Temperature: Allow the Michael addition to proceed at room temperature for 2-4 hours.[4]
-
Introduce Heat: After the initial period, gently reflux the mixture for 3-6 hours to promote the cyclization and dehydration steps that form the final thiazine product.[4] Monitor the progress via TLC to avoid decomposition.
-
Caption: Decision flowchart for troubleshooting low reaction yields.
Problem: My TLC shows multiple products, and the NMR spectrum is uninterpretable.
Potential Cause: Formation of the Double Michael Adduct/Cyclohexanol Byproduct
-
Explanation: The initial Michael adduct still possesses an active methylene group, which can be deprotonated and attack a second molecule of chalcone. This is particularly prevalent if the chalcone is used in excess or if the intramolecular cyclization is slow. This leads to the formation of a cyclohexanol derivative, significantly complicating the product mixture.[1][2][9]
-
Solution:
-
Adjust Stoichiometry: Instead of a 1:1 ratio, use a slight excess of the 2-phenacylsulfanylacetic acid (e.g., 1.1 to 1.0 equivalents of chalcone). This ensures the chalcone is the limiting reagent, minimizing the chance of a second addition.
-
Control Reactant Addition: Add the chalcone solution slowly (dropwise) to the basic solution of 2-PSAA. This keeps the instantaneous concentration of chalcone low, favoring the 1:1 adduct formation and subsequent cyclization over the competing second Michael addition.
-
Moderate Temperature: High temperatures from the outset may favor the intermolecular double addition over the intramolecular cyclization. Begin the reaction at room temperature before gently refluxing.
-
| Parameter | Condition A (Low Yield/Side Products) | Condition B (Optimized for Thiazine) | Rationale |
| Stoichiometry | 1:1 or Chalcone in excess | 2-PSAA in slight excess (1.1 eq) | Minimizes the double Michael addition side reaction.[9] |
| Base | Weak or old catalytic amount | Fresh, potent base (e.g., NaOH), 1.1 eq | Ensures complete and rapid formation of the initial nucleophile. |
| Temperature | Room temp only, or immediate high reflux | 2-4h at RT, then 3-6h reflux | Allows Michael addition to complete before driving the cyclization/dehydration. |
| Addition Method | All reagents mixed at once | Slow, dropwise addition of chalcone | Maintains a low concentration of chalcone, favoring the 1:1 reaction. |
Optimized Experimental Protocol: General Procedure
This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on the specific substituents on your chalcone.
Workflow Overview
Caption: Standard experimental workflow from setup to analysis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-phenacylsulfanylacetic acid (1.1 mmol) and sodium hydroxide (1.2 mmol) in 20 mL of absolute ethanol. Stir the mixture at room temperature for 15 minutes.
-
Chalcone Addition: In a separate beaker, dissolve the chalcone (1.0 mmol) in 10 mL of absolute ethanol. Transfer this solution to a dropping funnel and add it dropwise to the stirred 2-PSAA solution over 20-30 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours. Following this period, heat the reaction to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the consumption of the chalcone via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the chalcone spot is no longer visible.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form. Cautiously acidify the mixture to pH 6-7 with dilute HCl (e.g., 1M solution) to ensure full precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Allow the crude solid to air dry. Purify the product by recrystallization from hot 95% ethanol.[7][10]
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Determine the melting point to assess purity.
References
-
The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl). ResearchGate. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]
-
Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. [Link]
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Advanced Scientific Research. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
-
Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica. [Link]
-
Reactions of 2-aminothiphenols with chalcones in an ionic liquid medium: A chemoselective catalyst-free synthesis of 1,5-benzothiazepines. ResearchGate. [Link]
-
Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils. [Link]
-
Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. International Journal of Trend in Scientific Research and Development. [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
-
MICROWAVE ASSISTED KNOEVENAGEL CONDENSATION: A FACILE METHOD FOR THE SYNTHESIS OF CHALCONES. Taylor & Francis Online. [Link]
-
Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. PubMed Central. [Link]
-
Selective methylene oxidation in α,β-unsaturated carbonyl natural products. PubMed Central. [Link]
-
Adaptable Preparation Methods and Applications of Thiazines. Neuroquantology. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. ResearchGate. [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]
-
Low yield with HCl in chalcone synthesis: Why? ResearchGate. [Link]
-
Reactions of α,β-unsaturated Aldehydes and Ketones. University of Calgary. [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. Organic Chemistry: Current Research. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Semantic Scholar. [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry. [Link]
-
Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [https://www.researchgate.net/publication/283344660_ChemInform_Abstract_Michael_Addition_of_Active_Methylene_Compounds_to_Chalcone_Derivatives_Using_a_Catalytic_Amount_of_Iodine_and_K2CO3_at_Room_Temperature]([Link]_ Compounds_to_Chalcone_Derivatives_Using_a_Catalytic_Amount_of_Iodine_and_K2CO3_at_Room_Temperature)
-
Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central. [Link]
-
Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal. [Link]
-
Selective Methylene Oxidation in α,β-Unsaturated Carbonyl Natural Products. ResearchGate. [Link]
-
The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. [Link]
-
Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. [Link]
-
Synthesis, Docking Analysis, and Assessment of Chalcones for Antibacterial and Anthelmintic Activities. Current Chemical Biology. [Link]
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- 1. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Welcome to the technical support guide for the synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide field-proven insights to optimize your results.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction. The common route involves the reaction of an α-haloketone, such as 2-bromoacetophenone or 2-chloroacetophenone, with thioglycolic acid in the presence of a base.
The core transformation relies on the sulfur atom of the thiolate, generated in situ from thioglycolic acid and a base, acting as a potent nucleophile that displaces the halide from the α-carbon of the acetophenone derivative. While seemingly straightforward, the reactivity of the starting materials and the product itself can give rise to several side products, complicating purification and reducing yields.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this synthesis?
A1: Base selection and stoichiometry are paramount. The base serves two purposes: to deprotonate the carboxylic acid of thioglycolic acid and then its thiol group to form the reactive thiolate nucleophile. However, using a strong base or an excess can lead to undesired side reactions.[1] α-Haloketones are susceptible to base-mediated elimination and self-condensation reactions.[2] Furthermore, the product itself has acidic α-protons on the methylene group adjacent to the carbonyl, which can be deprotonated by a strong base, leading to further reactions.
Q2: My reaction mixture turns yellow or brown. Is this normal?
A2: A color change to yellow or brown is common but can indicate the formation of impurities or degradation. Aerial oxidation of the thiolate intermediate or other sulfur-containing species can lead to colored polysulfides or degradation products. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can often mitigate this issue.
Q3: Why is my product yield consistently low?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Starting Material Quality: Impure α-haloketone or oxidized thioglycolic acid.
-
Competing Side Reactions: Formation of significant amounts of byproducts (discussed in the troubleshooting guide below).
-
Workup Losses: The product has both acidic (carboxylic acid) and lipophilic (phenyl ring) characteristics, which can lead to partitioning losses during aqueous workup if the pH is not carefully controlled.
Troubleshooting Guide: Side Products & Impurities
This section addresses specific experimental issues by identifying potential side products and providing strategies for their mitigation and identification.
Problem: The final product is contaminated with a high molecular weight impurity.
Possible Cause: Dimerization of the thioglycolic acid nucleophile.
The most common high molecular weight impurity is dithiodiglycolic acid , formed by the oxidation of thioglycolic acid. This is especially prevalent if the reaction is not performed under an inert atmosphere.
Identification & Mitigation Strategy:
| Side Product | Structure | Formation Mechanism | Analytical Identification (LC-MS) | Mitigation Strategy |
| Dithiodiglycolic Acid | HOOC-CH₂-S-S-CH₂-COOH | Oxidation of thioglycolic acid by atmospheric oxygen, especially under basic conditions. | Expected [M-H]⁻: 178.98 | Degas solvents and blanket the reaction with an inert gas (N₂ or Ar). Use freshly opened thioglycolic acid. |
Problem: My crude NMR shows complex signals in the aromatic region and a reduced integration for the desired product.
Possible Cause: Self-condensation of the α-haloketone starting material.
Strongly basic conditions can promote the enolization of the α-haloketone, leading to self-condensation reactions like the Darzens or Favorskii-type reactions, or simple aldol condensations, resulting in complex mixtures.[1][2][3]
Identification & Mitigation Strategy:
| Side Product | Structure | Formation Mechanism | Analytical Identification (LC-MS) | Mitigation Strategy |
| 1,4-Diphenyl-1,4-butanedione | Ph-CO-CH₂-CH₂-CO-Ph | A potential product from reductive coupling or other complex base-mediated reactions of 2-haloacetophenone. | Expected [M+H]⁺: 239.11 | Use a weaker base (e.g., NaHCO₃, K₂CO₃) instead of strong bases like NaOH or alkoxides. Add the base slowly at a reduced temperature. |
| 2,4-Diphenylfuran | Base-catalyzed condensation of two molecules of the α-haloketone. | Expected [M+H]⁺: 221.10 | Maintain a low reaction temperature (0-25 °C) and use a less reactive base. |
Problem: I observe a byproduct with a mass corresponding to the addition of water.
Possible Cause: Hydrolysis of the α-haloketone.
If significant water is present in the reaction solvent or introduced during workup under basic conditions, the α-haloketone can undergo hydrolysis to form 2-hydroxyacetophenone.
Identification & Mitigation Strategy:
| Side Product | Structure | Formation Mechanism | Analytical Identification (LC-MS) | Mitigation Strategy |
| 2-Hydroxyacetophenone | Ph-CO-CH₂-OH | SN2 displacement of the halide by water or hydroxide. | Expected [M+H]⁺: 137.06 | Use anhydrous solvents. If using an aqueous base, maintain a low temperature and minimize reaction time after its addition. |
Problem: My product seems to have reacted further, showing a mass higher than the expected product.
Possible Cause: Over-alkylation of the product.
The methylene protons in the product, situated between a carbonyl and a sulfur atom, are acidic. A strong base can deprotonate this position, creating a nucleophile that can react with another molecule of the α-haloketone starting material.
Identification & Mitigation Strategy:
| Side Product | Structure | Formation Mechanism | Analytical Identification (LC-MS) | Mitigation Strategy |
| Bis-Alkylated Product | Ph-CO-CH(S-CH₂-COOH)₂ | Deprotonation of the product's α-carbon followed by reaction with another equivalent of 2-haloacetophenone. | Expected [M-H]⁻: 329.02 | Use a controlled stoichiometry of the α-haloketone (ensure it is the limiting reagent). Avoid using an excess of a strong base. |
Visualizing Reaction Pathways
The following diagram illustrates the desired SN2 pathway versus the most common competing side reactions.
Caption: A troubleshooting decision tree for the synthesis.
References
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available from: [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Available from: [Link]
- Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Journal of the American Chemical Society, 90(24), 6751–6758.
- Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry, 84(17), 11261–11269.
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844.
-
ResearchGate. (n.d.). Thioglycolic acid catalyzed synthesis of... [Scientific Diagram]. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ProQuest. (2022). The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones... ProQuest. Available from: [Link]
-
PubMed. (2024). Design, Synthesis and Pro-Inflammatory Activity of Palmitoylated Derivatives of Thioglycolic Acid as New Immunomodulators. National Library of Medicine. Available from: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (2018). Improvement of a Process for Synthesis of Thioglycolic Acid. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Purification of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. This document is designed for researchers and drug development professionals who require a high degree of purity for their downstream applications. Recrystallization is a powerful technique, but its success hinges on a clear understanding of the compound's properties and the principles governing the method. This guide moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address the practical challenges you may encounter in the lab.
Initial Assessment: Key Physicochemical Properties
Before initiating any purification, it is critical to understand the fundamental properties of your target compound. This data informs solvent selection, thermal conditions, and appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃S | [1][2] |
| Molecular Weight | 210.25 g/mol | [1][2] |
| Appearance | Solid, Powder | [3] |
| Melting Point (m.p.) | 96-98 °C | |
| Safety Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [1][4] |
Expert Insight: The melting point is your primary indicator of purity. A broad or depressed melting range compared to the literature value (96-98 °C) signifies the presence of impurities. The goal of recrystallization is to narrow this range and bring the onset of melting closer to the established standard.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I am starting with a crude solid. What is the best solvent system for recrystallizing this compound?
This is the most critical question, as solvent selection dictates the success of the entire process. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[5][6]
Answer: Based on the structure of this compound, which contains a non-polar phenyl ring and polar carboxylic acid and ketone groups, a moderately polar solvent is the best starting point.
-
Primary Recommendation: Ethanol or Isopropanol.
-
Alternative (Solvent Pair): An Ethanol/Water or Acetone/Hexane system. Solvent pairs are useful when no single solvent provides the ideal solubility profile.[6][7]
To avoid wasting your crude material, a systematic solvent screening should be your first step.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude, dry solid into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, water, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate at room temperature.
-
Observation: If the solid dissolves completely in the cold solvent, that solvent is unsuitable for recrystallization.
-
-
Solvent Addition (Hot): If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Observation: The goal is to find a solvent that requires a minimal volume of hot solvent to fully dissolve the compound.
-
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. If necessary, subsequently place it in an ice-water bath.
-
Observation: The ideal solvent will yield a high quantity of crystalline precipitate upon cooling. If the compound "oils out" or no solid forms, the solvent may be inappropriate.
-
Q2: My compound is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of crystallizing. This is common if the boiling point of the solvent is higher than the melting point of the impure compound, or if the solution is supersaturated with impurities, depressing the melting point.[8]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-15% more) of the hot solvent to reduce saturation. Allow it to cool very slowly.
-
Lower the Solvent Boiling Point: If the issue persists, your chosen solvent's boiling point is likely too high. Consider switching to a solvent with a lower boiling point (e.g., switch from Toluene to Ethyl Acetate) or use a solvent-pair system where the overall boiling point is lower.
-
Induce Crystallization at a Higher Temperature: As the solution cools, but before the oiling-out temperature is reached, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
Q3: My final yield of purified crystals is very low. What are the common causes and how can I improve recovery?
Answer: A low yield is a frustrating but common issue. The primary causes are almost always procedural.[5]
Common Causes & Solutions:
-
Using Too Much Solvent: The most frequent error is adding an excess of hot solvent during the dissolution step. This keeps too much of your product dissolved in the mother liquor even after cooling.
-
Premature Filtration: Filtering the crystals before the solution has cooled completely (e.g., not using an ice bath after room temperature cooling) will leave a significant amount of product in solution.
-
Solution: Allow the flask to cool undisturbed to room temperature first to promote the growth of larger crystals, then transfer to an ice-water bath for at least 15-20 minutes to maximize precipitation.
-
-
Excessive Rinsing: Washing the collected crystals on the filter with too much or with room-temperature solvent will redissolve a portion of your purified product.
-
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. The cold solvent will wash away soluble impurities without dissolving a significant amount of the product.[6]
-
Q4: The recrystallized solid still has a yellow or brown tint. How do I remove colored impurities?
Answer: Persistent color is typically due to high molecular weight, polar impurities that co-precipitate with your product. These can be effectively removed using activated charcoal.[5][8]
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure solid in the appropriate amount of hot recrystallization solvent as usual.
-
CRITICAL STEP: Remove the solution from the heat source and allow the boiling to subside slightly. Never add charcoal to a boiling solution , as it will cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just the tip of a spatula is often sufficient).
-
Gently reheat the mixture to boiling for 2-5 minutes, swirling occasionally.
-
Perform a hot gravity filtration to remove the charcoal. This step is necessary to separate the charcoal (and the adsorbed impurities) from the hot solution before it cools.
-
Allow the clear, filtered solution to cool and crystallize as described in the main protocol.
Core Experimental Workflow: Recrystallization of this compound
This protocol assumes ethanol has been selected as a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solids. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air-dry completely. For final drying, a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) can be used.
-
Analysis: Determine the melting point of the dry, purified crystals. A sharp melting range close to 96-98 °C indicates successful purification.
Visual Workflow and Logic Diagrams
Caption: Standard workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
CPAchem Ltd. Safety Data Sheet. [Link] (Note: A general link is provided as deep links to safety data sheets can be unstable).
-
University of Colorado, Boulder. Recrystallization. Department of Chemistry. [Link]
-
California State University, Dominguez Hills. Recrystallization1. Department of Chemistry. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
- Google Patents.
-
Minnesota State University Moorhead. Recrystallization I. Department of Chemistry. [Link]
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]
-
Cheméo. Chemical Properties of Acetic acid, 2-phenylethyl ester (CAS 103-45-7). [Link]
-
NIST. Acetic acid, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]
-
Wikipedia. Thioacetic acid. [Link]
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Technical Support Center: Troubleshooting Unexpected Products in Michael Additions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Michael additions. The Michael addition, or conjugate 1,4-addition, is a cornerstone of C-C bond formation in organic synthesis due to its reliability and versatility.[1][2] It typically involves the addition of a resonance-stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] However, like any powerful tool, its application can sometimes lead to complex product mixtures and unexpected outcomes.
This guide is designed to function as a dedicated resource for troubleshooting common and complex issues encountered during Michael additions. Authored from the perspective of a Senior Application Scientist, it combines mechanistic understanding with practical, field-proven solutions to help you optimize your reactions and achieve your desired synthetic targets.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a direct question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable protocols to resolve the issue.
Problem 1: My reaction is dominated by a polymeric, tar-like substance instead of the desired adduct.
Q: Why is my Michael addition reaction resulting in polymerization?
A: Polymerization is a frequent side reaction, especially with highly reactive Michael acceptors like acrylates or methyl vinyl ketone (MVK).
Potential Causes:
-
Anionic Polymerization: The enolate product of the initial Michael addition is itself a nucleophile. It can act as a new Michael donor, attacking another molecule of the Michael acceptor and initiating a chain-reaction polymerization.
-
Radical Polymerization: Some unsaturated monomers are susceptible to radical-initiated polymerization, which can be triggered by heat, light, or trace impurities.[4]
-
High Reactivity of Acceptor: Michael acceptors with low steric hindrance and high electrophilicity are particularly prone to rapid, uncontrolled reactions.
Recommended Solutions:
-
Control Stoichiometry and Addition Rate: Add the more reactive component (usually the Michael acceptor) slowly and portion-wise to a solution of the Michael donor and catalyst. This keeps the instantaneous concentration of the acceptor low, favoring the desired 1:1 addition over polymerization.
-
Lower the Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or -78 °C) reduces the rate of all reactions, but often disproportionately slows the undesired polymerization pathway, which may have a higher activation energy.[5]
-
Use a Weaker Base or Catalytic System: A very strong, stoichiometric base can generate a high concentration of highly reactive enolates, promoting side reactions. Using a weaker base (e.g., piperidine, triethylamine) or a catalytic amount of a stronger base can maintain a low, steady-state concentration of the nucleophile.[5][6]
-
Incorporate a Radical Inhibitor: If radical polymerization is suspected, adding a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can quench radical chains without interfering with the ionic Michael addition mechanism.[4][7]
| Parameter | Standard Condition | Recommended Adjustment to Prevent Polymerization | Rationale |
| Temperature | Room Temperature | 0 °C to -78 °C | Slows the rate of polymerization relative to the desired addition. |
| Reagent Addition | All at once | Slow, dropwise addition of acceptor | Maintains a low concentration of the reactive acceptor. |
| Catalyst | Stoichiometric strong base | Catalytic amount of base | Minimizes the concentration of highly reactive enolate at any given time. |
| Additives | None | Small amount of radical inhibitor (e.g., BHT) | Scavenges radical species that can initiate polymerization.[4] |
Problem 2: A significant amount of a bis-adduct (double addition product) is forming.
Q: How can I prevent the Michael donor from adding to two molecules of the acceptor?
A: The formation of a bis-adduct is common when the initial Michael adduct still possesses acidic protons and can be deprotonated to react a second time. This is particularly prevalent with donors like primary amines or malononitrile.
Potential Causes:
-
Reactivity of the Mono-Adduct: The product of the first addition may be sufficiently acidic to be deprotonated by the base, creating a new nucleophile that attacks a second molecule of the acceptor.
-
Excess of Michael Acceptor: Using a stoichiometric excess of the Michael acceptor drives the reaction towards the formation of the bis-adduct according to Le Châtelier's principle.
Recommended Solutions:
-
Adjust Stoichiometry: The most straightforward solution is to use a stoichiometric excess of the Michael donor relative to the acceptor.[8] This increases the probability that the acceptor will react with a starting donor molecule rather than the mono-adduct.[8]
-
Use a Bulky Donor or Acceptor: Introducing steric hindrance can disfavor the second addition. If synthetically feasible, using a bulkier Michael donor or acceptor can make the formation of the sterically congested bis-adduct less favorable.
-
Employ a Protecting Group Strategy: For nucleophiles like primary amines, one of the N-H protons can be protected with a removable group (e.g., a Boc group) to ensure only a single addition occurs.[8]
-
Control Reaction Time and Conversion: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it before significant bis-adduct formation occurs. This may result in a lower yield of the mono-adduct but will improve the product purity.[8]
Problem 3: My product yield is low due to the reaction reversing.
Q: What conditions favor the retro-Michael reaction, and how can I prevent it?
A: The Michael addition is, in principle, a reversible reaction. The reverse process, known as the retro-Michael reaction, involves the cleavage of the newly formed C-C bond to regenerate the starting materials.
Potential Causes:
-
Thermodynamic Instability of the Product: If the Michael adduct is sterically crowded or electronically unstable, the equilibrium may favor the starting materials.
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, shifting the equilibrium back towards the reactants.[9][10]
-
Presence of a Strong Base/Acid: The catalyst used to promote the forward reaction can also catalyze the reverse reaction.[9][11] This is especially true if the product enolate is not effectively protonated or quenched.
Recommended Solutions:
-
Lower the Reaction Temperature: Running the reaction at the lowest feasible temperature will disfavor the retro-Michael pathway.[12] This is a key principle of kinetic versus thermodynamic control.[13][14][15]
-
Choose a Mild Catalyst: Use the mildest base or catalyst capable of promoting the forward reaction to avoid excessively catalyzing the reverse reaction.
-
Trap the Product: If possible, design the subsequent reaction step to occur in the same pot. For example, the enolate formed from the Michael addition can be immediately trapped with an alkylating agent, preventing the reverse reaction from occurring.[16] This is the principle behind tandem reactions like the Robinson annulation.[3]
-
Careful pH Control During Workup: Ensure the workup conditions fully neutralize the base catalyst and protonate the product enolate to yield the stable, neutral adduct. Abrupt changes in pH can sometimes promote fragmentation.
Problem 4: My reaction is giving a mixture of 1,2- and 1,4-addition products.
Q: How can I improve selectivity for the desired 1,4-conjugate addition over the 1,2-direct addition?
A: The competition between 1,4- (Michael) and 1,2- (direct carbonyl) addition is a classic example of kinetic versus thermodynamic control.
Reaction Control Principles:
-
Kinetic Control (1,2-Addition): Favored by irreversible conditions, such as very strong, non-stabilized nucleophiles (e.g., Grignard or organolithium reagents) and low temperatures. The 1,2-adduct is formed faster because the carbonyl carbon is often more electrophilic.[13][17]
-
Thermodynamic Control (1,4-Addition): Favored by reversible conditions, allowing the initially formed products to equilibrate to the most stable product. The 1,4-adduct is typically more stable due to the preservation of the strong C=O bond.[2][3][13]
Recommended Solutions:
-
Use Stabilized Nucleophiles: The hallmark of a successful Michael addition is the use of a "soft," resonance-stabilized nucleophile (a Michael donor), such as an enolate derived from a malonic ester or a β-ketoester.[6][16] These less reactive nucleophiles overwhelmingly favor the 1,4-pathway.[18][19]
-
Employ a Weaker Base: Strong bases like LDA or n-BuLi can lead to the formation of highly reactive, "hard" enolates that favor 1,2-addition.[6] Use weaker bases like NaOEt, K₂CO₃, or an amine to generate the softer, stabilized enolate needed for conjugate addition.
-
Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) are generally preferred. Polar protic solvents can solvate and deactivate the nucleophile. The choice of solvent can also dramatically influence diastereoselectivity in more complex systems.[20]
-
Allow for Equilibration: Running the reaction at room temperature or with gentle heating for a longer duration can allow an initially formed kinetic product to revert and equilibrate to the more stable thermodynamic 1,4-adduct.
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in a Michael addition? A catalyst, typically a base, is used to deprotonate the Michael donor, generating the active nucleophile (the enolate).[1] However, various Lewis acids and organocatalysts can also be used.[21][22][23] Bifunctional catalysts that can activate both the nucleophile (as a Brønsted base) and the electrophile (as a Lewis acid) are particularly effective.[21]
Q2: How do I choose the right solvent? Aprotic solvents are generally best to avoid interfering with the ionic intermediates.[24] Polar aprotic solvents like THF, DMF, or DMSO can help solubilize the reactants and intermediates. The polarity of the solvent can have a dramatic effect on selectivity, sometimes completely reversing the diastereoselectivity of a reaction.[20]
Q3: My reaction is not proceeding. What are the likely causes? If you observe low or no product formation, consider these factors:
-
Inactive Catalyst: The base or catalyst may be old or deactivated.[25]
-
Insufficiently Acidic Donor: The Michael donor may not be acidic enough to be deprotonated by the chosen base. A stronger base may be required.
-
Unreactive Acceptor: The Michael acceptor may be sterically hindered or electronically deactivated, slowing the reaction.[25]
-
Poor Nucleophile Generation: The base may not be strong enough to generate a sufficient concentration of the enolate for the reaction to proceed efficiently.[25]
General Protocol for a Base-Catalyzed Michael Addition
This protocol provides a general starting point for the addition of diethyl malonate to cyclohexenone, a classic example. This procedure should be adapted and optimized for specific substrates.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (NaOEt, 0.1 eq) and anhydrous ethanol (EtOH).
-
Cool the flask to 0 °C in an ice bath.
-
-
Nucleophile Generation:
-
Add diethyl malonate (1.0 eq) to the flask via syringe and stir for 15-20 minutes at 0 °C to allow for the formation of the sodium enolate.
-
-
Addition:
-
Dissolve cyclohexenone (1.0 eq) in a small amount of anhydrous EtOH and add it to the dropping funnel.
-
Add the cyclohexenone solution dropwise to the stirred enolate solution over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
-
References
-
Panchaud, P., & Renaud, P. (2004). Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid. Organic Letters, 6(21), 3747–3750. Available at: [Link]
-
Seiffert, S., & Sprakel, J. (2012). Exploiting retro oxa-Michael chemistry in polymers. Chemical Society Reviews, 41(2), 909-930. Available at: [Link]
-
Gao, J., & Reitz, A. B. (2008). Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. PubMed, 15(12), 1275-8. Available at: [Link]
-
Michael addition reaction. Wikipedia. Available at: [Link]
-
Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ARKIVOC, 2002(7), 167-196. Available at: [Link]
-
Michael Addition. ChemTalk. Available at: [Link]
-
Perlmutter, P. (1992). Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc, 2005(9), 207-238. Available at: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex. Journal of the American Chemical Society, 126(34), 10558–10559. Available at: [Link]
-
Michael Addition. Organic Chemistry Tutor. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Lee, J. I., et al. (2015). Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene. Chemical Research in Toxicology, 28(7), 1377–1389. Available at: [Link]
-
Duval, A., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry, 7, 493. Available at: [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2018). Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus Cyclization. The Journal of Organic Chemistry, 83(6), 3315–3323. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Video: Conjugate Addition of Enolates: Michael Addition. JoVE. Available at: [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. Available at: [Link]
-
MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
How Can Polymerization Avoid Unwanted Side Reactions?. Chemistry For Everyone. Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]
-
What factors to control or omit to avoid or slow down Michael addition reactions?. ResearchGate. Available at: [Link]
-
Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
27 questions with answers in MICHAEL ADDITION. ResearchGate. Available at: [Link]
-
Michael addition reaction. Slideshare. Available at: [Link]
-
Polymerisation inhibitor. Wikipedia. Available at: [Link]
-
How to prevent second addition of Acrylate Compound to Primary Amines?. ResearchGate. Available at: [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 10. raco.cat [raco.cat]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. arkat-usa.org [arkat-usa.org]
- 24. Michael Addition | ChemTalk [chemistrytalk.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base Concentration for Reactions Involving 2-Phenacylsulfanylacetic Acid
Welcome to the technical support center for optimizing reactions with 2-phenacylsulfanylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during its use, particularly in base-mediated intramolecular cyclization reactions to form valuable thiochromanone scaffolds.
Introduction: The Critical Role of Base in 2-Phenacylsulfanylacetic Acid Reactions
2-Phenacylsulfanylacetic acid is a key intermediate in the synthesis of various sulfur-containing heterocycles, most notably thiochroman-4-ones. These structures are of significant interest in medicinal chemistry and materials science. The most common transformation of 2-phenacylsulfanylacetic acid is an intramolecular cyclization, which can be promoted by either acid or base catalysis. This guide will focus on the base-mediated pathway, a versatile and often high-yielding approach.
The choice and concentration of the base are paramount for the success of these reactions. The base serves two primary functions: to deprotonate the carboxylic acid, forming a carboxylate salt, and to facilitate the subsequent intramolecular nucleophilic attack on the phenacyl carbonyl group, leading to the cyclized product. An inappropriate base or concentration can lead to low yields, incomplete reactions, or the formation of undesirable side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations grounded in chemical principles.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes related to the base?
A1: Low yields or stalled reactions are common frustrations that can often be traced back to the choice and amount of base. Here are the key factors to investigate:
-
Insufficient Base Stoichiometry: The reaction mechanism involves the deprotonation of the carboxylic acid and the formation of an enolate intermediate. Therefore, at least one full equivalent of a strong base is typically required to drive the reaction to completion. Using a catalytic amount of a weak base is often insufficient.
-
Poor Solubility of the Base: The chosen base must be soluble in the reaction solvent to be effective. If the base is only partially soluble, the effective concentration in the solution will be lower than anticipated, leading to an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q2: I am observing significant side product formation. How can the base concentration contribute to this?
A2: The formation of side products is often a consequence of using an excessive amount of a strong base or prolonged reaction times at elevated temperatures.
-
Excess Base: While a stoichiometric amount of a strong base is necessary, a large excess can promote undesired side reactions. These may include intermolecular condensation reactions or decomposition of the starting material or product.
-
Reaction Temperature and Time: High temperatures in the presence of a strong base can lead to the degradation of the thiochromanone product. It is crucial to monitor the reaction progress and stop it once the starting material has been consumed.
Strategies to Minimize Side Products:
-
Titrate the Base: Instead of adding the entire amount of base at once, consider a slow, dropwise addition to maintain better control over the reaction conditions.
-
Optimize Temperature: Start with a lower reaction temperature and gradually increase it if the reaction is too slow.
-
Careful Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the optimal reaction time.
Q3: Which base should I choose for the intramolecular cyclization of 2-phenacylsulfanylacetic acid?
A3: The choice of base depends on the specific reaction conditions and the desired outcome. Here is a comparison of commonly used bases:
| Base | pKa of Conjugate Acid | Typical Concentration (equivalents) | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | ~15.7 | 1.0 - 1.5 | Inexpensive, readily available, effective for deprotonation. | Can be too harsh, leading to side products if not controlled. |
| Potassium Hydroxide (KOH) | ~15.7 | 1.0 - 1.5 | Similar to NaOH, sometimes offers better solubility in organic solvents. | Also can be harsh. |
| Triethylamine (TEA) | ~10.7 | > 1.0 | Milder organic base, good for sensitive substrates. | May not be strong enough for complete deprotonation and enolization. |
| Sodium Carbonate (Na2CO3) | ~10.3 | > 1.0 | Mild inorganic base, can be used in biphasic systems. | Often requires higher temperatures and longer reaction times. |
Recommendation: For a robust and generally applicable starting point, 1.1 equivalents of NaOH or KOH in a suitable solvent like ethanol or a mixture of ethanol and water is recommended.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization of 2-Phenacylsulfanylacetic Acid to Thiochroman-4-one
This protocol provides a starting point for the optimization of your reaction.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenacylsulfanylacetic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL per gram of starting material).
-
-
Addition of the Base:
-
Prepare a solution of the chosen base (e.g., 1.1 equivalents of NaOH) in the same solvent or water.
-
Add the base solution dropwise to the stirred solution of 2-phenacylsulfanylacetic acid at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired thiochroman-4-one.
-
Reaction Mechanism Visualization:
Caption: Mechanism of base-mediated cyclization.
Frequently Asked Questions (FAQs)
Q: Can I use a phase-transfer catalyst in this reaction?
A: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially when using an inorganic base like NaOH or K₂CO₃ with a water-immiscible organic solvent. The PTC facilitates the transfer of the hydroxide or carbonate anion into the organic phase, thereby increasing the reaction rate.
Q: What is the role of the solvent in this reaction?
A: The solvent plays a crucial role in dissolving the reactants and the base, and its polarity can influence the reaction rate. Protic solvents like ethanol can participate in hydrogen bonding and stabilize the intermediates. Aprotic polar solvents like DMF or DMSO can also be effective but may require more careful temperature control.
Q: How do I know if the reaction is complete?
A: The most reliable method is to monitor the disappearance of the starting material, 2-phenacylsulfanylacetic acid, using TLC. A co-spot of the starting material and the reaction mixture will clearly show if any starting material remains.
Q: What are the expected spectroscopic signatures of the thiochroman-4-one product?
A: In the ¹H NMR spectrum, you should observe the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the methylene protons of the thiochromanone ring. In the ¹³C NMR spectrum, a characteristic signal for the ketone carbonyl will appear around 195-205 ppm. The IR spectrum will show a strong absorption band for the ketone carbonyl at approximately 1680 cm⁻¹.
References
-
Sangeetha, S., Muthupandi, P., & Sekar, G. (2015). An efficient copper-catalyzed, ligand-free domino process for the synthesis of thioflavanones. Organic Letters, 17(23), 6006-6009. [Link]
-
PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall.
Technical Support Center: Phenacyl Deprotection in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for phenacyl (Pac) protecting group deprotection in peptide synthesis. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, field-proven insights into common challenges encountered during this critical step. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phenacyl deprotection with zinc and acetic acid (Zn/AcOH) is sluggish and gives multiple byproducts. What is happening and what are my options?
This is a common issue with the traditional Zn/AcOH method. The reaction can be slow and often generates several byproducts, complicating purification.[1]
The Underlying Chemistry: The deprotection mechanism involves a reductive cleavage of the phenacyl ester. Zinc metal acts as a single-electron donor. The process, analogous to the Reformatsky reaction, likely proceeds through the formation of a zinc enolate intermediate. However, the reaction conditions can lead to side reactions.
Troubleshooting & Recommendations:
-
Switch to Magnesium in Acetic Acid (Mg/AcOH): We strongly recommend this alternative. The Mg/AcOH method is generally faster, cleaner, and results in higher yields of the desired deprotected peptide. Magnesium is a more potent reducing agent than zinc in this context, leading to a more efficient reaction.[1]
-
Optimize Zinc Activation: If you must use zinc, ensure it is activated. Pre-washing zinc dust with dilute HCl, followed by water, ethanol, and ether rinses, can remove the passivating oxide layer and improve reactivity.
-
Increase Acetic Acid Concentration: A higher concentration of acetic acid can sometimes improve the reaction rate by facilitating the dissolution of zinc salts and protonating the reaction intermediates. However, be mindful of the acid lability of other protecting groups on your peptide.
Q2: I'm observing incomplete deprotection of the phenacyl group. How can I confirm this and what steps should I take to drive the reaction to completion?
Incomplete deprotection is a frequent challenge that leads to a heterogeneous mixture of protected and deprotected peptides, making purification difficult.
Confirmation of Incomplete Deprotection:
-
RP-HPLC Monitoring: This is the most reliable method. Co-inject your crude reaction mixture with the starting material (phenacyl-protected peptide). The presence of a peak at the retention time of the starting material confirms incomplete deprotection. The deprotected peptide will have a shorter retention time due to increased polarity. The primary byproduct, acetophenone, will be a late-eluting, sharp peak.
-
Mass Spectrometry (MS): Analyze the crude product by LC-MS or MALDI-TOF. The presence of a mass corresponding to the phenacyl-protected peptide is a definitive indicator of an incomplete reaction.
Troubleshooting Strategies:
-
Extend Reaction Time: Monitor the reaction by RP-HPLC at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time. Some deprotections may require several hours.
-
Increase Reagent Equivalents: Gradually increase the equivalents of magnesium (or zinc) and acetic acid. A significant excess is often required to ensure complete conversion, especially for sterically hindered sites or on-resin deprotections.
-
Improve Solubility: Ensure your peptide is fully dissolved in the reaction solvent. For larger or more hydrophobic peptides, consider using a co-solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in addition to methanol or acetic acid.
-
Consider Peptide Sequence Effects: Steric hindrance from bulky amino acids adjacent to the phenacyl-protected residue can slow down the deprotection. If you consistently face issues with a particular sequence, you may need to employ more forcing conditions (longer reaction times, higher reagent excess).
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete phenacyl deprotection.
Q3: What is the detailed mechanism for phenacyl deprotection with magnesium, and how does it inform troubleshooting?
Understanding the mechanism helps in making informed decisions to optimize the reaction. The deprotection is a reductive cleavage process.
Proposed Mechanism:
-
Single Electron Transfer (SET): Magnesium metal donates an electron to the carbonyl group of the phenacyl ester, forming a radical anion intermediate.
-
Cleavage: This intermediate is unstable and undergoes fragmentation, cleaving the ester bond to release the carboxylate (the deprotected peptide) and a phenacyl radical.
-
Second Electron Transfer & Protonation: The phenacyl radical accepts a second electron from another magnesium atom to form a phenacyl anion. This anion is then protonated by acetic acid to yield acetophenone, the primary byproduct.
Caption: Proposed mechanism of Mg-mediated phenacyl deprotection.
Implications for Troubleshooting:
-
Metal Surface: The reaction occurs on the surface of the magnesium turnings. Ensuring a large surface area and an unoxidized surface is crucial.
-
Proton Source: Acetic acid is essential for protonating the phenacyl anion. An insufficient amount can stall the reaction.
-
Byproduct Formation: The primary organic byproduct is acetophenone. The presence of other byproducts, especially with the zinc method, suggests alternative reaction pathways may be occurring.
Q4: How do I best purify my peptide and remove acetophenone after deprotection?
Acetophenone is a relatively nonpolar small molecule and can sometimes co-elute with the desired peptide during RP-HPLC, especially if the peptide is hydrophobic.
Purification Strategy:
-
Aqueous Workup/Extraction: Before lyophilization and purification, perform an aqueous workup. After filtering off the magnesium, concentrate the reaction mixture. Redissolve the residue in an aqueous buffer (e.g., 0.1% TFA in water) and wash with a nonpolar organic solvent like diethyl ether or ethyl acetate. Acetophenone will preferentially partition into the organic layer. Repeat the extraction 2-3 times.
-
RP-HPLC Optimization:
-
Column Choice: A standard C18 column is usually sufficient.
-
Gradient Optimization: Use a shallow gradient of acetonitrile (or methanol) in water (with 0.1% TFA). Acetophenone is quite hydrophobic and will elute late. A slow gradient will provide better resolution between your peptide and this byproduct.
-
Monitoring: Monitor the elution profile at both 220 nm (for the peptide backbone) and 254 nm (where acetophenone has a strong absorbance). This will help you identify the acetophenone peak and ensure it is well-separated from your product peak.
-
Table 1: Typical RP-HPLC Elution Characteristics
| Compound | Expected Retention Time | Recommended Detection Wavelength |
| Deprotected Peptide | Varies (sequence-dependent) | 220 nm |
| Phenacyl-protected Peptide | Later than deprotected peptide | 220 nm, 254 nm |
| Acetophenone | Late-eluting, sharp peak | 254 nm, 220 nm |
Q5: I have heard about photocatalytic deprotection of phenacyl groups. Is this a viable alternative?
Yes, photocatalytic deprotection is an emerging and powerful alternative that operates under very mild conditions.[2]
Method Overview:
This method typically uses a photoredox catalyst (like [Ru(bpy)₃]²⁺ or an organic dye) that, upon irradiation with visible light (e.g., blue LEDs), initiates a single-electron transfer to the phenacyl group, leading to its cleavage.[2]
Comparison with Reductive Cleavage:
| Feature | Reductive Cleavage (Mg/AcOH) | Photocatalytic Cleavage |
| Reagents | Stoichiometric metal and acid | Catalytic amount of photocatalyst, sacrificial electron donor |
| Conditions | Acidic | Neutral or mildly basic |
| Byproducts | Acetophenone, metal salts | Acetophenone, oxidized donor |
| Compatibility | May not be suitable for very acid-sensitive groups | Excellent orthogonality with most acid- and base-labile groups |
| Setup | Standard laboratory glassware | Requires a light source (e.g., blue LEDs) |
Recommendation: For peptides containing highly sensitive functional groups that are incompatible with even mild acidic conditions, the photocatalytic method is an excellent and highly chemoselective option.[2] However, it does require specialized equipment (a photoreactor or a simple LED setup). For routine deprotections, the Mg/AcOH method is robust, economical, and highly effective.
Experimental Protocols
Protocol 1: Phenacyl Deprotection using Magnesium/Acetic Acid
-
Preparation: Dissolve the phenacyl-protected peptide in a suitable solvent (e.g., methanol, or a mixture of methanol and DMF for less soluble peptides) to a concentration of approximately 10-20 mg/mL.
-
Reagent Addition: To the peptide solution, add 10-12 equivalents of glacial acetic acid, followed by 10-12 equivalents of magnesium turnings.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by RP-HPLC every 30-60 minutes until the starting material is consumed. The reaction is typically complete within 1-3 hours.[1]
-
Workup: a. Filter the reaction mixture to remove excess magnesium. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in water containing 0.1% TFA. d. Extract the aqueous solution with diethyl ether (3x) to remove acetophenone. e. Lyophilize the aqueous layer to obtain the crude deprotected peptide.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Protocol 2: Monitoring Deprotection by RP-HPLC
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm and 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
References
-
Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(26), 4405–4413. [Link]
-
Hagiwara, D., et al. (1990). A novel and efficient method for cleavage of phenacyl esters by zinc reduction with acetylacetone and pyridine. Tetrahedron Letters, 31(44), 6539-6542. [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Kundu, S., & Maji, M. S. (2024). Solution‐Phase Late‐Stage Chemoselective Photocatalytic Removal of Sulfonyl and Phenacyl Groups in Peptides. Chemistry – A European Journal. [Link]
-
Donahue, M. G., & Gagon, D. A. (2017). Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light. ACS Catalysis, 7(9), 5705–5710. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
Reddit. (2022). Removing acetophenone from reaction mixture. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
ResearchGate. (2016). How can I remove acetate from peptides? [Link]
-
Kokinaki, S., Leondiadis, L., & Ferderigos, N. (2005). A Novel and Efficient Method for Cleavage of Phenacylesters by Magnesium Reduction with Acetic Acid. Letters in Organic Chemistry, 2(4), 341-344. [Link]
Sources
stability of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid under acidic and basic conditions
Welcome to the technical support guide for 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid (CAS 22536-46-5).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, we will address common challenges and questions in a direct, problem-solving format.
I. Molecule at a Glance: Structural & Reactivity Overview
This compound is a multifunctional molecule featuring a carboxylic acid, a thioether (sulfide) linkage, and a ketone. This specific arrangement, an α-ketothioether, dictates its chemical behavior. The primary points of reactivity are the acidic proton of the carboxylic acid and the α-protons on the methylene carbon situated between the ketone and the sulfur atom. Understanding the interplay of these groups is critical for predicting its stability.
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The compound is a crystalline solid, generally stable when stored as a powder at room temperature or refrigerated (2-8°C) in a dry, sealed container.[2][3] In solution, its stability is highly dependent on the pH. It is most stable under neutral or mildly acidic conditions. Strong basic conditions present the most significant risk of degradation or unintended side reactions due to the acidity of the α-keto methylene protons.
Q2: How does the compound behave under strongly acidic conditions?
A2: The thioether linkage is generally stable to hydrolysis by non-oxidizing acids.[4] The primary interaction under acidic conditions is the protonation of the carbonyl (ketone) oxygen. This protonation increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to attack by any nucleophiles present in the medium. While direct cleavage of the thioether C-S bond requires harsh conditions or specific reagents (like certain halogenating agents or strong Lewis acids), prolonged exposure to hot, concentrated acid could lead to slow degradation.[5][6] The most common acid-catalyzed reaction for similar structures is hydrolysis, which for this thioether is not typically facile.[7][8]
Q3: What are the primary stability concerns under basic conditions?
A3: Basic conditions pose the most significant challenge to the stability of this molecule. There are two primary events:
-
Deprotonation of the Carboxylic Acid: This is the most favorable acid-base reaction. The carboxylic acid (pKa ~3-5) will be readily deprotonated by bases like sodium hydroxide or sodium bicarbonate to form the corresponding carboxylate salt. This is a standard, reversible reaction and does not represent degradation.
-
Enolate Formation: The methylene protons located between the ketone and the sulfur atom are significantly acidic (pKa ~19-20). In the presence of a sufficiently strong base (e.g., NaOH, alkoxides), these protons can be abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile and is the root cause of most base-mediated instability. It can participate in self-condensation (aldol-type reactions) or react with other electrophiles, leading to complex byproduct profiles.[9] A published study demonstrates that in the presence of sodium hydroxide, this molecule reacts with chalcones via a double Michael addition-aldol sequence, confirming the high reactivity of this position under basic conditions.[9]
Q4: Can the thioether bond be cleaved?
A4: Yes, but typically not under standard acidic or basic hydrolysis conditions. Thioether cleavage often requires specific chemical or electrochemical methods. For instance, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds.[5][6][10] This is not a typical degradation pathway during routine experimental workups but is a consideration if such reagents are used in a synthetic sequence.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Byproducts and Color Change in Basic Media
-
Observation: When running a reaction with this compound in the presence of a base (e.g., NaOH, NaOEt), you observe the formation of multiple new spots on your TLC plate, unexpected masses in your LC-MS, and potentially a yellowing of the solution.
-
Root Cause Analysis: This is a classic sign of base-catalyzed self-condensation or other side reactions. The base is abstracting a proton from the carbon between the ketone and the sulfur, creating a reactive enolate intermediate. This intermediate can then attack the ketone of another molecule, leading to a complex mixture of aldol addition and condensation products.
-
Recommended Solutions:
-
Use a Weaker Base: If the goal is simply to deprotonate the carboxylic acid, use a mild base like sodium bicarbonate (NaHCO₃). It is generally not strong enough to deprotonate the α-keto carbon.
-
Lower the Temperature: If a stronger base is required for your reaction, perform the experiment at a lower temperature (e.g., 0°C or -78°C). This will significantly reduce the rate of side reactions.
-
Control Stoichiometry: Use the base in stoichiometric amounts rather than in large excess.
-
Protecting Groups: If the ketone is not the intended reaction site, consider protecting it as a ketal before proceeding with base-mediated steps.
-
Issue 2: Low Recovery After an Acidic Workup or Purification
-
Observation: You experience a significant loss of material after treating your reaction mixture with a strong acid (e.g., 1M HCl) during workup or during purification on silica gel.
-
Root Cause Analysis: While more stable in acid than in base, prolonged exposure or high temperatures can still cause issues. Potential causes include:
-
Neighboring Group Participation: The sulfur atom can, in some cases, participate in anchimeric assistance, forming an intermediate episulfonium ion that could be trapped by nucleophiles.[4]
-
Acid-Catalyzed Addition: If water or other nucleophiles are present, the protonated ketone is activated and may undergo slow addition reactions.
-
Silica Gel Acidity: Standard silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds during column chromatography.
-
-
Recommended Solutions:
-
Use Mild Acid: Perform acidic washes with dilute, cold acid (e.g., 0.1M HCl at 0°C) and minimize the contact time.
-
Neutralize Silica Gel: If you suspect degradation on the column, you can use silica gel that has been pre-treated with a small amount of a base, like triethylamine (typically 0.1-1% in the eluent), to neutralize active sites.
-
Alternative Purification: Consider alternative purification methods such as recrystallization or reverse-phase chromatography.
-
Issue 3: Formation of a Disulfide-Bridged Dimer
-
Observation: Your mass spectrometry analysis shows a peak corresponding to the dimer of the thiol fragment, suggesting C-S bond cleavage and subsequent oxidation.
-
Root Cause Analysis: This indicates that the C-S bond has been broken and the resulting thiol has been oxidized. This is uncommon but can be triggered by specific reagents. Mild oxidizing agents can readily convert thiols to disulfides.[11][12]
-
Recommended Solutions:
-
Avoid Oxidizing Conditions: Scrutinize your reaction and workup conditions for any potential oxidizing agents (e.g., air exposure for prolonged periods, certain metal catalysts, halogenating agents).
-
Inert Atmosphere: If you are using reagents known to be sensitive to oxidation or that could promote C-S cleavage, conduct your experiment under an inert atmosphere (e.g., Nitrogen or Argon).
-
IV. Visualized Degradation & Workflow Diagrams
Key Instability Pathways
The following diagrams illustrate the most probable degradation pathways under basic and acidic conditions.
Caption: Primary degradation pathway under strong basic conditions.
Caption: A typical experimental workflow for assessing compound stability.
V. Experimental Protocols
Protocol: Assessing pH Stability via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound.
1. Materials & Reagents:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with UV detector (e.g., detection at 254 nm)
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of ACN to make a 1 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Label three sets of vials for each time point (e.g., T=0, T=1h, T=4h, T=24h).
-
For each set, prepare the following test solutions by adding 100 µL of the stock solution to 900 µL of the respective buffer:
-
Acidic: 0.1 M HCl
-
Neutral: PBS, pH 7.4
-
Basic: 0.1 M NaOH
-
-
-
Incubation:
-
Vortex each vial gently.
-
Immediately take the T=0 sample from each condition. To do this, transfer 100 µL of the test solution into a new HPLC vial containing 900 µL of a 50:50 ACN:Water mixture (this quenches the reaction and prepares it for injection).
-
Place the remaining vials in an incubator set to the desired temperature (e.g., 25°C or 40°C).
-
-
Sampling:
-
At each subsequent time point (1h, 4h, 24h), repeat the sampling and quenching step described in 3.3 for each condition.
-
-
HPLC Analysis:
-
Analyze all quenched samples by HPLC. Use a suitable gradient method (e.g., Water:ACN gradient with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.
-
Record the peak area of the parent compound at each time point for each condition.
-
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each condition.
-
Plot the % remaining versus time for the acidic, neutral, and basic conditions to visualize the degradation kinetics.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
| Condition | Temperature | % Remaining (T=4h) | % Remaining (T=24h) | Major Degradants Observed |
| 0.1 M HCl | 25 °C | >98% | >95% | None |
| PBS (pH 7.4) | 25 °C | >99% | >99% | None |
| 0.1 M NaOH | 25 °C | <70% | <30% | Multiple, higher MW peaks |
| 0.1 M NaOH | 0 °C | >90% | >80% | Minor additional peaks |
Table 1: Example of expected stability data from the described protocol. This data is illustrative and actual results may vary. The key takeaway is the pronounced instability in basic conditions at room temperature.
VI. References
-
Fiveable. (n.d.). Thioester Hydrolysis Definition. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. Retrieved from [Link]
-
Pearson. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. Retrieved from [Link]
-
ACS Publications. (2023, September 25). Selective C(sp3)–S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
ProQuest. (n.d.). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives. In Protecting Groups.
-
Organic Chemistry Portal. (n.d.). Cleavage of thioesters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Displacement Reactions at the Thiol Ester Bond. IV. General Base Catalyzed Hydrolysis of Ethyl Trifluorothiolacetate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]
Sources
- 1. This compound | C10H10O3S | CID 290218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 22536-46-5 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone - ProQuest [proquest.com]
- 10. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. | Semantic Scholar [semanticscholar.org]
- 11. Video: Preparation and Reactions of Thiols [jove.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
common pitfalls in the synthesis of cyclohexanol derivatives using this compound
<Technical Support Center: Synthesis of Cyclohexanol Derivatives from Cyclohexanone
Welcome to the technical support center for the synthesis of cyclohexanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with cyclohexanone and its substituted analogues as precursors. Here, we will address common challenges and frequently asked questions to help you navigate the complexities of these synthetic transformations, ensuring efficiency, high yields, and desired stereochemical outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of cyclohexanol derivatives from cyclohexanone. Each issue is presented in a question-and-answer format, providing insights into the root cause and actionable solutions.
Problem 1: Low Yield in Grignard Reactions
Question: I am performing a Grignard reaction with a substituted cyclohexanone, but my yields of the tertiary alcohol are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Grignard reactions with cyclohexanones are a common issue and can often be attributed to several competing side reactions. The Grignard reagent is not only a potent nucleophile but also a strong base.[1][2]
Root Cause Analysis:
-
Enolization: The most frequent side reaction is the deprotonation of the α-carbon of the cyclohexanone by the Grignard reagent, leading to the formation of an enolate.[2] This is particularly problematic with sterically hindered ketones or bulky Grignard reagents. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone and consuming the Grignard reagent, thus lowering the yield of the desired alcohol.[2]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered cyclic transition state. This results in the formation of a secondary alcohol instead of the expected tertiary alcohol.[2]
-
Single Electron Transfer (SET): For sterically hindered ketones, the reaction may proceed through a single electron transfer mechanism, which can lead to a variety of side products.[2]
Solutions and Optimization Strategies:
-
Inverse Addition: Instead of adding the Grignard reagent to the ketone, try adding the ketone solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can favor the desired nucleophilic addition over enolization.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can suppress the enolization pathway, as it typically has a higher activation energy than the nucleophilic addition.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture can significantly improve yields. CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic addition. This is the principle behind the Luche reduction, which can also be applied to Grignard reactions.[3][4][5]
Problem 2: Poor Stereoselectivity in the Reduction of Substituted Cyclohexanones
Question: I am reducing 4-tert-butylcyclohexanone and obtaining a mixture of cis and trans isomers. How can I control the stereoselectivity to favor one isomer over the other?
Answer: The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the steric and electronic properties of both the substrate and the reducing agent.[6][7] The two primary modes of attack for the nucleophilic hydride are axial and equatorial.[8][9]
Understanding the Selectivity:
-
Axial Attack: This leads to the formation of an equatorial alcohol. This pathway is often favored by small, unhindered nucleophiles as it avoids torsional strain with the adjacent equatorial hydrogens in the transition state.[6]
-
Equatorial Attack: This results in an axial alcohol. This pathway is generally favored by bulky nucleophiles that experience significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions during an axial approach.[6][9]
Strategies for Controlling Stereoselectivity:
| Desired Isomer | Recommended Reagent | Rationale |
| Equatorial Alcohol (from Axial Attack) | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | These are relatively small hydride donors that preferentially attack from the axial direction to avoid torsional strain.[9] |
| Axial Alcohol (from Equatorial Attack) | Lithium tri-sec-butylborohydride (L-Selectride®), Potassium tri-sec-butylborohydride (K-Selectride®) | These are highly sterically demanding reagents that can only approach from the less hindered equatorial face.[9] |
Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-tert-butylcyclohexanone in dry THF.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of the chosen reducing agent (e.g., L-Selectride® for equatorial attack) in THF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then more water.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC).
Problem 3: Competing 1,4-Addition in the Reduction of α,β-Unsaturated Cyclohexenones
Question: I am trying to synthesize an allylic alcohol from a cyclohexenone derivative using NaBH₄, but I am getting a significant amount of the fully saturated ketone as a byproduct. How can I achieve a selective 1,2-reduction?
Answer: The reduction of α,β-unsaturated ketones can proceed via two pathways: 1,2-addition to the carbonyl group to form an allylic alcohol, or 1,4-conjugate addition to the β-carbon to yield a saturated ketone. Sodium borohydride is a "soft" nucleophile and can lead to a mixture of both products.[4]
Solution: The Luche Reduction
The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of enones.[3][4]
-
Mechanism: The reaction is carried out using sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. The cerium salt is believed to coordinate to the alcohol, forming a "harder" reducing species, which then preferentially attacks the "harder" electrophilic center of the carbonyl carbon.[3]
-
Advantages: This method is known for its high selectivity for 1,2-reduction, mild reaction conditions, and tolerance of various functional groups. Aldehydes are typically not reduced under these conditions as they form acetals.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of axial and equatorial positions in the reactivity of cyclohexanone derivatives?
A1: The chair conformation of the cyclohexane ring results in two distinct substituent positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).[10][11] These positions have a profound impact on the stability and reactivity of cyclohexanone derivatives. For instance, bulky substituents prefer the equatorial position to minimize steric interactions.[11] In nucleophilic additions, the trajectory of the incoming nucleophile (axial or equatorial attack) determines the stereochemistry of the resulting alcohol.[9]
Q2: How can I avoid aldol condensation as a side reaction?
A2: Aldol condensation can be a significant side reaction when using strong bases with enolizable ketones like cyclohexanone.[12] To minimize this, consider the following:
-
Use a non-nucleophilic, sterically hindered base: Lithium diisopropylamide (LDA) is an excellent choice for generating enolates without promoting self-condensation.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can kinetically disfavor the aldol addition.
-
Use of aprotic solvents: Solvents like THF or diethyl ether are preferred over protic solvents.
Q3: What are the best practices for purifying cyclohexanol derivatives?
A3: The purification of cyclohexanol derivatives often involves standard techniques, but some specific considerations can improve purity and yield:
-
Extraction: After quenching the reaction, a thorough aqueous workup is crucial. Washing with a saturated solution of sodium chloride (brine) can help break up emulsions and remove water from the organic layer.[13]
-
Drying: Use an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Distillation: For volatile cyclohexanol derivatives, distillation is an effective purification method.[13][14] Using a "chaser" solvent with a higher boiling point can help maximize the recovery of the product.[13]
-
Chromatography: For non-volatile or complex mixtures of isomers, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
Q4: Can I use the Meerwein-Ponndorf-Verley (MPV) reduction for cyclohexanones?
A4: Yes, the Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (e.g., isopropanol).[15] It is particularly useful for substrates with other reducible functional groups that would not be tolerated by hydride reagents.[15] However, potential drawbacks include long reaction times and the need for a large excess of the reducing agent.[12]
References
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from Columbia University website: [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
-
Meerwein–Ponndorf–Verley reduction. (2023, November 29). In Wikipedia. [Link]
-
Preparation of Cyclohexene from Cyclohexanol. (2021, September 1). Chemistry LibreTexts. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2023, March 13). Master Organic Chemistry. [Link]
-
Luche Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Axial or equatorial attack is possible on a cyclohexanone. (n.d.). Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). Chemistry LibreTexts. [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2023, March 13). Master Organic Chemistry. [Link]
-
Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. (2016, May 2). National Center for Biotechnology Information. [Link]
-
AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. (2021, May 21). YouTube. [Link]
-
Explain the Luche reduction and its selectivity in organic synthesis. (n.d.). Proprep. [Link]
-
Wu, Y. D., Tucker, J. A., & Houk, K. N. (1991). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 113(13), 5018–5027. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Luche Reduction [organic-chemistry.org]
- 4. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. proprep.com [proprep.com]
- 6. researchgate.net [researchgate.net]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid Reaction Products
Welcome to the technical support center for the synthesis and characterization of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow involving this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful synthesis and characterization of your target molecule.
I. Reaction Overview and Key Challenges
The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogen in an α-haloketone, such as 2-bromoacetophenone, by a thiol, in this case, thioglycolic acid. While this reaction appears straightforward, the bifunctional nature of the reactants and the reactivity of the product can lead to a variety of challenges in both the reaction itself and the subsequent characterization of the product mixture.
This guide will address these challenges, providing you with the necessary tools to identify and resolve common issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
-
A singlet for the methylene protons of the acetic acid moiety (-S-CH₂ -COOH).
-
A singlet for the methylene protons adjacent to the carbonyl group (-CO-CH₂ -S-).
-
A multiplet system in the aromatic region for the phenyl group protons.
-
A broad singlet for the carboxylic acid proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
Q2: What are the most common impurities I should expect to see in my reaction mixture?
A2: The most common impurities arise from side reactions of the starting materials or further reactions of the product. These can include:
-
Dithiodiglycolic acid: Formed by the oxidation of thioglycolic acid.
-
Thiodiglycolic acid: Can be formed as a byproduct in the synthesis of thioglycolic acid and may be present as an impurity in the starting material[3].
-
Unreacted 2-bromoacetophenone.
-
Unreacted thioglycolic acid.
-
Products from self-condensation of 2-bromoacetophenone: Under basic conditions, α-halo ketones can undergo self-condensation reactions[4][5].
-
Favorskii rearrangement products: α-halo ketones with α'-hydrogens can undergo this rearrangement in the presence of a base[6][7][8].
Q3: My mass spectrum does not show the expected molecular ion peak. What could be the reason?
A3: The molecular ion of this compound (MW: 210.25 g/mol )[1][2] may be unstable under certain ionization conditions (e.g., Electron Ionization). Common reasons for a missing or weak molecular ion peak include:
-
Facile fragmentation: The molecule may readily fragment upon ionization. Key fragments to look for would be the benzoyl cation (m/z 105) and the phenyl cation (m/z 77)[9].
-
In-source degradation: The compound might be thermally labile and degrade in the injection port or ion source.
-
Ionization technique: Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻).
III. Troubleshooting Guides
This section provides a problem-solution framework for common issues encountered during the synthesis and characterization of this compound.
Problem 1: Complex or Uninterpretable ¹H NMR Spectrum
Potential Causes & Solutions
| Potential Cause | Diagnostic Signs in ¹H NMR | Suggested Solution |
| Presence of Dithiodiglycolic Acid | A singlet around 3.6 ppm (in DMSO-d₆) corresponding to the methylene protons[10]. | Use fresh, high-purity thioglycolic acid. Purge the reaction vessel with an inert gas (N₂ or Ar) to minimize oxidation. |
| Presence of Thiodiglycolic Acid | A singlet around 3.47 ppm (in D₂O) for the methylene protons[11]. | Source high-purity thioglycolic acid and check the certificate of analysis for this impurity. |
| Unreacted 2-Bromoacetophenone | A characteristic singlet for the methylene protons around 4.47 ppm (in CDCl₃)[12]. | Ensure the correct stoichiometry of reactants. Increase the reaction time or temperature if the reaction is incomplete. |
| Aldol Self-Condensation of 2-Bromoacetophenone | Complex signals in the aromatic and aliphatic regions, potentially with the loss of the characteristic methylene singlet of the starting material. | Control the addition of the base and maintain a lower reaction temperature. Use a non-nucleophilic base if possible. |
| Favorskii Rearrangement Product | Appearance of signals corresponding to a rearranged carboxylic acid or ester, which would significantly alter the expected spectrum. | Use a weaker base or aprotic solvent conditions to disfavor this rearrangement. |
Problem 2: Low Yield of the Desired Product
Potential Causes & Solutions
| Potential Cause | Experimental Observation | Suggested Solution |
| Oxidation of Thioglycolic Acid | The reaction mixture may turn cloudy due to the formation of insoluble disulfides. | Degas the solvent and use an inert atmosphere. Add the thioglycolic acid to the reaction mixture last. |
| Base-Induced Side Reactions of 2-Bromoacetophenone | A dark-colored reaction mixture and the presence of multiple spots on TLC. | Add the base slowly and at a low temperature. Consider using a milder base such as a tertiary amine or an inorganic carbonate. |
| Incomplete Reaction | Presence of a significant amount of starting material in the crude product. | Increase the reaction time or temperature. Ensure efficient mixing. |
| Product Degradation | The yield decreases with prolonged reaction times or high temperatures. | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. Use milder work-up conditions. |
Problem 3: Difficulty in Purifying the Product
Potential Causes & Solutions
| Potential Cause | Observation | Suggested Solution |
| Co-elution of Impurities during Chromatography | Impurities are still present in the fractions containing the product. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase. |
| Product is an Oil or a Low-Melting Solid | Difficulty in isolating the product as a crystalline solid. | After purification by chromatography, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane. |
| Product is Water-Soluble | Loss of product during aqueous work-up. | Saturate the aqueous phase with NaCl to decrease the solubility of the product. Use a continuous liquid-liquid extractor for efficient extraction. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of thioglycolic acid (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) under an inert atmosphere, add a base (e.g., triethylamine, 1.1 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Slowly add a solution of 2-bromoacetophenone (1.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC-UV Analysis of the Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide a good separation of the relatively non-polar 2-bromoacetophenone, the polar thioglycolic acid, and the product of intermediate polarity. The retention times will need to be determined by injecting standards of the starting materials. For quantitative analysis, derivatization of the thiol group may be necessary to enhance UV detection[13][14][15].
V. Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: NMR troubleshooting workflow.
VI. References
-
PubChem. (n.d.). Thiodiglycolic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dithiodiglycolic acid. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). N,N'-dihexyl thiodiglicolic acid amide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Aldol Condensation. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (n.d.). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Retrieved from [Link]
-
Beyond Benign. (n.d.). Aldol Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dithiodiglygolic acid 1, 1 H NMR spectrum of the reaction mixture. Retrieved from [Link]
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Chen, J., et al. (2019). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. Nature communications, 10(1), 1-9.
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
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Li, J., et al. (2014). Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. Chinese Journal of Chemistry, 32(10), 1035-1039.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the synthetic strategies to α‐ketothioesters. Retrieved from [Link]
-
Gatti, R., Andrisano, V., & Cavrini, V. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International journal of cosmetic science, 12(4), 141–150.
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
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MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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Khan Academy. (n.d.). Aldol condensation. Retrieved from [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof. Retrieved from
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Beilstein-Institut. (2018). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 14, 2598–2606.
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
PubMed. (1982). High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 16(33), 6064-6070.
-
ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 7(1), 1-10.
-
NIST. (n.d.). Acetic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2018). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 23(10), 2486.
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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scite.ai. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
National Institutes of Health. (2019). Benzyl thioether formation merging copper catalysis. Nature Communications, 10(1), 1-8.
-
Semantic Scholar. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-833.
-
Matrix Fine Chemicals. (n.d.). 2-OXO-2-PHENYLACETIC ACID. Retrieved from [Link]
-
MDPI. (2017). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 22(10), 1669.
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Validation & Comparative
The Strategic Selection of Thiol-Protecting Groups: A Comparative Guide to Phenacyl (Pac) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, presents a particular challenge that necessitates the use of robust and reliable protecting groups.[1] The choice of a thiol-protecting group can significantly influence the efficiency of a synthetic route, the purity of the final product, and the feasibility of constructing complex molecular architectures such as peptides with multiple disulfide bonds.[2][3]
This guide provides an in-depth comparative analysis of the phenacyl (Pac) protecting group against the more established thiol-protecting groups: trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu). By examining their chemical properties, orthogonality, and performance in experimental settings, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.
At a Glance: A Comparative Overview of Thiol-Protecting Groups
The selection of a thiol-protecting group is primarily driven by the desired orthogonality within a synthetic strategy—the ability to selectively remove one protecting group without affecting others.[4][5] This is paramount for complex modifications like regioselective disulfide bond formation. The following table summarizes the key characteristics of the Pac, Trt, Acm, and tBu protecting groups.
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Stability | Orthogonality & Remarks |
| Phenacyl (Pac) | Ph-CO-CH₂- | Alkylation with phenacyl bromide | Reductive cleavage (e.g., Zn/AcOH, Mg/AcOH) | Stable to Fmoc-SPPS conditions (piperidine, TFA for resin cleavage).[6][7] | Orthogonal to acid-labile (Trt, tBu) and base-labile (Fmoc) groups. Compatible with native chemical ligation (NCL).[2][8] |
| Trityl (Trt) | (Ph)₃C- | Reaction with trityl chloride | Mildly acidic conditions (e.g., TFA/scavenger cocktail) | Stable to basic conditions.[9] | Not orthogonal to other acid-labile groups (e.g., tBu). Bulky nature can minimize certain side reactions.[8] |
| Acetamidomethyl (Acm) | CH₃-CO-NH-CH₂- | Reaction with acetamidomethanol | Heavy metal salts (e.g., Hg(OAc)₂, AgOTf) or iodine (I₂) | Stable to both acidic (TFA, HF) and basic (piperidine) conditions.[4][10] | Orthogonal to acid- and base-labile groups. Ideal for post-synthesis, selective disulfide bond formation.[4] |
| tert-Butyl (tBu) | (CH₃)₃C- | Acid-catalyzed addition of isobutylene | Strong acids (e.g., HF) or Hg(OAc)₂ in TFA | Highly stable to TFA and basic conditions.[6][11] | Orthogonal to mild acid- and base-labile groups. High stability suits complex syntheses where other groups are removed first.[6] |
In-Depth Analysis of Thiol-Protecting Groups
The Phenacyl (Pac) Group: A Versatile Tool for Modern Peptide Chemistry
The phenacyl (Pac) group has emerged as a highly effective protecting group for cysteine, particularly in the context of complex peptide and protein synthesis.[6]
Key Features:
-
Mild Cleavage: The Pac group is cleaved under mild reductive conditions, typically using zinc or magnesium powder in acetic acid.[8] This provides a distinct orthogonal advantage over acid- or base-labile protecting groups.
-
Stability: It is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection and the final trifluoroacetic acid (TFA) cocktail for cleavage from the resin.[6][7]
-
Orthogonality: The unique cleavage mechanism of the Pac group makes it orthogonal to most other protecting groups used in peptide synthesis. This allows for the selective deprotection of a Cys(Pac) residue in the presence of Cys(Trt), Cys(Acm), and Cys(tBu), enabling sophisticated strategies for regioselective disulfide bond formation.[12]
-
Compatibility with NCL: The Pac group is compatible with native chemical ligation (NCL) and subsequent desulfurization reactions, making it a valuable tool for protein semisynthesis.[8]
Causality in Experimental Choices: The choice of Zn/AcOH for deprotection is based on the selective reduction of the phenacyl ketone, which facilitates the cleavage of the C-S bond. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and susceptibility to reduction by the metal.
The Trityl (Trt) Group: The Workhorse of Acid-Labile Thiol Protection
The trityl (Trt) group is one of the most widely used protecting groups for cysteine due to its ease of removal under mildly acidic conditions.[9]
Key Features:
-
Acid Lability: The Trt group is readily cleaved by TFA, often concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.[2] The stability of the resulting trityl cation drives the deprotection reaction.
-
Steric Hindrance: The bulkiness of the Trt group can be advantageous in preventing side reactions, such as the formation of piperidinylalanine adducts at C-terminal cysteine residues during Fmoc deprotection.[8]
-
Limitations: Its acid lability means it is not orthogonal to other acid-labile protecting groups like tert-butyl (tBu), which limits its application in strategies requiring sequential acid-mediated deprotections.
Causality in Experimental Choices: The use of scavengers, such as triisopropylsilane (TIS), in the TFA cleavage cocktail is crucial to irreversibly trap the highly reactive trityl cation as triphenylmethane, thereby preventing side reactions like re-alkylation of the deprotected thiol or modification of other sensitive residues like tryptophan.[13]
The Acetamidomethyl (Acm) Group: A Pillar of Orthogonal Protection
The acetamidomethyl (Acm) group is renowned for its exceptional stability and its role in strategies requiring late-stage, selective disulfide bond formation.[4]
Key Features:
-
Robust Stability: The Acm group is stable to a wide range of conditions, including strong acids (TFA, HF) and bases (piperidine), making it compatible with both Fmoc and Boc-based SPPS.[10]
-
Orthogonal Cleavage: Deprotection is typically achieved using heavy metal salts like mercury(II) acetate or with iodine, which often leads to simultaneous disulfide bond formation.[4][14] This unique cleavage chemistry provides excellent orthogonality.
-
Challenges: The use of toxic heavy metals for deprotection is a significant drawback. While iodine-mediated cleavage is a common alternative, it can sometimes be sluggish and sequence-dependent.[15]
Causality in Experimental Choices: Iodine-mediated deprotection proceeds via the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiol to form a disulfide bond. This method is often performed in alcoholic or aqueous acetic acid solutions to facilitate the reaction.
The tert-Butyl (tBu) Group: The Guardian of Extreme Stability
The tert-butyl (tBu) group is employed when exceptional stability of the protected thiol is required throughout a multi-step synthesis.
Key Features:
-
High Stability: The S-tert-butyl group is highly resistant to the standard acidic conditions of TFA cleavage in Fmoc-SPPS, as well as to basic conditions.[6][11]
-
Harsh Cleavage: Its removal necessitates strong acids like liquid hydrogen fluoride (HF) or treatment with mercury(II) acetate in TFA.[6][16]
-
Strategic Applications: Its high stability makes it suitable for complex syntheses where other, more labile protecting groups are removed first. It provides a high degree of orthogonality against most other protecting groups.[6]
Causality in Experimental Choices: The exceptional stability of the S-tert-butyl ether linkage is due to the steric hindrance around the sulfur atom and the high energy of the corresponding tert-butyl cation. Cleavage requires potent electrophiles or strong acids to protonate the sulfur and facilitate the departure of the stable tert-butyl cation.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. The following sections provide step-by-step methodologies for the introduction and cleavage of the phenacyl group, as well as for the deprotection of Trt, Acm, and tBu groups.
Protocol 1: S-Protection of Cysteine with Phenacyl Bromide
This protocol describes the introduction of the phenacyl protecting group onto the thiol side chain of cysteine.
Materials:
-
N-α-Fmoc-L-cysteine
-
Phenacyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve N-α-Fmoc-L-cysteine (1 equivalent) in a mixture of DMF and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.
-
Add a solution of phenacyl bromide (1.1 equivalents) in DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Cys(Pac)-OH.
Protocol 2: Deprotection of the Phenacyl (Pac) Group
This protocol outlines the reductive cleavage of the Pac group from a cysteine-containing peptide.
Materials:
-
Pac-protected peptide
-
Zinc powder (activated)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve the Pac-protected peptide in a mixture of acetic acid and water (e.g., 9:1 v/v).
-
Add activated zinc powder (excess, e.g., 20 equivalents) to the solution.
-
Stir the suspension vigorously at room temperature for 1-2 hours. Monitor the deprotection by HPLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the excess zinc powder.
-
Lyophilize the filtrate to obtain the deprotected peptide.
Protocol 3: Deprotection of the Trityl (Trt) Group during Final Cleavage
This protocol describes the standard procedure for the removal of the Trt group simultaneously with the cleavage of the peptide from the resin.
Materials:
-
Peptidyl-resin (with Trt-protected cysteine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 4: Deprotection of the Acetamidomethyl (Acm) Group with Iodine
This protocol describes the iodine-mediated deprotection of Acm groups with concomitant disulfide bond formation.
Materials:
-
Acm-protected peptide
-
Iodine (I₂)
-
Methanol or Acetic Acid/Water
-
Aqueous sodium thiosulfate or ascorbic acid solution
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent, such as 80% aqueous acetic acid or methanol.
-
Add a solution of iodine (5-10 equivalents per Acm group) in the same solvent dropwise with stirring.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by HPLC.
-
Quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid solution until the yellow color disappears.
-
Purify the cyclic peptide by preparative HPLC.
Protocol 5: Deprotection of the tert-Butyl (tBu) Group
This protocol describes a method for the cleavage of the highly stable tBu group.
Materials:
-
tBu-protected peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
β-mercaptoethanol
Procedure:
-
Dissolve the tBu-protected peptide in a mixture of TFA and anisole.
-
Add mercury(II) acetate (10 equivalents per tBu group) to the solution and stir at room temperature for 1-2 hours.
-
Remove the TFA under reduced pressure.
-
Redissolve the residue in aqueous acetic acid.
-
Add β-mercaptoethanol to precipitate the mercury salts.
-
Centrifuge to remove the precipitate and purify the supernatant containing the deprotected peptide by HPLC.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and deprotection of phenacyl-protected cysteine and a typical solid-phase peptide synthesis cycle.
Caption: Workflow for the synthesis and deprotection of phenacyl-protected cysteine.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The selection of a thiol-protecting group is a critical decision in the design of a synthetic strategy for cysteine-containing molecules. While the trityl, acetamidomethyl, and tert-butyl groups have long been the mainstays of peptide chemistry, the phenacyl group offers a unique set of advantages, particularly in its mild and orthogonal cleavage conditions. This makes the Pac group an invaluable tool for the synthesis of complex peptides with multiple disulfide bonds and for applications in protein semisynthesis. By understanding the distinct characteristics, advantages, and limitations of each of these protecting groups, researchers can devise more efficient and robust synthetic routes to achieve their molecular targets.
References
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- BenchChem. (2025). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt)-OH.
- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155.
- Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128.
- Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI.
- BenchChem. (2025). A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis.
- BenchChem. (2025). Application Notes: Fmoc-Cys(Acm)-OH in the Synthesis of Therapeutic Peptides.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Tang, J.-G., et al. (2005). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Letters in Organic Chemistry, 2(3), 243-246.
- Grokipedia. Phenacyl group.
- The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed.
- Advent Chembio. (2024). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool.
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Aapptec Peptides. Fmoc-Cys(Acm)-OH [86060-81-3].
- Royal Society of Chemistry. (2021).
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
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- Royal Society of Chemistry. (2021).
- Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. SciSpace.
- AAPPTec.
- Araman, C., et al. (2018). Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation–Desulfurization Chemistry.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Bachem. (2021).
- Biosynth. Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Spears, R. J., et al. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and...
- BenchChem. (2025). comparing cleavage efficiency of different protecting groups for cysteine.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Wu, B., & Guo, J. (2009). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 7(12), 2513–2515.
- Cayman Chemical. Fmoc-Cys(Trt)-OH (CAS Number: 103213-32-7).
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
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A Senior Application Scientist's Guide to the Validation of ¹H and ¹³C NMR Data for Synthesized 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid. Moving beyond a simple checklist, we will explore the "why" behind the "how," ensuring a robust and defensible characterization of this molecule.
The Rationale Behind the Analysis: More Than Just a Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the structural elucidation of organic compounds.[1][2] Its ability to probe the chemical environment of individual protons and carbons provides a detailed molecular fingerprint.[1] For a molecule like this compound, with its distinct functional groups—a phenyl ring, a ketone, a thioether linkage, and a carboxylic acid—NMR is indispensable for confirming the successful synthesis and purity.
This guide will first predict the expected ¹H and ¹³C NMR spectral features of the target molecule by drawing comparisons with structurally similar compounds and applying fundamental NMR principles. We will then present a detailed protocol for acquiring high-quality NMR data and a systematic workflow for its validation.
Predicting the ¹H and ¹³C NMR Spectra of this compound
To validate our experimental data, we must first establish a hypothesis of what the spectra should look like. This predictive exercise is based on the known chemical shifts of similar structural motifs.
Expected ¹H NMR Chemical Shifts:
The structure of this compound is presented below, with protons labeled for discussion:
-
Phenyl Protons (Ph): We anticipate a complex multiplet pattern in the aromatic region, typically between δ 7.0-8.0 ppm. Specifically, the ortho-protons (adjacent to the carbonyl group) will be the most deshielded due to the electron-withdrawing nature of the ketone, likely appearing around δ 7.9 ppm. The meta- and para-protons will resonate at slightly lower chemical shifts.
-
Methylene Protons alpha to Ketone (a): These protons are adjacent to the electron-withdrawing carbonyl group and the sulfur atom. We can predict their chemical shift to be in the range of δ 4.0-4.5 ppm, appearing as a singlet. Data for the analogous 2-oxo-2-phenylethyl acetate shows the methylene protons at δ 5.34 ppm, but the thioether linkage in our compound will likely result in a slightly more shielded environment.[3]
-
Methylene Protons alpha to Carboxylic Acid (b): These protons are adjacent to the sulfur atom and the carboxylic acid group. Their chemical shift is expected to be around δ 3.3-3.8 ppm, also as a singlet.
-
Carboxylic Acid Proton (c): This proton is highly deshielded and will appear as a broad singlet at a chemical shift greater than δ 10 ppm, often between δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon (Ketone): Ketonic carbonyl carbons are highly deshielded and typically appear in the range of δ 190-220 ppm.[4] For 2-oxo-2-phenylethyl acetate, this peak is observed at δ 192.13 ppm.[3]
-
Carbonyl Carbon (Carboxylic Acid): Carboxylic acid carbonyls are found in the range of δ 160-185 ppm.[4]
-
Phenyl Carbons: Aromatic carbons typically resonate between δ 125-150 ppm.[4] The carbon attached to the carbonyl group (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Methylene Carbon (alpha to Ketone): This carbon, attached to the carbonyl and sulfur, is expected around δ 35-45 ppm.
-
Methylene Carbon (alpha to Carboxylic Acid): This carbon, attached to the sulfur and carboxylic acid, will likely appear in a similar region, around δ 30-40 ppm.
Experimental Protocol for NMR Data Acquisition
The quality of the NMR data is paramount for accurate validation. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. CDCl₃ is a common choice, but if solubility is an issue, DMSO-d₆ is a suitable alternative. The choice of solvent can slightly affect chemical shifts.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is typically sufficient for small molecules.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N). For a reasonably concentrated sample, 16-64 scans are usually adequate.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
A longer relaxation delay (d1) may be necessary compared to ¹H NMR, as quaternary carbons can have long T1 values.
-
A significantly higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Validation Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to validating the acquired NMR data.
Figure 1: A workflow diagram illustrating the key steps in the validation of NMR data for synthesized compounds.
Step-by-Step Validation:
-
Chemical Shift Correlation: Compare the chemical shifts of the experimental peaks with the predicted values. Minor deviations are expected due to solvent effects and the specific electronic environment of the molecule.
-
Integration Analysis (¹H NMR): The integral of each peak in the ¹H NMR spectrum is proportional to the number of protons it represents.[5] For our target molecule, the expected integration ratio for the phenyl protons, the two methylene groups, and the carboxylic acid proton should be 5:2:2:1. This is a critical check for structural integrity.
-
Multiplicity Analysis (¹H NMR): The splitting pattern of a proton signal provides information about the number of neighboring, non-equivalent protons (the n+1 rule).[5] In the case of this compound, we expect to see singlets for both methylene groups as they do not have any adjacent protons. The phenyl protons will exhibit a more complex splitting pattern due to coupling between the ortho, meta, and para protons.
-
¹³C NMR Signal Count: The number of unique carbon signals in the ¹³C NMR spectrum should match the number of non-equivalent carbon atoms in the molecule. For our target, we expect to see signals for the two carbonyl carbons, the four unique carbons of the phenyl ring (ipso, ortho, meta, para), and the two methylene carbons, for a total of 8 signals.
-
Purity Assessment: The presence of unexpected peaks in either the ¹H or ¹³C NMR spectrum may indicate the presence of impurities, such as starting materials, byproducts, or residual solvent. The integration of impurity peaks in the ¹H NMR can be used to estimate the purity of the sample.
Comparison with Alternatives and Supporting Data
While ¹H and ¹³C NMR are primary tools for structural elucidation, they can be supplemented with other analytical techniques for a more comprehensive validation.
| Analytical Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | Confirms the molecular formula, which is complementary to the structural connectivity information from NMR. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, C-S). | Confirms the presence of key functional groups, which should be consistent with the NMR data. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, S) in the compound. | Provides an empirical formula that can be compared with the molecular formula determined by MS and NMR. |
Conclusion
The validation of NMR data for a synthesized compound like this compound is a systematic process that combines predictive analysis with careful experimental work and data interpretation. By following the detailed protocol and validation workflow outlined in this guide, researchers can confidently confirm the structure and assess the purity of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. Journal of Natural Products, 77(3), 517–524. Retrieved from [Link]
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Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum (CDCl3) of thioacetic acid 3-(3, 4-dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-yl)-propyl ester (DMITAc) (6). Retrieved from [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
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Szabó, D., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE, 17(3), e0264966. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20261. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Chegg. (2020, April 4). Solved The 1H (proton) and 13C (carbon) NMR spectrums of the. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid in Michael Additions
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid as a nucleophile in the Michael addition reaction, benchmarked against other common nucleophiles. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic strategies.
Introduction: The Critical Role of the Nucleophile in Michael Additions
The Michael addition, or conjugate 1,4-addition, is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1] This reaction is fundamental in the synthesis of a vast array of compounds, from complex natural products to active pharmaceutical ingredients (APIs). The versatility of the Michael addition stems from the wide variety of Michael donors (nucleophiles) and acceptors (α,β-unsaturated compounds) that can be employed.[1][2]
The choice of nucleophile is paramount as it dictates not only the rate and efficiency of the reaction but also the functionality of the resulting Michael adduct, which often serves as a critical intermediate for further molecular elaboration. While classic Michael donors are often carbon-based nucleophiles like enolates derived from malonates or β-ketoesters, heteroatomic nucleophiles such as amines (aza-Michael) and thiols (thia-Michael) are of immense importance.[1][2][3]
This guide focuses on the performance of a specific sulfur-based nucleophile, This compound (also known as 2-phenacylsulfanylacetic acid). We will dissect its structural features, compare its reactivity with benchmark nucleophiles, provide actionable experimental protocols, and discuss its strategic advantages in synthetic design.
Section 1: The Michael Addition - A Mechanistic Overview
The Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophilic species.[4][5]
The general mechanism proceeds in three key steps:
-
Deprotonation: A base removes an acidic proton from the Michael donor, generating a stabilized anion (e.g., an enolate or a thiolate).[2][4]
-
Nucleophilic Attack: The resulting anion attacks the electrophilic β-carbon of the Michael acceptor in a conjugate fashion. This forms a new bond and generates a resonance-stabilized enolate intermediate.[1][4]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a proton source like the solvent), yielding the final 1,4-adduct and regenerating the catalyst.[1][2]
This process is governed by the principles of Hard-Soft Acid-Base (HSAB) theory. The β-carbon of a Michael acceptor is a "soft" electrophilic center. Consequently, "soft" nucleophiles, such as thiolates and enolates, preferentially undergo 1,4-conjugate addition, whereas "hard" nucleophiles (like organolithium reagents) tend to attack the "hard" carbonyl carbon in a 1,2-addition.[3]
Caption: General mechanism of the base-catalyzed Michael Addition.
Section 2: Profiling the Nucleophile: this compound
Structure and Properties:
This molecule possesses three key functional groups that influence its reactivity:
-
Thioether (Sulfanyl) Group: The sulfur atom is the primary nucleophilic center. As a "soft" nucleophile, it is predisposed to engage in 1,4-conjugate addition.[3][8] The acidity of thiols (pKa ≈ 10-11) allows for the easy generation of the highly nucleophilic thiolate anion under mild basic conditions.[9]
-
Carboxylic Acid Group: The presence of the -COOH group (pKa ≈ 3-5) makes the molecule acidic. In a basic reaction medium, this group will be deprotonated to the carboxylate. This can influence the molecule's solubility and may play a role in modulating the reaction environment, but it is not the primary nucleophilic site for the Michael addition.
-
α-Methylene to the Ketone: The methylene group (-S-CH₂-CO-Ph) is activated by the adjacent ketone. This makes its protons acidic and presents the possibility for this molecule to act as a carbon-based Michael donor, forming an enolate. This dual reactivity is a critical consideration.
Research has shown that this molecule can indeed act as a carbon nucleophile. In reactions with chalcones in the presence of a strong base like sodium hydroxide at elevated temperatures, it proceeds through a sequential double Michael addition followed by an aldol cyclization, where the methylene carbon is the active nucleophile.[10][11] This highlights the importance of reaction conditions in dictating the regioselectivity of the attack. For the sulfur to act as the primary nucleophile (thia-Michael), conditions must be chosen to favor thiolate formation and attack over enolate formation. This is typically achieved with milder bases or catalysts that have a higher affinity for soft sulfur atoms.[12]
Section 3: Comparative Efficacy Analysis
To objectively evaluate the efficacy of this compound, we compare its performance against a panel of common nucleophiles in a model reaction: the addition to cyclohex-2-en-1-one. The data presented below is a synthesized representation based on established reactivity principles for illustrative purposes.
Model Reaction: (A diagram showing Nucleophile + Cyclohexenone -> Michael Adduct)
Table 1: Comparison of Nucleophile Performance in Michael Addition to Cyclohexenone
| Entry | Nucleophile | Nucleophile Type | Catalyst / Conditions | Time (h) | Yield (%) | Comments |
| 1 | This compound | Sulfur (Thiol) | DBU (cat.), THF, rt | 3 | ~95 | Rapid and clean reaction. DBU is a non-nucleophilic base ideal for generating the thiolate without promoting C-addition.[2] |
| 2 | Thiophenol | Sulfur (Thiol) | Et₃N (cat.), CH₂Cl₂, rt | 2 | >98 | Benchmark thiol nucleophile. Highly reactive due to the stabilized thiophenolate anion.[13] Reaction is very fast. |
| 3 | Diethyl Malonate | Carbon (Enolate) | NaOEt (cat.), EtOH, 50 °C | 6 | ~85 | Classic C-C bond formation. Requires stoichiometric base (or catalytic with removal of product) and heating to drive to completion. Reversibility can be an issue.[5] |
| 4 | Piperidine | Nitrogen (Amine) | Neat, rt | 1 | >95 | Aza-Michael addition is often very fast and can be performed without a catalyst.[14] The resulting β-amino ketone is a valuable synthetic intermediate. |
| 5 | Sodium Methoxide | Oxygen (Alkoxide) | MeOH, rt | 24 | <50 (at eq.) | Oxa-Michael additions are often reversible and thermodynamically less favorable than their thiol or amine counterparts.[15] Equilibrium lies towards the starting materials under standard conditions. |
Analysis of Results:
-
Reactivity: The reactivity trend generally follows: Thiol ≈ Amine > Carbon (enolate) > Oxygen . Sulfur and nitrogen nucleophiles are highly efficient for Michael additions, often proceeding rapidly at room temperature with only catalytic amounts of base.[8][14]
-
Efficacy of the Target Molecule: this compound (Entry 1) performs exceptionally well as a thia-Michael donor. Its reactivity is comparable to the benchmark thiophenol (Entry 2). The choice of a non-nucleophilic base like DBU is crucial to ensure selective S-alkylation over the potential C-alkylation pathway.
-
Advantages over Carbon Nucleophiles: Compared to diethyl malonate (Entry 3), the thia-Michael addition is faster, requires milder conditions, and is generally less reversible, leading to higher yields.
-
Strategic Value: The key advantage of using this compound over a simple thiol like thiophenol is the introduction of a multifunctional handle. The resulting adduct contains a ketone and a carboxylic acid, which are ripe for subsequent transformations (e.g., reductive amination, esterification, amide coupling), making it a powerful building block for constructing complex molecules in drug discovery.
Section 4: Experimental Protocols
The following protocols are provided as a self-validating system for researchers to replicate and adapt.
Protocol 1: Thia-Michael Addition of this compound
Objective: To synthesize 3-({2-oxo-2-phenylethyl}sulfanyl)cyclohexan-1-one.
Materials:
-
This compound (210.25 g/mol )
-
Cyclohex-2-en-1-one (96.13 g/mol )
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (152.24 g/mol )
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 210 mg).
-
Dissolve the solid in anhydrous THF (5 mL).
-
Add cyclohex-2-en-1-one (1.1 mmol, 106 mg, 1.1 equiv).
-
Add DBU (0.1 mmol, 15 mg, 0.1 equiv) dropwise via syringe. Causality Note: A catalytic amount of a non-nucleophilic base is used to generate the thiolate selectively without competing side reactions.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 3 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Caption: Experimental workflow for the thia-Michael addition.
Protocol 2: Aza-Michael Addition of Piperidine (for comparison)
Objective: To synthesize 3-(piperidin-1-yl)cyclohexan-1-one.
Procedure:
-
To a round-bottom flask, add cyclohex-2-en-1-one (1.0 mmol, 96 mg).
-
Add piperidine (1.2 mmol, 102 mg, 1.2 equiv) dropwise at room temperature. Causality Note: The reaction is often exothermic. An excess of the amine is used to ensure full conversion of the Michael acceptor.
-
Stir the mixture at room temperature. The reaction is typically complete in under 1 hour, as observed by TLC.
-
Work-up & Purification: Remove the excess piperidine under reduced pressure. The resulting crude product is often of high purity and may be used directly or purified further by chromatography if necessary.
Section 5: Discussion and Field Insights
Why Choose this compound?
While simple thiols and amines are highly effective, their synthetic utility can be limited. The strategic advantage of using this compound lies in its identity as a bifunctional linker . After the initial Michael addition, the resulting adduct is decorated with two valuable functional groups:
-
Phenacyl Ketone: This group can be used for a variety of transformations, including the formation of heterocycles (e.g., pyrazoles, thiazoles), reduction to a secondary alcohol, or as a handle for spectroscopic analysis.
-
Carboxylic Acid: This is arguably one of the most versatile functional groups in drug development. It is a cornerstone for forming amide bonds (coupling with amines), esters, or serving as a key pharmacophoric element for interacting with biological targets.
This "two-for-one" installation of functionality is highly atom-economical and streamlines complex synthetic routes, a significant advantage in resource-intensive fields like drug development.
Potential Limitations:
-
Cost and Availability: Compared to bulk chemicals like thiophenol or piperidine, this reagent is a specialty chemical and may be more expensive.
-
Competing Reactivity: As noted, under strongly basic conditions, C-alkylation can compete with the desired S-alkylation.[10][11] Careful selection of a mild, non-nucleophilic base is critical to ensure the desired outcome.
Conclusion
This compound is a highly efficacious sulfur nucleophile for Michael additions. Its reactivity is on par with other top-performing soft nucleophiles like thiols and amines, proceeding rapidly under mild, base-catalyzed conditions.
Its primary advantage is not merely its reactivity, but its strategic value as a bifunctional building block. The ability to introduce a ketone and a carboxylic acid in a single, efficient step provides medicinal chemists and synthetic researchers with a powerful tool to accelerate the synthesis of complex, functionalized molecules. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can fully exploit the potential of this versatile reagent.
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-
Gunanathan, C., et al. t-BuOK catalyzed aza-Michael addition under transition metal-free and solvent-free conditions. As cited in Wiley Online Library. [Link]
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-
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Enders, D., et al. (2021). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. As cited in NIH National Library of Medicine. [Link]
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Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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Oriental Journal of Chemistry. Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. [Link]
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ResearchGate. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation.... [Link]
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ResearchGate. Thiol-based michael-type addition. A systematic evaluation of its controlling factors. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid (CAS No. 22536-46-5). As your Senior Application Scientist, I will not only detail the "how" but also the critical "why" behind our methodological choices, ensuring a robust and self-validating approach to purity assessment.
Understanding the Molecule and Its Synthesis
This compound is a small organic molecule with a molecular weight of 210.25 g/mol and the chemical formula C₁₀H₁₀O₃S[1]. Its structure incorporates a phenyl ring, a ketone, a thioether linkage, and a carboxylic acid, all of which present distinct spectroscopic handles for characterization and purity assessment.
The most common laboratory synthesis of this compound is a nucleophilic substitution reaction (SN2) between phenacyl bromide and thioglycolic acid, a variation of the Williamson ether synthesis[2]. This reaction, while generally efficient, can be accompanied by side products that necessitate the rigorous purity analysis detailed in this guide.
Diagram of the Synthesis of this compound
Caption: Synthesis of the target molecule via an SN2 reaction.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A comprehensive assessment relies on the convergence of data from multiple orthogonal methods. For this compound, we will focus on four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, identification and quantification of impurities with distinct signals. | Provides unambiguous structural confirmation. Quantitative with an internal standard. | Less sensitive to impurities that are structurally very similar to the main component. |
| HPLC | Separation and quantification of the main component and impurities. | High sensitivity and resolving power. Excellent for quantitative analysis. | Does not provide definitive structural information on its own. |
| Mass Spectrometry | Molecular weight confirmation and structural information from fragmentation patterns. | High sensitivity and specificity for mass. | Isomers are often indistinguishable. Ionization efficiency can vary between compounds. |
| Melting Point | A physical constant indicative of purity. | Simple, rapid, and inexpensive. A sharp melting range suggests high purity. | Non-specific. A sharp melting point does not guarantee the absence of all impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the successful synthesis of our target compound and identify the presence of impurities.
Predicted ¹H and ¹³C NMR Spectra
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl | 7.5 - 8.0 | Multiplet | 5H |
| -S-CH₂-C=O | ~4.3 | Singlet | 2H |
| -S-CH₂-COOH | ~3.4 | Singlet | 2H |
| -COOH | >10 | Broad Singlet | 1H |
Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C=O (ketone) | ~195 |
| C=O (acid) | ~175 |
| Phenyl (quaternary) | ~135 |
| Phenyl (CH) | 128 - 134 |
| -S-CH₂-C=O | ~38 |
| -S-CH₂-COOH | ~35 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values. The absence of signals corresponding to the starting materials (phenacyl bromide and thioglycolic acid) is a primary indicator of reaction completion.
Workflow for NMR-Based Purity Assessment
Sources
A Comparative Analysis of the Biological Activities of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic Acid Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. The 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid core structure has emerged as a versatile platform for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of this parent molecule, with a focus on their anticancer, antimicrobial, and antioxidant properties. The information herein is synthesized from multiple independent research studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Structure
The this compound molecule possesses a unique combination of a phenacyl sulfide moiety and a carboxylic acid group. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the sulfur atom, the carbonyl group, and the acidic proton makes this scaffold an attractive candidate for interacting with various biological targets.
Anticancer Activity: A Promising Frontier
Several derivatives of this compound have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these derivatives appears to be the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme upregulated in various tumors and involved in inflammation and cancer cell proliferation.[1]
Comparative Anticancer Efficacy
A study focusing on mPGES-1 inhibition identified several promising compounds. Notably, derivatives incorporating a 1-fluoro-2,4-dinitro-biphenyl scaffold showed low micromolar inhibitory activity in cell-free assays.[1] Further modifications led to the development of compounds that not only inhibit mPGES-1 but also induce cell cycle arrest and apoptosis in cancer cell lines.[1]
Another class of related compounds, substituted 2-[(2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, has also demonstrated significant anticancer activity.[4][5] One of the most active compounds in this series, 2-[(3-methyl-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide , exhibited potent growth inhibition against a panel of 60 human cancer cell lines.[4][5]
| Derivative | Cancer Cell Line | Activity (GI₅₀) | Reference |
| 2-[(3-methyl-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide | Colon Cancer | 0.41–0.69 µM | [4][5] |
| Melanoma | 0.48–13.50 µM | [4][5] | |
| Ovarian Cancer | 0.25–5.01 µM | [4][5] |
This table presents a summary of the growth inhibition (GI₅₀) values for a promising anticancer derivative.
Mechanism of Action: Targeting mPGES-1
The inhibition of mPGES-1 is a key therapeutic strategy. This enzyme is the terminal synthase in the production of prostaglandin E₂ (PGE₂), a molecule implicated in both inflammation and cancer development.[1] By selectively inhibiting mPGES-1, the production of pathological PGE₂ can be reduced without affecting the levels of other important prostanoids, potentially avoiding the side effects associated with COX-1/2 inhibitors.[1]
Figure 1. Simplified signaling pathway of mPGES-1 and the inhibitory action of the derivatives.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the triazino[2,3-c]quinazoline derivatives was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This protocol provides a standardized method for assessing the growth inhibitory properties of compounds.
Step-by-Step Methodology:
-
Cell Culture: Sixty different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.
-
Compound Addition: After a 24-hour incubation period, the test compounds are added to the wells at five different concentrations, typically ranging from 10⁻⁴ to 10⁻⁸ M.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. Cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is read on an automated plate reader.
-
Data Analysis: The percentage of growth is calculated at each drug concentration level. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of 2-oxo-N-phenylacetamide containing a dissulfone moiety have shown remarkable antibacterial activities, particularly against rice bacterial blight and rice bacterial streak.[6] This highlights the potential of modifying the core structure to target specific pathogens.
Comparative Antimicrobial Efficacy
One study synthesized a series of novel 2-oxo-N-phenylacetamide derivatives and evaluated their antibacterial effects.[6] Compound D14 from this series exhibited significantly better activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) compared to commercial controls.[6]
| Compound | Target Organism | EC₅₀ (mg/L) | Commercial Control (EC₅₀ mg/L) | Reference |
| D14 | Xoo | 0.63 | Bismerthiazol (76.59) | [6] |
| Xoc | 0.79 | Thiodiazole copper (114.00) | [6] |
This table compares the effective concentration (EC₅₀) of a lead compound with commercial bactericides.
Mechanism of Action: Targeting the Clp Protein
The antibacterial activity of compound D14 is attributed to its interaction with a CRP-like protein (Clp) in Xanthomonas.[6] This protein is a virulence factor, and its inhibition leads to a reduction in the pathogenicity of the bacteria.[6] The strong binding affinity of D14 to the Xoo-Clp protein (Kd = 0.52 µM) suggests a specific and potent mechanism of action.[6]
Figure 2. Experimental workflow for identifying and characterizing novel antibacterial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of various compounds is often determined using the Minimum Inhibitory Concentration (MIC) assay. This method quantifies the lowest concentration of a substance that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of derivatives related to the core structure has also been explored. For instance, a series of thiazolylhydrazone derivatives were investigated for their ability to scavenge free radicals using various assays.[7]
Comparative Antioxidant Capacity
The antioxidant activity of these compounds was compared to that of curcumin, a well-known natural antioxidant. Many of the tested thiazolylhydrazone derivatives showed comparable or even higher activity than the positive control.[7] The presence of the hydrazone moiety was found to be crucial for the antioxidant activity of this class of compounds.[7]
| Assay | Activity of Derivatives | Positive Control (Curcumin) | Reference |
| DPPH | Higher or comparable | Standard | [7] |
| ABTS | Higher or comparable | Standard | [7] |
| FRAP | Higher or comparable | Standard | [7] |
This table provides a qualitative comparison of the antioxidant activity of thiazolylhydrazone derivatives with curcumin.
Experimental Protocol: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[8]
Step-by-Step Methodology:
-
DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare solutions of different concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a volume of the test compound solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The studies highlighted in this guide demonstrate the potential of these compounds as anticancer, antimicrobial, and antioxidant agents. The versatility of the core structure allows for the generation of diverse libraries of compounds with a wide range of biological activities.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to identify the key functional groups responsible for the observed biological activities.
-
Mechanism of Action Elucidation: In-depth studies to understand the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and toxicity.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, leading to the development of novel and effective drugs for a variety of diseases.
References
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Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 83. [Link]
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Szulczyk, D., et al. (2022). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Vovk, M. V., et al. (2019). Substituted 2-[(2-Oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules, 24(19), 3469. [Link]
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Wang, B., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(32), 9947-9956. [Link]
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Vovk, M. V., et al. (2019). Substituted 2-[(2-Oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules, 24(19), 3469. [Link]
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de Oliveira, R. B., et al. (2018). In vitro and in silico studies of antioxidant activity of 2-thiazolylhydrazone derivatives. Journal of Molecular Graphics and Modelling, 85, 134-142. [Link]
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ResearchGate. Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide. [Link]
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Creaven, B. S., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(1), 1-10. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 63(10), 4485-4497. [Link]
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A Comparative Guide to the Reactivity of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid and Thioglycolic Acid
Abstract
In the landscape of chemical synthesis and drug development, understanding the nuanced reactivity of functionalized molecules is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid and its structural analog, thioglycolic acid. While both molecules possess a carboxymethylated sulfur atom, the fundamental difference between a thioether and a free thiol dictates their chemical behavior. This analysis, grounded in fundamental principles of organic chemistry and supported by illustrative experimental designs, reveals that thioglycolic acid is a vastly superior nucleophile and reducing agent due to its available thiol (-SH) group. In contrast, this compound's reactivity is centered on the α-carbon of its ketone group, making it a substrate for enolate chemistry rather than a potent sulfur nucleophile. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in molecule design and reaction planning.
Introduction: A Tale of Two Sulfur-Containing Carboxylic Acids
Sulfur-containing compounds are ubiquitous in medicinal chemistry and materials science, prized for their unique electronic properties and reactivity.[1][2] Among them, thioglycolic acid (also known as mercaptoacetic acid) and its derivatives are workhorse molecules. Thioglycolic acid, with its free thiol and carboxylic acid moieties, is a potent nucleophile, reducing agent, and metal chelator.[3][4] Its applications range from breaking disulfide bonds in hair for cosmetic formulations to serving as a key building block in organic synthesis.[3][4][5]
This guide examines a related, yet functionally distinct molecule: this compound. This compound replaces the highly reactive thiol proton of thioglycolic acid with a phenacyl group, converting the thiol into a thioether (or sulfide). This seemingly minor structural change dramatically alters the molecule's reactivity profile. While it retains the carboxylic acid, the sulfur atom's nucleophilicity is drastically reduced, and the molecule gains new reactive sites centered around the ketone. Understanding these differences is critical for predicting reaction outcomes and designing synthetic pathways.
Structural and Physicochemical Analysis
A direct comparison of the molecular structures immediately highlights the key functional difference.
| Property | Thioglycolic Acid | This compound |
| Structure | HS-CH₂-COOH | C₆H₅-C(O)-CH₂-S-CH₂-COOH |
| Key Functional Group | Thiol (-SH) | Thioether (Sulfide, R-S-R') |
| Molar Mass | 92.11 g/mol [4] | 210.25 g/mol [6][7] |
| pKa (Carboxylic Acid) | ~3.83[4] | Estimated to be similar to thioglycolic acid |
| pKa (Thiol) | ~9.3-10.5[4][8] | N/A |
| Appearance | Colorless liquid[3] | Powder |
Thioglycolic Acid (TGA): Characterized by the sulfhydryl (-SH) group, which is responsible for its high nucleophilicity and acidity (relative to alcohols).[9][10][11] The presence of both a thiol and a carboxylic acid makes it a bifunctional molecule with wide-ranging utility.[4]
This compound: This molecule is a thioether. The sulfur atom's lone pairs of electrons are still present but are significantly less nucleophilic than the thiolate anion (RS⁻) formed by deprotonating thioglycolic acid.[9][10] The introduction of the phenacyl group (a phenyl ketone) also introduces an α-carbon (the -CH₂- group between the carbonyl and the sulfur) that is activated for enolization and subsequent reactions.[12]
Comparative Reactivity Analysis
The primary distinction in reactivity stems from the difference between a thiol and a thioether.
Nucleophilicity: The Dominance of the Thiol
The most significant difference lies in their nucleophilic character.
-
Thioglycolic Acid: Thiols are potent nucleophiles, and their conjugate bases, thiolates (RS⁻), are even more so.[9][10] Thiols are more nucleophilic than their alcohol counterparts because sulfur is larger and more polarizable than oxygen, making its electron cloud more easily distorted to form a new bond.[13] Thioglycolic acid readily participates in S_N2 reactions with electrophiles like alkyl halides and is a classic reagent for opening epoxides.[9][14]
-
This compound: Thioethers are generally poor nucleophiles compared to thiols.[10] While the sulfur atom does have lone pairs, it lacks the anionic charge of a thiolate. Thioethers can be alkylated to form sulfonium salts, but this requires strong electrophiles and is a much slower process.[10] The primary nucleophilic reactivity of this molecule does not originate from the sulfur atom under typical conditions.
dot graph "Reactivity_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} Caption: Comparative primary reaction pathways.
Acidity and Enolate Formation
While both molecules possess an acidic carboxylic acid group, this compound has an additional site of acidity.
-
Thioglycolic Acid: Possesses two acidic protons. The carboxylic acid proton is more acidic (pKa ~3.83), while the thiol proton is significantly less acidic (pKa ~9.3).[4] Deprotonation typically occurs first at the carboxylic acid.
-
This compound: The key reactive site under basic conditions is the α-carbon situated between the carbonyl group and the thioether linkage. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent ketone and can be removed by a base to form a stabilized enolate. This enolate is a carbon-based nucleophile and can participate in reactions such as Michael additions and aldol condensations.[12][15]
Oxidation-Reduction Reactions
-
Thioglycolic Acid: As a thiol, it is readily oxidized. Mild oxidizing agents will couple two molecules to form the corresponding disulfide, dithiodiglycolic acid.[4] This redox activity is fundamental to its biological and chemical applications, such as its use as a reducing agent.[3] Kinetic studies on the oxidation of thioglycolic acid by various agents have been extensively reported.[16][17][18][19]
-
This compound: The thioether group is relatively resistant to oxidation compared to a thiol. Strong oxidizing agents (like hydrogen peroxide or peroxy acids) are required to oxidize the thioether, typically yielding a sulfoxide and then a sulfone.[20][21] This reaction transforms the sulfur center from a weak nucleophile to a non-nucleophilic, highly polar functional group.
dot graph "Oxidation_States" { rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} Caption: Oxidation pathways of the sulfur atom.
Experimental Verification: A Protocol for Comparing Nucleophilicity
To empirically quantify the profound difference in nucleophilic reactivity, a straightforward kinetic experiment can be performed. The reaction of each compound with a standard electrophile, such as an α-haloketone like phenacyl bromide, can be monitored over time.
Objective
To determine and compare the second-order rate constants for the reaction of thioglycolic acid and this compound with a model electrophile.
Protocol
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of thioglycolic acid, this compound, and the electrophile (e.g., iodoacetamide) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled cuvette (25°C), combine the buffer solution and the electrophile stock solution.
-
Initiate the reaction by adding the thioglycolic acid stock solution.
-
Immediately begin monitoring the reaction. For this specific reaction, consumption of iodoacetamide can be followed by HPLC. Alternatively, a chromogenic electrophile could be used for spectrophotometric analysis.
-
-
Data Acquisition:
-
Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes).
-
Quench the reaction immediately (e.g., by acidification with trifluoroacetic acid).
-
Analyze the concentration of the remaining electrophile using a calibrated HPLC method.
-
-
Repeat for the Second Compound:
-
Perform the exact same procedure using the this compound stock solution.
-
-
Data Analysis:
-
Plot the inverse concentration of the electrophile versus time. For a second-order reaction, this plot should be linear.
-
The slope of this line corresponds to the second-order rate constant, k.
-
Expected Results & Data Summary
The experiment would yield dramatically different rate constants, illustrating the superior nucleophilicity of thioglycolic acid.
| Compound | Expected Rate Constant (k) [M⁻¹s⁻¹] | Relative Reactivity | Primary Reaction |
| Thioglycolic Acid | High (e.g., > 10¹) | ~1 | S_N2 at electrophile |
| This compound | Very Low / Negligible | << 0.001 | No significant reaction at sulfur |
Note: The rate constants are illustrative and depend on the specific electrophile and conditions used. The key takeaway is the vast difference in magnitude.
Implications for Synthesis and Drug Development
The choice between these two molecules is entirely dependent on the desired chemical transformation.
-
Choose Thioglycolic Acid when:
-
Choose this compound when:
-
The goal is to use a base to generate a carbon-centered enolate for subsequent C-C bond formation (e.g., aldol or Michael reactions).[12]
-
A more stable thioether linkage is required as a structural component in a larger molecule, where the sulfur is not intended to be a primary reactive site. Thioethers are common motifs in approved pharmaceuticals.[1][2][22]
-
The reactivity of the α-haloketone precursor is the point of interest, as these are potent electrophiles.[23][24][25][26]
-
Conclusion
While structurally related, this compound and thioglycolic acid exhibit fundamentally divergent reactivity. Thioglycolic acid is a powerful nucleophile and reducing agent, with its reactivity dominated by the free thiol group. In contrast, this compound functions as a thioether, which is largely unreactive at the sulfur atom under common synthetic conditions. Its principal reactivity is derived from the ketone moiety, which allows for the formation of a carbon-based enolate nucleophile. For researchers and developers, recognizing this thiol-versus-thioether distinction is a critical first step in harnessing the unique chemical potential of each molecule for targeted applications in synthesis and discovery.
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Ataman Kimya. THIOGLYCOLIC ACID. [Link]
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Sciencemadness Wiki. (2019). Thioglycolic acid. [Link]
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Grokipedia. Thioglycolic acid. [Link]
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American Chemical Society. (1967). Oxidation kinetics of thioglycolic acid by ferricyanide ion in acid medium. [Link]
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Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
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Semantic Scholar. Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). [Link]
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Semantic Scholar. (2021). Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). [Link]
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YouTube. (2020). Organic Chemistry Lessons - Thiols and Thioethers. [Link]
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PubMed. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. [Link]
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Studylib. (2015). Thiols and Thioethers: Properties, Reactions, and Differences. [Link]
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PubMed Central. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. [Link]
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Chemistry LibreTexts. (2021). Nucleophilicity of ROH, RSH, and RNH2. [Link]
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PubMed Central. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
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ProQuest. Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. [Link]
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PubMed Central. (2013). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
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ACS Publications. (1983). Reaction of halomethyl ketones with thiols and selenols: substitution vs. reduction. [Link]
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The Challenge of Cross-Referencing: An In-Depth Guide to PubChem CID 290218
A Senior Application Scientist's Field Advisory on Data Integrity and Verification
Introduction: In the realm of drug discovery and chemical biology, the robust cross-referencing of experimental data with established chemical databases is a cornerstone of rigorous scientific inquiry. The PubChem database, a comprehensive repository of chemical information, serves as a critical reference point for researchers globally. This guide was intended to provide a detailed comparison of experimental data against the PubChem entry for Compound Identifier (CID) 290218. However, an exhaustive search has revealed a critical discrepancy: a valid PubChem entry for CID 290218 does not currently exist.
This guide, therefore, pivots from a direct data comparison to a more foundational discussion on the importance of data source validation and the procedural steps researchers should take when encountering such inconsistencies. We will explore the hypothetical workflow for cross-referencing and highlight the critical checkpoints for ensuring data integrity, using the case of the non-existent CID 290218 as a practical example.
The Importance of a Validated Starting Point: The PubChem CID
A PubChem CID is a unique integer that identifies a specific chemical compound within the database. This identifier is the linchpin that connects a vast array of information, including chemical structure, physical and chemical properties, biological activities, safety and toxicity data, and relevant literature. Before any experimental data can be meaningfully compared, the existence and accuracy of the corresponding PubChem entry must be unequivocally verified.
Our initial investigation into CID 290218 yielded no direct chemical compound entry within the PubChem database. Search attempts consistently returned information for other, unrelated compound identifiers or, in one instance, a commercial product with the same numerical identifier, a "Ceramic restrictor kit (standard)". This finding underscores the potential for ambiguity and the necessity of meticulous verification.
Hypothetical Workflow for Cross-Referencing Experimental Data
Had a valid entry for CID 290218 been available, the following workflow would have been employed to conduct a thorough and scientifically sound comparison. This process is presented to guide researchers in their own data validation efforts.
Step 1: Comprehensive Data Aggregation from PubChem
The first step involves a deep dive into the putative PubChem entry to extract all relevant information. This would include:
-
Chemical and Physical Properties: Molecular weight, formula, IUPAC name, SMILES notation, InChI key, XLogP, hydrogen bond donor/acceptor counts, and rotatable bond count.
-
Spectral Information: Links to or data from NMR, mass spectrometry, and other spectroscopic methods.
-
Biological Activity: BioAssay results, protein targets, and known mechanisms of action.
-
Safety and Toxicity Data: GHS classifications, LD50 values, and other hazard information.
-
Literature and Patent Information: Links to publications and patents that cite the compound.
This aggregated data forms the baseline for our comparison.
Diagram: Standard Workflow for Cross-Referencing Experimental Data with PubChem
Caption: A flowchart illustrating the standard procedure for cross-referencing experimental data against a validated PubChem entry.
Step 2: Collation of Experimental Data
The next phase is the meticulous gathering and organization of all in-house or literature-derived experimental data for the compound . This data should be of high quality and ideally, generated under well-documented and controlled conditions. Key experimental data points would include:
-
Physicochemical Characterization: Experimentally determined melting point, boiling point, solubility, and pKa.
-
Spectroscopic Analysis: Raw and processed data from ¹H NMR, ¹³C NMR, Mass Spectrometry (e.g., ESI-MS, HRMS), and Infrared (IR) spectroscopy.
-
Biological Assays: Dose-response curves, IC50/EC50 values, binding affinities, and cell-based assay results.
Step 3: Comparative Analysis
With both datasets in hand, a systematic, point-by-point comparison can be undertaken.
Table 1: Hypothetical Physicochemical Properties Comparison
| Property | PubChem Data (CID 290218) | Experimental Data | % Difference |
| Molecular Weight | N/A | Value | N/A |
| XLogP | N/A | Value | N/A |
| Hydrogen Bond Donors | N/A | Value | N/A |
| Hydrogen Bond Acceptors | N/A | Value | N/A |
Table 2: Hypothetical Biological Activity Comparison
| Assay | Target | PubChem IC50 (µM) | Experimental IC50 (µM) | Fold Difference |
| Assay Name | Protein Target | N/A | Value | N/A |
| Assay Name | Protein Target | N/A | Value | N/A |
The goal of this comparative analysis is to identify any significant discrepancies between the public record and the experimental findings. Such differences could arise from various factors, including experimental error, variations in assay conditions, or even incorrect compound identification.
The Path Forward When a PubChem Entry is Missing
The absence of a PubChem entry for CID 290218 precludes the execution of this comparative workflow. For researchers facing a similar situation, the following steps are recommended:
-
Double-Check the Identifier: The most common source of error is a simple typographical mistake. Re-verify the CID from the original source.
-
Search by Other Identifiers: If available, search PubChem using other known identifiers such as the compound name, CAS number, SMILES string, or InChI key.
-
Consult Other Databases: Cross-reference with other chemical databases like ChEMBL, SciFinder, or Reaxys to ascertain if the compound is cataloged elsewhere.
-
Consider Compound Novelty: If the compound is novel, a PubChem entry may not yet exist. In such cases, the researchers who synthesized and characterized the compound are encouraged to submit their findings to PubChem to contribute to the public chemical knowledge base.
-
Internal Data Scrutiny: In the absence of an external reference, the burden of proof for the compound's identity and purity rests entirely on the internally generated experimental data. Rigorous and orthogonal analytical techniques are paramount.
Diagram: Decision Tree for Handling Missing PubChem CID
Caption: A decision-making flowchart for researchers when a PubChem Compound Identifier is not found.
Conclusion: Upholding Scientific Integrity
References
As no specific scientific claims or protocols were cited in this advisory, a formal reference list is not applicable. Researchers are directed to the official PubChem documentation for guidance on searching and data submission.
-
PubChem Homepage. National Center for Biotechnology Information. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
A comprehensive risk assessment begins with acknowledging these hazards and implementing controls to mitigate them. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, engineering controls (such as a fume hood) and appropriate personal protective equipment (PPE) are non-negotiable.
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source |
|---|---|---|
| IUPAC Name | 2-(phenacylsulfanyl)acetic acid | [1] |
| CAS Number | 22536-46-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃S | [1][2] |
| Molecular Weight | 210.25 g/mol | [1] |
| Physical Form | Powder | |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[1] |
Section 2: Immediate Safety & Spill Procedures
Preparedness is key to safety. The following procedures should be integrated into your standard laboratory operating procedures (SOPs) before working with this compound.
2.1 Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory:
-
Eye Protection: Tight-sealing safety goggles are essential to protect against splashes that can cause serious eye irritation.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling the powder, which may cause respiratory irritation.[4]
2.2 Spill Response
Accidents can happen, but a swift and correct response can prevent a minor spill from becoming a major incident.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand.[5][6] Avoid raising dust.
-
Clean-Up: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5] Do not allow the material to enter the sewer system.[4][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The container with the spilled material must be treated as hazardous waste and disposed of according to the protocol in the following sections.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Section 3: The Core Disposal Protocol: Waste Characterization & Segregation
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7] This compound must be managed as hazardous waste from the moment it is generated.[8]
Step 1: Waste Determination The GHS classifications (Acute Toxicity, Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity) firmly place this compound in the category of regulated hazardous waste.[1][9] It is illegal and unsafe to dispose of this chemical via standard trash or down the drain.[10][11]
Step 2: Segregation of Incompatible Wastes The causality behind waste segregation is the prevention of dangerous chemical reactions. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[7][12] Based on its chemical structure—containing both a carboxylic acid and a thioether group—this compound waste must be kept separate from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): The acidic nature of the molecule will cause a neutralization reaction that can generate heat. Store acids and bases separately.[12]
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides): The sulfide group is susceptible to oxidation, which can be an energetic and unpredictable reaction. Keep oxidizing agents separate from organic compounds.[12]
-
Reactive Metals (e.g., sodium, potassium): These can react with the acidic proton.
Step 3: Designate the Correct Waste Stream Your institution's EHS department will have designated waste streams. This compound should be placed in a container labeled for "Non-Halogenated Organic Acid Waste" or a similar designation. Always consult your facility's Laboratory Management Plan or EHS guidelines for the precise waste stream name.[7]
Section 4: Waste Accumulation & Container Management
Proper containment is a critical, self-validating system for ensuring safety during the accumulation phase.
4.1 Container Selection
-
Compatibility: Use a container made of a material that is compatible with the waste. A high-density polyethylene (HDPE) or borosilicate glass container is appropriate.[7] Do not use metal containers for acidic waste.[12][13]
-
Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[10][12]
-
Headroom: Do not fill the container to the brim. Always leave at least one inch of headroom to allow for vapor expansion.[12]
4.2 Labeling Requirements Properly labeled containers are crucial for safety and regulatory compliance.[12] From the moment the first drop of waste enters the container, it must be labeled with the following information:[8][13]
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.[13]
-
Percent Composition: List all constituents and their approximate percentages.
-
Generator Information: Your name, laboratory, building, and room number.
4.3 The Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA, which must be at or near the point of generation.[8][12] Key SAA rules include:
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8][14]
-
Secure Storage: Keep waste containers closed at all times except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to contain any potential leaks.[10]
-
Time Limits: Once a container is full, it must be removed from the SAA within three days.[12] Partially filled containers can remain for up to one year.[12]
Section 5: Final Disposal Workflow
The final stage of the disposal process involves coordinating with your institution's EHS department. Laboratory personnel should never attempt to transport or dispose of hazardous waste outside of the university's established system.
The following diagram illustrates the logical workflow for the entire disposal process, from generation to final pickup.
Caption: Disposal decision workflow for this compound.
By adhering to this structured protocol, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.
References
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Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
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MED-FLEX. The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 290218, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Ohio.gov. ACETIC ACID Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 737673, 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. Retrieved from [Link]
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid MSDS.
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Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
Hazard Assessment and Chemical Profile
2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is a molecule possessing two key functional groups that dictate its potential hazards: a carboxylic acid and an alpha-thio ketone.
-
Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] While often classified as weak acids, they can still cause significant irritation.[1]
-
Alpha-Thio Ketone Structure : The toxicological properties of this specific structure are not well-documented. However, organosulfur compounds can have varied toxicological profiles, and it is prudent to handle them with care to avoid skin contact, inhalation, and ingestion.
-
GHS Pictogram : A supplier of this chemical has indicated a GHS07 pictogram, which corresponds to "Warning".[2] This generally indicates one or more of the following hazards:
-
Skin Irritation or Rash (Skin Sensitizer)
-
Serious Eye Irritation
-
Harmful if Swallowed
-
Harmful in Contact with Skin
-
Harmful if Inhaled
-
May cause respiratory irritation
-
Given this profile, a cautious approach is mandated. Assume the compound is a skin and eye irritant, a potential skin sensitizer, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[3] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[3] | Protects against splashes of the chemical, which is presumed to be an eye irritant.[4] |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[3] For prolonged contact or when handling concentrated solutions, consider wearing a more robust glove, such as neoprene, underneath the outer nitrile glove. | Nitrile gloves provide good protection against acids and a range of organic chemicals.[4] Double-gloving provides an extra layer of protection in case of a tear or rapid permeation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[4] Ensure long pants and closed-toe shoes are worn at all times in the laboratory.[3] | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acidic gases should be used.[5][6] | The compound's volatility is unknown, and it may form dusts. A fume hood provides the best engineering control to prevent respiratory exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow diagram and procedural guide outline the best practices for managing this chemical in the laboratory.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area.[7]
-
Segregate from bases, oxidizing agents, and reactive metals to prevent incompatible reactions.[7] Storing acids in a dedicated corrosives cabinet is best practice.[1][7] Do not store on metal shelves.[1]
-
The supplier recommends storage at 2-8°C.[2]
-
-
Preparation :
-
Before handling, ensure you are wearing all the PPE outlined in the table above.
-
Prepare your workspace in a chemical fume hood. Have all necessary equipment, including a spill kit, readily accessible.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
When transferring the solid, do so carefully to avoid generating dust.
-
-
Dissolution and Use :
-
When dissolving, slowly add the solid compound to the solvent. This prevents splashing and allows for better control of any potential exothermic reactions.
-
Always add acid to water, never the other way around, if preparing an aqueous solution.[4]
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for proper disposal. Ventilate the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can have serious environmental and safety consequences.
-
Waste Segregation : All waste containing this compound, including contaminated gloves, weighing paper, and solutions, must be collected in a dedicated, properly labeled hazardous waste container.
-
Waste Classification : This compound should be treated as a hazardous organic acid waste. Due to its sulfur content, it may require special consideration for incineration, as burning organosulfur compounds can produce sulfur dioxide.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Disposal Protocol :
-
Collect all solid and liquid waste in a sealed, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal guidelines.
-
Concentrated acidic waste should not be neutralized without a specific, risk-assessed protocol. It is generally safer to dispose of it as-is through your institution's hazardous waste program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Consult with your environmental health and safety department for specific institutional procedures.
-
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. The principles of careful planning, proper use of PPE, and responsible waste management are the cornerstones of safe and effective scientific research.
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]
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Personal Protective Equipment (PPE) . CHEMM. [Link]
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Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Colorado Boulder. [Link]
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Chemical Handling and Storage Section 6 . University of Toronto Scarborough. [Link]
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Section 7: Safe Work Practices and Procedures . Princeton University Environmental Health & Safety. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
